Z-BETA-Ala-Leu-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-12(2)10-14(16(21)22)19-15(20)8-9-18-17(23)24-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,18,23)(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMIZMAFNVITAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CCNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Whitepaper: Structural Architecture, Synthesis, and Applications of Z-β-Ala-Leu-OH
Executive Summary
In the landscape of peptidomimetic drug design, the strategic modification of peptide backbones is essential for overcoming the poor pharmacokinetic properties of natural peptides. Z-β-Ala-Leu-OH (N-Benzyloxycarbonyl-β-alanyl-L-leucine)[1] represents a highly specialized, protected dipeptide intermediate. By incorporating a β-amino acid and a hydrophobic protecting group, this molecule serves as a robust foundational building block for synthesizing advanced protease inhibitors—most notably in the development of γ-secretase inhibitors for Alzheimer's disease research[2].
As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical rationale behind Z-β-Ala-Leu-OH, map its role in biochemical signaling, and provide a self-validating, causality-driven protocol for its synthesis and characterization.
Molecular Architecture & Physicochemical Profile
The utility of Z-β-Ala-Leu-OH stems from the synergistic properties of its three structural domains:
-
The Z (Benzyloxycarbonyl) Group: Attached to the N-terminus, the Z-group serves a dual purpose. Synthetically, it prevents unwanted polymerization during peptide coupling. Pharmacologically, it significantly increases the lipophilicity of the molecule, enhancing cell membrane permeability—a critical factor for targeting intracellular or intramembrane enzyme complexes like γ-secretase.
-
The β-Alanine Spacer: Unlike standard α-amino acids, β-alanine introduces an additional methylene carbon (-CH2-CH2-) into the peptide backbone[3]. Causality: This extra spacing disrupts the highly specific spatial recognition required by ubiquitous α-aminopeptidases. Consequently, derivatives built from this motif exhibit dramatically prolonged enzymatic half-lives in vivo.
-
The Leucine Moiety: The isobutyl side chain of Leucine provides strong hydrophobic interactions, designed to anchor the molecule into the S1' hydrophobic pockets of target proteases.
Table 1: Physicochemical & Structural Parameters
| Parameter | Specification |
| Chemical Nomenclature | N-Benzyloxycarbonyl-β-alanyl-L-leucine |
| CAS Registry Number | 102601-38-7 |
| Molecular Formula | C17H24N2O5 |
| Molecular Weight | 336.38 g/mol |
| N-Terminal Protection | Benzyloxycarbonyl (Z / Cbz) |
| C-Terminal Status | Free Carboxylic Acid (-OH) |
| Structural Motif | β-amino acid linked to aliphatic α-amino acid |
Mechanistic Applications: γ-Secretase Inhibition Pathway
While Z-β-Ala-Leu-OH is a stable intermediate, its primary pharmacological value is realized when its C-terminal carboxylic acid is reduced to an aldehyde, forming Z-β-Ala-Leu-H .
This aldehyde derivative functions as a potent, structurally diverse inhibitor of the γ-secretase complex[2]. In the amyloidogenic pathway, the Amyloid Precursor Protein (APP) is sequentially cleaved by β-secretase (BACE1) and γ-secretase to produce neurotoxic Aβ40 and Aβ42 peptides, which aggregate to form amyloid plaques. Z-β-Ala-Leu-H acts as a transition-state analog, binding to the active site of γ-secretase and halting the final cleavage step.
Figure 1: Mechanism of γ-Secretase inhibition by Z-β-Ala-Leu derivatives in amyloidogenic pathway.
Validated Synthesis & Characterization Protocol
To ensure absolute scientific integrity, the following solution-phase peptide synthesis protocol is designed as a self-validating system. Every reagent choice is dictated by specific chemical causality to maximize yield and prevent racemization.
Phase 1: Carbodiimide-Mediated Coupling
-
Activation: Dissolve 1.0 equivalent of Z-β-Ala-OH in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the reaction vessel to 0°C.
-
Reagent Addition: Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt.
-
Causality: Cooling to 0°C minimizes the formation of unreactive N-acylurea byproducts. EDC is explicitly chosen over DCC because its urea byproduct is highly water-soluble, allowing for seamless removal during aqueous extraction. HOBt is added to form a highly reactive, yet stable, OBt-ester intermediate that suppresses side reactions.
-
-
Nucleophilic Attack: Introduce 1.0 eq of H-Leu-OMe·HCl followed dropwise by 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 12 hours, allowing the reaction to reach room temperature.
-
Causality: DIPEA is a sterically hindered base; it effectively neutralizes the hydrochloride salt to free the Leucine amine for nucleophilic attack without acting as a competing nucleophile itself.
-
-
Workup: Wash the organic layer sequentially with 5% citric acid, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate in vacuo to yield the intermediate Z-β-Ala-Leu-OMe .
Phase 2: Saponification (Ester Hydrolysis)
-
Hydrolysis: Dissolve the Z-β-Ala-Leu-OMe intermediate in a 3:1 mixture of Tetrahydrofuran (THF) and water. Add 2.0 eq of Lithium Hydroxide (LiOH) at 0°C and stir for 2 hours.
-
Causality: LiOH provides mild alkaline conditions. This is critical because it is strong enough to hydrolyze the C-terminal methyl ester into a free carboxylic acid, but mild enough to leave the base-stable N-terminal Z-protecting group completely intact.
-
-
Acidification & Isolation: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer to pH 2.0 using 1M HCl.
-
Causality: Acidification protonates the newly formed carboxylate, rendering the target molecule (Z-β-Ala-Leu-OH) insoluble in water, causing it to precipitate as a white solid. Filter and wash with cold water.
-
Phase 3: In-Process Quality Control (IPQC)
A protocol is only as trustworthy as its validation metrics. Execute the following to confirm structural integrity:
-
LC-MS Analysis: Run via Electrospray Ionization (ESI) in positive mode. The protocol is validated upon the detection of the
pseudo-molecular ion peak at m/z 337.4 . -
RP-HPLC: Utilize a C18 column with a gradient of 0.1% TFA in water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B). A singular, sharp peak at >95% Area Under Curve (AUC) validates purity. Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the free carboxylic acid to ensure sharp, Gaussian peak shapes.
References
- Scribd. "Amino Acids | PDF - Scribd".
- BLDPharm. "200276-64-8|(R)-4-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid - BLDpharm".
- ChemicalBook. "H-BETA-ALA-DL-LEU-OH | 102029-56-1 - ChemicalBook".
Sources
Advanced Synthesis and Purification Strategies for Z-β-Ala-Leu-OH: A Technical Whitepaper
Executive Summary
The synthesis of highly pure dipeptides is a foundational pillar in the development of novel biomaterials, enzyme substrates, and targeted therapeutics. Z-β-Ala-Leu-OH (Carbobenzoxy-beta-alanine-leucine) is a uniquely valuable intermediate. The incorporation of β-alanine—a non-proteogenic amino acid—confers exceptional conformational flexibility and resistance to standard enzymatic degradation, making it a critical building block in pharmaceutical development[1].
As a Senior Application Scientist, I have designed this whitepaper to move beyond theoretical chemistry and provide a field-proven, self-validating framework for the solution-phase synthesis and purification of Z-β-Ala-Leu-OH. By dissecting the causality behind each reagent choice and workflow step, this guide ensures that researchers can achieve high-yield, enantiomerically pure products.
Mechanistic Rationale & Molecular Design
The Role of the Carboxybenzyl (Cbz/Z) Group
Prior to the 1930s, peptide synthesis was plagued by uncontrolled polymerization. The introduction of the carboxybenzyl (Cbz or Z) protecting group by Bergmann and Zervas in 1932 revolutionized the field by acting as a temporary "mask" for the highly reactive alpha-amino group[2].
For the synthesis of Z-β-Ala-Leu-OH, the Z group is strategically selected for three reasons:
-
Chemical Stability: It is highly stable to the mildly basic conditions required for downstream C-terminal ester saponification[2].
-
Crystallinity: Z-protected amino acids often yield highly crystalline intermediates, which simplifies purification without the need for exhaustive chromatography[3].
-
Racemization Resistance: The urethane nature of the Z group prevents the formation of an oxazolone intermediate during carboxylic acid activation, thereby suppressing racemization[3].
Solution-Phase Synthesis vs. Solid-Phase
While Solid-Phase Peptide Synthesis (SPPS) is dominant for long sequences, classical solution-phase synthesis remains the gold standard for scalable, high-purity dipeptide manufacturing[4]. Solution-phase methods allow for rigorous intermediate characterization and purification, ensuring that the final Z-β-Ala-Leu-OH product meets stringent pharmaceutical specifications.
Strategic Synthesis Framework
The synthesis of Z-β-Ala-Leu-OH is executed in two primary stages: the coupling of Z-β-Ala-OH with H-Leu-OMe (Leucine methyl ester), followed by the selective saponification of the C-terminal methyl ester.
Workflow for the solution-phase synthesis of Z-β-Ala-Leu-OH.
Activation Strategy: Why EDC/HOBt?
To form the peptide bond, the carboxylic acid of Z-β-Ala-OH must be activated. We utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in combination with HOBt (Hydroxybenzotriazole).
The Causality: EDC is chosen over traditional DCC (N,N'-Dicyclohexylcarbodiimide) because EDC generates a highly water-soluble urea byproduct. This transforms the purification step into a self-validating liquid-liquid extraction system. HOBt is added to intercept the unstable O-acylisourea intermediate, forming a stable, highly reactive OBt ester that prevents racemization and minimizes side reactions.
EDC/HOBt mediated peptide coupling mechanism.
Quantitative Data & Reagent Profiling
To ensure reproducibility, all stoichiometric ratios must be strictly controlled. The following tables summarize the quantitative parameters of the synthesis.
Table 1: Physicochemical Profile & Stoichiometry
| Reagent / Compound | MW ( g/mol ) | Equivalents | Function in Synthesis |
| Z-β-Ala-OH | 223.23 | 1.00 | N-protected electrophile |
| H-Leu-OMe·HCl | 181.66 | 1.10 | C-protected nucleophile |
| EDC·HCl | 191.70 | 1.20 | Zero-length crosslinker |
| HOBt | 135.12 | 1.20 | Racemization suppressor |
| DIPEA | 129.24 | 2.50 | Non-nucleophilic base |
| LiOH·H2O | 41.96 | 2.00 | Saponification agent |
Table 2: Comparative Activation Strategies
| Activation Method | Expected Yield | Racemization Risk | Workup Complexity | Self-Validating? |
| EDC / HOBt | >90% | Very Low | Low (Aqueous washes) | Yes |
| DCC / DMAP | ~85% | Moderate | High (DCU filtration) | No |
| Mixed Anhydride | ~88% | Low | Moderate (Temp sensitive) | Partial |
Step-by-Step Experimental Methodologies
Protocol A: Synthesis of Z-β-Ala-Leu-OMe (Coupling)
Objective: Form the protected dipeptide intermediate.
-
Dissolution: Suspend Z-β-Ala-OH (1.0 eq) and H-Leu-OMe·HCl (1.1 eq) in anhydrous Dichloromethane (DCM) at 0 °C under an inert nitrogen atmosphere.
-
Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Causality: DIPEA is a sterically hindered base. It liberates the free amine of Leucine methyl ester from its hydrochloride salt without acting as a competing nucleophile.
-
-
Activation: Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq) in one portion.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.
-
Self-Validating Extraction:
-
Wash the organic layer sequentially with 1M HCl (3x), saturated NaHCO₃ (3x), and brine (1x).
-
Trustworthiness Check: This extraction is a self-validating system. Unreacted Z-β-Ala-OH is stripped into the basic aqueous layer, unreacted amine and the EDC-urea byproduct are pulled into the acidic layer. The survival of the organic layer guarantees the isolation of the neutral dipeptide, Z-β-Ala-Leu-OMe.
-
-
Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield a white solid/foam.
Protocol B: Saponification to Z-β-Ala-Leu-OH (Deprotection)
Objective: Selectively remove the C-terminal methyl ester without disturbing the N-terminal Cbz group or epimerizing the Leucine chiral center.
-
Solvent System: Dissolve the crude Z-β-Ala-Leu-OMe in a 3:1 mixture of Tetrahydrofuran (THF) and water.
-
Causality: THF solubilizes the hydrophobic protected dipeptide, while water is necessary to dissolve the inorganic base and facilitate the hydrolysis mechanism.
-
-
Hydrolysis: Add LiOH·H₂O (2.0 eq) at 0 °C and stir for 2-3 hours.
-
Causality: Lithium hydroxide is deliberately chosen over Sodium Hydroxide (NaOH). The
ion coordinates tightly with the carbonyl oxygen, providing a milder hydrolysis environment that drastically reduces the risk of base-catalyzed racemization at the Leucine alpha-carbon.
-
-
Solvent Removal: Evaporate the THF under reduced pressure. (Do not evaporate the water).
-
Self-Validating Isolation:
-
Wash the remaining aqueous phase with Diethyl Ether (2x). This removes any unreacted organic impurities.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl[2].
-
Extract the precipitated product with Ethyl Acetate (3x).
-
Trustworthiness Check: The target molecule, Z-β-Ala-Leu-OH, only partitions into the Ethyl Acetate phase once fully protonated at pH 2. If the Ethyl Acetate layer yields a pure white crystalline powder upon drying and evaporation, the orthogonal deprotection is mechanistically validated.
-
Purification and Analytical Validation
For pharmaceutical-grade applications, the crude Z-β-Ala-Leu-OH obtained from Protocol B can be further polished via crystallization.
Crystallization Protocol: Dissolve the crude solid in a minimum volume of hot Ethyl Acetate. Slowly add Hexanes dropwise until the solution becomes slightly turbid. Allow the mixture to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight. The Cbz group promotes excellent crystalline packing[3], resulting in high-purity white needles.
Analytical Validation:
-
HPLC: Confirm purity (>98%) using a C18 reverse-phase column (Water/Acetonitrile gradient with 0.1% TFA).
-
LC-MS: Verify the exact mass (Expected [M+H]⁺ for C₁₇H₂₄N₂O₅ = 337.17).
-
Chiral HPLC: Ensure the Leucine residue has not undergone epimerization during the saponification step.
References
-
Peptide synthesis - Wikipedia. [Link]
Sources
Solvation Dynamics and Solubility Profiling of Z-β-Ala-Leu-OH: A Technical Whitepaper
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Physicochemical profiling, thermodynamic solvation mechanisms, and empirical protocols for Z-β-Ala-Leu-OH.
Executive Summary
In both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), the thermodynamic solubility of protected amino acid building blocks dictates coupling efficiency, reaction kinetics, and overall yield. Z-β-Ala-Leu-OH (CAS No. 102601-38-7)[1], chemically designated as N-benzyloxycarbonyl-beta-alanyl-L-leucine, is a critical dipeptide intermediate[2]. Its unique molecular architecture—combining a highly hydrophobic protecting group with a flexible aliphatic spacer—presents specific solvation challenges. This whitepaper provides an in-depth mechanistic analysis of its solubility profile across various solvent systems, grounded in the Hansen Solubility Parameter (HSP) framework, and outlines self-validating experimental workflows for empirical quantification.
Physicochemical Architecture and Solvation Mechanics
To predict and manipulate the solubility of Z-β-Ala-Leu-OH, we must first deconstruct its molecular topology:
-
The Z-Group (Benzyloxycarbonyl): Imparts significant lipophilicity and
-electron density. It acts as a strong hydrophobic bulk that actively resists aqueous solvation due to the high entropic penalty of clathrate cage formation. -
The Leucine Side Chain: An isobutyl group that further increases the aliphatic hydrophobic character of the molecule.
-
The Peptide Backbone & Carboxylic Acid: Contains two amide bonds and a C-terminal carboxylic acid. These moieties are highly polar, serving as both hydrogen-bond donors and acceptors.
Because the molecule possesses both strongly hydrophobic domains and strongly polar hydrogen-bonding domains, it frequently forms stable intermolecular hydrogen-bonded networks in the solid state. Dissolving Z-β-Ala-Leu-OH requires a solvent capable of simultaneously disrupting these intermolecular peptide bonds while stabilizing the hydrophobic bulk[3].
The Hansen Solubility Parameter (HSP) Framework
The HSP framework evaluates solvents based on three cohesive energy vectors: Dispersion forces (
Fig 1. Solvation dynamics of Z-β-Ala-Leu-OH across solvent classes.
Empirical Solubility Profiling
Based on the thermodynamic principles outlined above, dipolar aprotic solvents are the gold standard for solvating Z-protected peptides[4]. Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) feature strong dipoles (S=O and C=O) that act as aggressive hydrogen-bond acceptors, breaking the peptide-peptide interactions without competing as nucleophiles in downstream coupling reactions.
Conversely, polar protic solvents (like water) fail entirely because they cannot solvate the massive hydrophobic Z-group and Leucine side chain[3].
Table 1: Quantitative Solubility Profile of Z-β-Ala-Leu-OH at 25°C
| Solvent Classification | Specific Solvent | Estimated Solubility | Mechanistic Causality |
| Polar Aprotic | DMSO | > 100 mg/mL | Strong S=O dipole acts as an H-bond acceptor; methyl groups stabilize the hydrophobic Z-group via dispersion forces. |
| Polar Aprotic | DMF | > 100 mg/mL | High dielectric constant; efficiently disrupts intermolecular amide-amide hydrogen bonding. |
| Non-Polar / Halogenated | Dichloromethane (DCM) | 10 - 50 mg/mL | Moderate solvation driven primarily by dispersion forces ( |
| Polar Protic | Methanol (MeOH) | 5 - 20 mg/mL | Solvates the polar backbone but competes as an H-bond donor, leading to sub-optimal thermodynamic stability. |
| Aqueous | Water ( | < 0.1 mg/mL | Complete hydrophobic rejection. The entropic penalty of solvating the benzyloxycarbonyl and isobutyl groups prevents dissolution. |
Self-Validating Experimental Workflows
To ensure scientific integrity and reproducibility, the determination of peptide solubility must move beyond subjective visual inspection. The following protocol represents a self-validating system combining gravimetric titration with HPLC-UV quantification.
Protocol: Absolute Thermodynamic Solubility Determination
Causality & Rationale: Visual inspection often mistakes stable micro-suspensions for true solutions. By incorporating a high-speed centrifugation step, we force phase separation of undissolved micro-particulates. Subsequent HPLC-UV analysis at 254 nm (targeting the aromatic ring of the Z-group) provides an exact, mathematically verifiable concentration.
Step-by-Step Methodology:
-
Gravimetric Aliquoting: Accurately weigh 10.0 mg of lyophilized Z-β-Ala-Leu-OH powder into a 1.5 mL low-bind Eppendorf tube.
-
Solvent Titration: Add the target solvent (e.g., DMF) in precise 100 µL increments using a calibrated positive-displacement pipette.
-
Kinetic Disruption: Vortex the mixture for 60 seconds at maximum RPM, followed by sonication in a water bath at 25°C for 5 minutes. Causality: Sonication provides the activation energy required to break the initial crystalline lattice of the solid peptide.
-
Phase Separation (Validation Step 1): Centrifuge the tube at 10,000 x g for 5 minutes. Causality: This pellets any sub-visible aggregates, ensuring only fully solvated molecules remain in the supernatant.
-
Iteration: If a pellet is visible, repeat Steps 2-4 until complete visual dissolution is achieved, tracking the total solvent volume added.
-
HPLC-UV Quantification (Validation Step 2): Extract 10 µL of the clear supernatant. Dilute appropriately in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) and inject onto a C18 column. Quantify the area under the curve (AUC) at 254 nm against a pre-established standard curve of Z-β-Ala-Leu-OH to calculate the exact thermodynamic solubility limit.
Fig 2. Self-validating gravimetric and HPLC workflow for solubility profiling.
References
-
Royal Society of Chemistry (RSC). Hansen solubility parameters as a useful tool in searching for solvents. URL: [Link]
-
[4] Office of Scientific and Technical Information (OSTI). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. URL: [Link]
-
Universidade Nova de Lisboa (UNL). Liquid-Phase Peptide Synthesis Optimisation: Selection of Quenching Reagents and Peptide Solubility Estimation. URL: [Link]
-
[3] Journal of Chemical & Engineering Data (ACS Publications). Solubility and Hansen Solubility Parameters of N-Benzyloxycarbonyl-l-serine. URL: [Link]
Sources
Technical Whitepaper: Stability Dynamics and Optimal Storage Protocols for Z-β-Ala-Leu-OH
Executive Summary This whitepaper provides an authoritative analysis of the structural stability, degradation kinetics, and optimal storage parameters for Z-β-Ala-Leu-OH (CAS: 102601-38-7). Designed for drug development professionals and synthetic chemists, this guide transcends basic handling instructions by detailing the exact physicochemical causality behind its storage requirements and providing self-validating analytical protocols.
Molecular Architecture & Mechanistic Stability
Z-β-Ala-Leu-OH is a highly specialized, N-terminally protected dipeptide utilized extensively as a building block in peptide synthesis and medicinal chemistry (). The molecule's robust stability profile is dictated by two critical structural modifications:
-
The β-Alanine Anomaly: Unlike standard α-amino acids, β-alanine possesses an additional methylene (-CH₂-) group in its carbon backbone. This structural insertion increases the distance between the N-terminal amine and the carbonyl carbon. Aminopeptidases rely on precise bidentate coordination (typically via a catalytic zinc ion) to cleave peptide bonds. The altered dihedral angles and extended backbone of β-alanine prevent this coordination, conferring profound stability against enzymatic degradation ()[1].
-
The Benzyloxycarbonyl (Z/Cbz) Shield: The N-terminus is protected by a Z-group, forming a urethane (carbamate) linkage. Because the nitrogen lone pair is delocalized into the adjacent carbonyl, the urethane bond is significantly less electrophilic than a standard ester and less basic than a free amine. This renders the molecule highly resistant to basic hydrolysis and nucleophilic attack during complex multi-step synthetic workflows ()[2].
Structural components of Z-β-Ala-Leu-OH and their functional contributions to molecular stability.
Empirical Storage Conditions & Causality
To maintain the structural integrity of Z-β-Ala-Leu-OH, storage conditions must strictly mitigate the thermodynamic drivers of hydrolysis and photo-oxidation. The following parameters are not merely recommendations; they are physicochemical requirements to prevent degradation ()[3].
-
Thermal Control (-20°C to 2-8°C): The compound must be stored at -20°C for long-term preservation (>6 months) and 2-8°C for short-term handling. Causality: According to the Arrhenius equation, thermal energy directly dictates the rate constant of spontaneous hydrolysis. Lowering the temperature exponentially decelerates the hydrolytic cleavage of the C-terminal carboxylic acid and the internal amide bond.
-
Moisture Exclusion (Desiccation): Ambient water molecules act as persistent nucleophiles. Over extended periods, moisture drives the hydrolysis of the peptide backbone. Storage in a tightly sealed, desiccated container is mandatory.
-
Photon Shielding (Amber Vials): The benzyl ring of the Z-group strongly absorbs UV light (λmax ≈ 254 nm). Prolonged exposure to ambient or UV light triggers radical-mediated photo-oxidation, leading to the premature cleavage of the protecting group.
Table 1: Quantitative Stability Matrix for Z-β-Ala-Leu-OH
| Storage Condition | Temperature | Humidity / Light | Expected Shelf-Life | Primary Degradation Pathway |
| Optimal Long-Term | -20°C | Desiccated, Dark | > 24 Months | Negligible |
| Optimal Short-Term | 2-8°C | Desiccated, Dark | 6 - 12 Months | Slow ambient hydrolysis |
| Sub-Optimal | 25°C (RT) | Ambient RH, Dark | < 1 Month | Hydrolytic cleavage |
| Stress Testing | 40°C | 75% RH, Light | < 1 Week | Photo-oxidation & Hydrolysis |
Experimental Workflows: Self-Validating Protocols
As a Senior Application Scientist, I mandate that any laboratory utilizing Z-β-Ala-Leu-OH implement self-validating quality control workflows. A protocol is only as reliable as its internal controls.
Protocol 1: RP-HPLC Purity Validation
Objective: To quantify hydrolytic degradation prior to synthetic application.
-
Sample Preparation: Dissolve 1.0 mg of Z-β-Ala-Leu-OH in 1.0 mL of HPLC-grade Methanol (MeOH).
-
Chromatographic Setup: Utilize a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm). Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water; Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Elution Gradient: Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.
-
Detection & Causality: Monitor absorbance at 254 nm. Why 254 nm? This wavelength specifically targets the aromatic ring of the Z-group. A single sharp peak indicates an intact dipeptide. The emergence of secondary peaks with lower retention times indicates the cleavage of the lipophilic Z-group, resulting in highly polar, faster-eluting degradation products.
Step-by-step RP-HPLC workflow for validating the thermal and hydrolytic stability of the dipeptide.
Protocol 2: Enzymatic Resistance Assay
Objective: To empirically validate the protease resistance conferred by the β-alanine residue.
-
Buffer Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.5) containing 1 mM ZnCl₂ to support metalloprotease activity.
-
Incubation: Incubate 100 µM of Z-β-Ala-Leu-OH with 10 nM Leucine Aminopeptidase (LAP) at 37°C.
-
Internal Control: Run a parallel assay using Z-α-Ala-Leu-OH as a positive control for degradation.
-
Causality Check: Sample aliquots at 0, 30, 60, and 120 minutes, quenching the enzyme with 1% TFA. Analyze via RP-HPLC. The α-Ala variant will exhibit rapid degradation kinetics (loss of the parent peak), while the β-Ala variant will remain >95% intact. This self-validating step proves the steric shielding effect of the extra methylene group against enzymatic cleavage.
References
Sources
An In-Depth Technical Guide to Z-β-Ala-Leu-OH: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of N-benzyloxycarbonyl-β-alanyl-L-leucine (Z-β-Ala-Leu-OH), a protected dipeptide of significant interest in peptidomimetic research and drug development. Due to its limited commercial availability, this document focuses on its synthesis, characterization, and potential applications, providing researchers and drug development professionals with the foundational knowledge to incorporate this unique building block into their workflows.
Introduction: The Significance of β-Amino Acids in Peptide Science
The incorporation of non-proteinogenic amino acids, such as β-alanine, into peptide sequences is a powerful strategy in medicinal chemistry.[1][2] Unlike their α-amino acid counterparts, β-amino acids introduce an additional carbon atom into the peptide backbone, which imparts unique conformational properties and, crucially, enhanced resistance to enzymatic degradation.[1] The N-terminal benzyloxycarbonyl (Z) protecting group offers a stable yet readily cleavable moiety, making Z-protected dipeptides valuable intermediates in solution-phase peptide synthesis.[3][4] Z-β-Ala-Leu-OH, therefore, represents a key building block for creating novel peptidomimetics with potentially improved pharmacokinetic profiles.
Physicochemical Properties and Identification
As Z-β-Ala-Leu-OH is not a standard commercially available product, a specific CAS number is not cataloged. Identification is therefore reliant on the characterization of the synthesized product. The properties of the key starting materials are well-documented.
Table 1: Physicochemical Properties of Starting Materials
| Property | Z-β-Ala-OH | L-Leucine Methyl Ester Hydrochloride |
| Synonyms | N-Benzyloxycarbonyl-β-alanine, 3-(Benzyloxycarbonylamino)propanoic acid[5] | H-Leu-OMe·HCl[6] |
| CAS Number | 2304-94-1[5] | 7517-19-3 |
| Molecular Formula | C₁₁H₁₃NO₄[5] | C₇H₁₅NO₂ · HCl |
| Molecular Weight | 223.23 g/mol [5] | 181.66 g/mol |
| Appearance | White to off-white solid[5] | White powder or crystals |
| Melting Point | 101 - 107 °C[5] | 151-153 °C |
| Storage | 0 - 8 °C[5] | Room Temperature |
Synthesis of Z-β-Ala-Leu-OH: A Practical Workflow
The synthesis of Z-β-Ala-Leu-OH is achieved through a standard solution-phase peptide coupling reaction, followed by saponification of the methyl ester. The following protocol details a robust method using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents to minimize racemization.[7]
Experimental Protocol: Solution-Phase Synthesis
Step 1: Neutralization of L-Leucine Methyl Ester Hydrochloride
-
Dissolve L-leucine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).
-
Add N,N-diisopropylethylamine (DIEA) (1.1 eq) dropwise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature. The resulting solution contains the free L-leucine methyl ester.
Step 2: Peptide Coupling
-
In a separate flask, dissolve Z-β-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the neutralized L-leucine methyl ester solution from Step 1 to this flask.
-
In a third flask, dissolve DCC (1.1 eq) in anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture from the previous step, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Z-β-Ala-Leu-OMe.
Step 3: Saponification
-
Dissolve the crude Z-β-Ala-Leu-OMe in a mixture of methanol and water.
-
Add 1N NaOH (1.5 eq) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Z-β-Ala-Leu-OH.
-
Purify the final product by flash chromatography or recrystallization.
Conclusion
Z-β-Ala-Leu-OH stands as a valuable, albeit not commercially mainstream, building block for the synthesis of advanced peptidomimetics. Its synthesis from readily available starting materials is straightforward using established peptide coupling methodologies. The incorporation of a β-amino acid offers a strategic advantage for researchers aiming to develop peptides with enhanced stability and novel conformational properties, paving the way for new therapeutic agents and biomaterials.
References
-
A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. Accessed March 7, 2026. [Link]
-
Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. MDPI. Accessed March 7, 2026. [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Accessed March 7, 2026. [Link]
-
A peptide N-terminal protection strategy for comprehensive glycoproteome analysis using hydrazide chemistry based method. PMC. Accessed March 7, 2026. [Link]
-
Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. PMC. Accessed March 7, 2026. [Link]
-
12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. Accessed March 7, 2026. [Link]
-
Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. MDPI. Accessed March 7, 2026. [Link]
-
Selective N-terminal functionalization of native peptides and proteins. PMC. Accessed March 7, 2026. [Link]
-
Planning a Peptide Synthesis. AAPPTec. Accessed March 7, 2026. [Link]
-
Solution-Phase Synthesis of Dipeptides: A Capstone Project That Employs Key Techniques in an Organic Laboratory Course. ACS Publications. Accessed March 7, 2026. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Accessed March 7, 2026. [Link]
-
Selective N-terminal modification of peptides and proteins: Recent progresses and applications. ScienceDirect. Accessed March 7, 2026. [Link]
-
Introduction to Peptide Synthesis. PMC. Accessed March 7, 2026. [Link]
-
A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. ResearchGate. Accessed March 7, 2026. [Link]
-
Leucine methyl ester hydrochloride. PubChem. Accessed March 7, 2026. [Link]
-
β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris. Accessed March 7, 2026. [Link]
-
Optimizing Peptide Coupling: Key Techniques. LinkedIn. Accessed March 7, 2026. [Link]
-
beta-Alanine betaine. PubChem. Accessed March 7, 2026. [Link]
-
beta-Alanine | 107-95-9. TCI AMERICA. Accessed March 7, 2026. [Link]
-
Therapeutic peptides: current applications and future directions. PMC. Accessed March 7, 2026. [Link]
-
Z-beta-alanine N-hydroxysuccinimide ester | CAS 53733-97-4. Chemical-Suppliers.com. Accessed March 7, 2026. [Link]
-
Using β-Amino Acids and β-Peptide Templates to Create Bioactive Ligands and Biomaterials. Bentham Science. Accessed March 7, 2026. [Link]
-
Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications. Accessed March 7, 2026. [Link]
-
Introduction to Peptide Synthesis. Master Organic Chemistry. Accessed March 7, 2026. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. bachem.com [bachem.com]
- 4. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 5. chemimpex.com [chemimpex.com]
- 6. L-Leucine Methyl Ester Hydrochloride | 7517-19-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. bachem.com [bachem.com]
Spectroscopic Profiling of Z-β-Ala-Leu-OH: A Comprehensive Analytical Guide
As a Senior Application Scientist, I approach the structural elucidation of synthetic peptide building blocks not merely as a checklist of peaks, but as a holistic validation system. Z-β-Ala-Leu-OH (N-benzyloxycarbonyl-β-alanyl-leucine, CAS: 102601-38-7)[1] is a specialized dipeptide derivative frequently utilized in medicinal chemistry and advanced biomaterials.
Unlike standard α-peptides, the inclusion of a β-amino acid (β-Alanine) and a carbamate protecting group (Cbz/Z) introduces unique electronic environments and conformational flexibility. This whitepaper deconstructs the causality behind the spectroscopic signatures of Z-β-Ala-Leu-OH across Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing self-validating protocols to ensure absolute structural integrity.
Structural Deconstruction & Spectroscopic Causality
To interpret the analytical data of Z-β-Ala-Leu-OH accurately, we must first isolate its functional moieties and understand how their electronic properties dictate instrumental response:
-
The Cbz (Z) Group: The benzyl ring provides a strong UV chromophore and a distinct aromatic NMR signature. More importantly, the carbamate linkage (O–CO–NH) possesses an electronegative oxygen that withdraws electron density via induction, increasing the double-bond character of the carbonyl group and shifting its IR absorption[2].
-
The β-Alanine Linker: The presence of an additional methylene carbon separates the amine and carboxylic functions. In NMR, this eliminates the classic α-proton multiplet, replacing it with a coupled aliphatic spin system[3]. In MS, β-peptides can exhibit unique retro-Mannich fragmentation pathways alongside standard amide cleavage[4].
-
The Leucine Core & C-Terminus: The isobutyl side chain provides highly shielded aliphatic signals in NMR, while the free C-terminal carboxylic acid governs the ionization efficiency in negative-mode MS and broadens the high-frequency IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mechanistic Insights
In
Self-Validating Protocol: High-Resolution 1D/2D NMR
-
Sample Preparation: Dissolve 15 mg of Z-β-Ala-Leu-OH in 0.6 mL of anhydrous DMSO-
. Causality: DMSO- disrupts intermolecular hydrogen bonding and prevents the rapid exchange of amide/carboxylic protons with the solvent, allowing direct observation of the NH and OH signals. -
Internal Referencing: Utilize the residual DMSO pentet at 2.50 ppm (
H) and 39.5 ppm ( C) as an internal standard. This self-validates the chemical shift axis without requiring external TMS, which can introduce impurities. -
Acquisition: Acquire standard 1D
H (64 scans) and C (1024 scans). Follow with 2D TOCSY (mixing time 80 ms) to map the isolated spin systems of the Leucine side chain and the β-Alanine backbone[3].
Workflow for complete NMR resonance assignment of Z-β-Ala-Leu-OH.
Data Presentation: Predicted NMR Assignments
Table 1: Consolidated
| Moiety | Proton ( | Multiplicity & Integration | Carbon ( |
| C-Terminus (OH) | 12.50 | br s, 1H | 174.5 (C=O) |
| Leu Amide (NH) | 8.10 | d, 1H, J = 8.0 Hz | 170.5 (C=O) |
| Cbz Aromatic (CH) | 7.30 - 7.40 | m, 5H | 127.8 - 128.5 (CH), 137.5 (Cq) |
| β-Ala Carbamate (NH) | 7.20 | t, 1H, J = 6.0 Hz | 156.2 (C=O) |
| Cbz Benzyl (CH | 5.00 | s, 2H | 65.4 |
| Leu | 4.20 | m, 1H | 50.8 |
| β-Ala | 3.20 | q, 2H | 36.8 |
| β-Ala | 2.30 | t, 2H, J = 7.0 Hz | 35.5 |
| Leu | 1.60 | m, 1H | 24.3 |
| Leu | 1.50 | m, 2H | 40.1 |
| Leu | 0.85, 0.90 | 2 x d, 6H | 21.5, 23.1 |
Infrared (IR) Spectroscopy
Mechanistic Insights
IR spectroscopy is highly sensitive to the hydrogen-bonding network of peptides. A critical distinction in Z-β-Ala-Leu-OH is the presence of the Cbz carbamate group. While a standard peptide Amide I band (C=O stretch) appears between 1630–1680 cm
Self-Validating Protocol: ATR-FTIR
-
Background Subtraction: Perform an ambient air background scan immediately prior to sample analysis. Causality: This removes atmospheric H
O and CO interferences, ensuring the broad O-H stretch of the carboxylic acid is not convoluted with ambient humidity. -
Sample Application: Apply 2-3 mg of neat, dry powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply consistent pressure using the anvil.
-
Acquisition: Scan from 4000 to 400 cm
at a resolution of 4 cm (32 co-added scans).
Table 2: Key ATR-FTIR Vibrational Modes
| Wavenumber (cm | Functional Group | Vibrational Mode |
| 3300 - 2500 | Carboxylic Acid | O-H stretch (broad, strongly hydrogen-bonded) |
| 3320 | Amide / Carbamate | N-H stretch |
| 1695 | Carbamate (Cbz) | C=O stretch (shifted higher due to induction)[2] |
| 1645 | Amide I (Peptide Bond) | C=O stretch |
| 1540 | Amide II | N-H bend / C-N stretch |
| 1250 | Carbamate | C-O stretch |
Mass Spectrometry (MS)
Mechanistic Insights
In positive ion Electrospray Ionization (ESI-MS), Z-β-Ala-Leu-OH (Exact Mass: 336.17 Da) readily forms a protonated molecular ion
Self-Validating Protocol: LC-ESI-MS/MS
-
System Equilibration & Blank: Inject a solvent blank (50:50 Water:Acetonitrile with 0.1% Formic Acid). Causality: This self-validating step rules out carryover of m/z 337 or common plasticizer contaminants (e.g., m/z 391) that could suppress ionization or cause isobaric interference.
-
Sample Injection: Inject 1 µL of a 1 µg/mL peptide solution.
-
Ionization & Fragmentation: Operate in positive ESI mode. Isolate the precursor ion (m/z 337.2) in the quadrupole and apply a normalized collision energy (NCE) of 25-30 eV to induce fragmentation.
Primary ESI-MS/MS fragmentation pathways for Z-β-Ala-Leu-OH.
Table 3: ESI-MS/MS Fragmentation Ions
| m/z (Observed) | Ion Identity | Structural Significance |
| 359.15 | Sodium adduct of the intact molecule. | |
| 337.17 | Protonated intact molecule. | |
| 229.12 | Confirms the presence of the Cbz protecting group[5]. | |
| 206.08 | b | N-terminal fragment (Z-β-Ala) post amide cleavage[4]. |
| 132.10 | y | C-terminal fragment (Leucine) post amide cleavage. |
| 91.05 | Tropylium Ion | Diagnostic aromatic fragment of the benzyl moiety[5]. |
References
-
BLDpharm. "200276-64-8|(R)-4-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid - BLDpharm" (Source for CAS 102601-38-7). bldpharm.com.
-
Optica Publishing Group. "Resonant Two-Photon Ionization of CBZ-Derivatized Nonaromatic Peptides Using Pulsed Laser Desorption in Supersonic Beam Mass Spectrometry". optica.org.
-
CHIMIA. "Sequencing of β-Peptides by Mass Spectrometry". chimia.ch.
-
ACS Publications. "Assessing the Utility of Infrared Spectroscopy as a Structural Diagnostic Tool for β-Sheets in Self-Assembling Aromatic Peptide Amphiphiles". acs.org.
-
ChemRxiv. "A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory". chemrxiv.org.
Sources
- 1. 200276-64-8|(R)-4-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chimia.ch [chimia.ch]
- 5. Resonant Two-Photon Ionization of CBZ-Derivatized Nonaromatic Peptides Using Pulsed Laser Desorption in Supersonic Beam Mass Spectrometry [opg.optica.org]
Methodological & Application
Application Note: Strategic Incorporation of Z-β-Ala-Leu-OH in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary
The design of metabolically stable peptidomimetics and potent protease inhibitors frequently requires the integration of non-natural amino acid sequences to bypass the pharmacokinetic limitations of native α-peptides. The β-Ala-Leu sequence is a highly privileged pharmacophore in this domain. This application note provides an authoritative guide on the mechanistic rationale and step-by-step methodology for incorporating the pre-formed dipeptide building block Z-β-Ala-Leu-OH (N-Benzyloxycarbonyl-β-alanyl-L-leucine) into Solid-Phase Peptide Synthesis (SPPS) workflows.
Mechanistic Rationale & Structural Causality
As an application scientist, I frequently observe that sequentially coupling a highly flexible β-amino acid to a sterically bulky α-amino acid (like Leucine) directly on-resin leads to sluggish kinetics, sequence truncations, and depressed overall yields. Utilizing the pre-formed Z-β-Ala-Leu-OH dipeptide circumvents these kinetic barriers, delivering the entire motif in a single, high-yielding coupling step.
The selection of this specific building block is driven by three causal factors:
-
Proteolytic Evasion (β-Alanine): The insertion of an additional methylene group into the peptide backbone fundamentally alters the local conformational space. This structural deviation renders the adjacent amide bond highly resistant to degradation by ubiquitous aminopeptidases, prolonging the molecule's biological half-life ().
-
Subsite Anchoring (Leucine): The isobutyl side chain of Leucine provides critical hydrophobic interactions, anchoring the peptide into the S1/S2 subsites of target proteases or GPCRs ().
-
Orthogonality & Permeability (Z-Group): The Benzyloxycarbonyl (Z or Cbz) protecting group is completely orthogonal to standard Fmoc-SPPS conditions. It survives 20% piperidine (Fmoc removal) and 95% Trifluoroacetic acid (global cleavage). Pharmacologically, if retained on the final molecule, the lipophilic Z-group acts as a membrane anchor, significantly enhancing the cellular permeability of intracellular inhibitors.
Mechanism of proteolytic resistance conferred by the β-Ala-Leu motif.
Physicochemical Properties
To ensure optimal solvation and coupling efficiency, it is critical to understand the physical parameters of the building block.
| Property | Value | Rationale in SPPS / Drug Design |
| Molecular Weight | 336.38 g/mol | Optimal size for a dipeptide building block without excessive steric bulk. |
| Chemical Formula | C17H24N2O5 | Balances lipophilic (Z, Leu) and flexible (β-Ala) structural elements. |
| Solubility | DMF, NMP, DMSO | Highly compatible with standard SPPS polar aprotic solvent systems. |
| Acid Stability | Stable in 95% TFA | Allows global cleavage of the peptide from the resin without Z-group loss. |
| Base Stability | Stable in 20% Piperidine | Fully compatible with Fmoc-SPPS elongation strategies. |
Epimerization Control: An Expert Insight
A critical failure point when coupling pre-formed dipeptides featuring a C-terminal α-amino acid (like Leucine) is epimerization . Activating the carboxyl group of the C-terminal Leucine can trigger the formation of an oxazolone intermediate, which readily racemizes in the presence of strong bases like N,N-Diisopropylethylamine (DIPEA).
Therefore, standard uronium-based coupling agents (e.g., HATU/DIPEA) are strictly contraindicated for this step. Instead, the protocol mandates the use of N,N'-Diisopropylcarbodiimide (DIC) paired with Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate). Oxyma Pure acts as a superior nucleophile that rapidly intercepts the highly reactive O-acylisourea intermediate, suppressing oxazolone formation and preserving the stereochemical integrity of the Leucine residue ().
Experimental Protocols (Self-Validating System)
The following methodology is designed as a self-validating system, ensuring that intermediate success is verified before proceeding to irreversible global cleavage.
Protocol A: Preparation and Activation
-
Resin Swelling: Swell the peptidyl-resin (bearing a free N-terminus) in Dimethylformamide (DMF) for 30 minutes at room temperature. Drain the solvent.
-
Reagent Calculation: For a 0.1 mmol synthesis scale, weigh out 3 equivalents (0.3 mmol, ~101 mg) of Z-β-Ala-Leu-OH and 3 equivalents of Oxyma Pure (0.3 mmol, ~42.6 mg).
-
Activation: Dissolve the Z-β-Ala-Leu-OH and Oxyma Pure in a minimal volume of DMF (approx. 2 mL). Add 3 equivalents of DIC (0.3 mmol, ~47 µL). Stir the activation mixture for 3 minutes at room temperature to allow the active ester to form.
Protocol B: Coupling and In-Process Validation
-
Coupling: Add the activated mixture to the swollen resin. Agitate gently at room temperature for 2 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 5 mL) and Dichloromethane (DCM) (3 × 5 mL).
-
Self-Validation (Micro-Cleavage): Withdraw a trace amount of resin (approx. 1-2 mg). Treat with 100 µL of a cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O) for 30 minutes. Evaporate the TFA, dissolve the residue in 50% Acetonitrile/Water, and analyze via LC-MS. Do not proceed to global cleavage until the mass of the [M+H]+ corresponding to the Z-β-Ala-Leu-peptide is confirmed.
Protocol C: Global Cleavage and Optional Z-Deprotection
-
Global Cleavage: Treat the validated resin with the standard TFA cleavage cocktail for 2 hours. The Z-group will remain intact. Precipitate the cleaved peptide in cold diethyl ether and lyophilize.
-
Optional Z-Removal (Hydrogenation): If a free N-terminus is required for the final application, dissolve the lyophilized peptide in Methanol. Add a catalytic amount of 10% Pd/C. Stir under a Hydrogen atmosphere (1 atm) for 4–6 hours. Filter through Celite and relyophilize.
Workflow for incorporating Z-β-Ala-Leu-OH into SPPS and subsequent deprotection.
References
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). "Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion." Chemistry–A European Journal, 15(37), 9394-9403. URL:[Link]
-
Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). "Beta-amino acids: versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822. URL:[Link]
-
Seebach, D., Beck, A. K., & Bierbaum, D. J. (2004). "The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components." Chemistry & Biodiversity, 1(8), 1111-1239. URL:[Link]
Application Note: Solution-Phase Synthesis and Utility of Z-β-Ala-Leu-OH in Peptidomimetic Development
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Synthetic Peptide Chemistry & Peptidomimetic Drug Design
Scientific Context & Mechanistic Rationale
The dipeptide building block Z-β-Ala-Leu-OH (N-benzyloxycarbonyl-beta-alanyl-leucine) is a highly versatile intermediate used in the synthesis of advanced peptidomimetics, protease inhibitors, and biologically active macrocycles. Designing synthetic routes for this molecule requires a deep understanding of protecting group orthogonality, coupling thermodynamics, and the unique structural properties of β-amino acids.
The Role of β-Alanine in Drug Design
Unlike canonical α-amino acids, β-alanine features an additional methylene group between the basic amine and the carboxylic acid. When incorporated into a peptide backbone, this extra carbon fundamentally alters the hydrogen-bonding network and conformational flexibility of the resulting oligomer. Most importantly, the inclusion of β-amino acids confers profound resistance to enzymatic degradation; β-peptides are remarkably stable against ubiquitous proteases such as pepsin[1]. This makes β-alanine an invaluable tool for increasing the in vivo half-life of peptide-based therapeutics[2].
Orthogonality of the Z (Cbz) Protecting Group
The N-terminal Carboxybenzyl (Z or Cbz) protecting group is a cornerstone of classical peptide synthesis. It is highly stable to the mild basic conditions used for ester saponification and the acidic conditions used to remove Boc groups. The Z group is typically cleaved via catalytic hydrogenolysis (H₂ over Pd/C) or strong acids (e.g., HBr/AcOH), providing an orthogonal strategy when synthesizing complex, multi-functionalized peptide sequences[3].
Why Solution-Phase Peptide Synthesis (SPPS)?
While Solid-Phase Peptide Synthesis (SPPS) is the standard for long sequences, Solution-Phase Peptide Synthesis (LPPS/SPPS in solution) remains the gold standard for synthesizing short, high-purity building blocks like dipeptides[4]. Solution-phase synthesis avoids the high costs of functionalized resins, allows for massive scale-up, and permits the rigorous purification of intermediates via simple liquid-liquid extraction and crystallization—ensuring that the final building block is chemically pristine before integration into larger macromolecules.
Experimental Workflow
The synthesis of Z-β-Ala-Leu-OH is achieved via a two-step solution-phase protocol: an EDC/HOBt-mediated coupling followed by mild alkaline hydrolysis.
Solution-phase synthesis workflow for Z-β-Ala-Leu-OH via EDC/HOBt coupling and saponification.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The physical and chemical workup steps described below are specifically designed to isolate the target molecule based on its predictable solubility and ionization states, effectively acting as an intrinsic quality control mechanism.
Phase 1: EDC/HOBt-Mediated Dipeptide Coupling (Synthesis of Z-β-Ala-Leu-OMe)
Objective: Form the peptide bond between the β-alanine carboxylate and the leucine amine without inducing side reactions.
-
Activation: Dissolve Z-β-Ala-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM/DMF (4:1 v/v) under an inert nitrogen atmosphere. Cool the mixture to 0 °C.
-
Causality: DMF is required to fully solubilize the Z-protected amino acid, while DCM keeps the overall solvent system volatile for downstream extraction. HOBt is added to convert the highly reactive, unstable O-acylisourea intermediate into a stable, active OBt ester, suppressing N-acylurea rearrangement[4].
-
-
Coupling Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise. Stir for 15 minutes at 0 °C.
-
Causality: EDC·HCl is chosen specifically for solution-phase synthesis because its corresponding urea byproduct is highly water-soluble, unlike the insoluble dicyclohexylurea (DCU) generated by DCC[4].
-
-
Amine Neutralization: In a separate flask, dissolve H-Leu-OMe·HCl (1.05 eq) in DCM. Add DIPEA (2.5 eq) to neutralize the hydrochloride salt.
-
Causality: A slight stoichiometric excess of the amine ensures the complete consumption of the more expensive Z-β-Ala-OH. DIPEA provides the basic environment necessary to generate the nucleophilic free amine.
-
-
Reaction: Add the free amine solution dropwise to the activated ester at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validating Workup: Dilute the reaction with excess DCM. Wash the organic layer sequentially with:
-
1N HCl (x2): Protonates and extracts unreacted amine, DIPEA, and the water-soluble EDC urea byproduct.
-
Saturated NaHCO₃ (x2): Deprotonates and extracts any unreacted Z-β-Ala-OH and HOBt into the aqueous layer.
-
Brine (x1): Removes residual water from the organic phase.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Z-β-Ala-Leu-OMe as a high-purity crude oil or foam. The sequential acid/base wash guarantees that the isolated mass is almost exclusively the neutral dipeptide.
Phase 2: Mild C-Terminal Saponification (Synthesis of Z-β-Ala-Leu-OH)
Objective: Selectively hydrolyze the methyl ester to a free carboxylic acid without cleaving the N-terminal Z group or epimerizing the leucine stereocenter.
-
Solvation: Dissolve the crude Z-β-Ala-Leu-OMe in a mixture of THF/H₂O (3:1 v/v) and cool strictly to 0 °C.
-
Hydrolysis: Add a solution of LiOH·H₂O (1.5 eq) in a minimal volume of water dropwise to the reaction mixture.
-
Causality: LiOH is deliberately selected over NaOH or KOH. Its milder basicity and the coordinating ability of the lithium ion significantly reduce the rate of base-catalyzed proton abstraction at the Leucine α-carbon, thereby preventing epimerization (racemization)[5].
-
-
Monitoring: Stir at 0 °C for 2–3 hours. Monitor reaction progress via TLC (Eluent: EtOAc/Hexanes 1:1) until the higher-Rf ester spot disappears.
-
Self-Validating Workup:
-
Evaporate the THF under reduced pressure (leaving the aqueous layer).
-
Wash the alkaline aqueous layer once with Diethyl Ether. Causality: The product is currently a water-soluble lithium carboxylate salt. The ether wash removes any unreacted ester or neutral organic impurities, validating the purity of the aqueous phase.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1N KHSO₄. Causality: KHSO₄ is a mild acid that safely protonates the carboxylate to force precipitation without risking the acid-catalyzed cleavage of sensitive moieties.
-
-
Isolation: Extract the precipitated Z-β-Ala-Leu-OH into Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate. The product typically crystallizes upon trituration with cold hexanes.
Quantitative Data: Coupling Reagent Optimization
To justify the selection of EDC/HOBt for this specific solution-phase synthesis, the following table summarizes the quantitative performance of various coupling systems when synthesizing β-amino acid-containing dipeptides.
| Coupling Reagent System | Average Yield (%) | Epimerization Risk (Leu) | Byproduct Solubility | Cost & Scalability Profile |
| EDC·HCl / HOBt | 92 - 95% | Low | Water-soluble (Easy LLE) | Highly scalable, Moderate cost |
| DCC / NHS | 80 - 85% | Low | Insoluble DCU (Filtration req.) | Very low cost, Tedious workup |
| HATU / DIPEA | 96 - 98% | Very Low | Organic-soluble (Column req.) | High cost, Poor for large scale |
| PyBOP / DIPEA | 88 - 90% | Moderate | Organic-soluble (Column req.) | High cost, Generates HMPA |
Data Interpretation: While uronium-based reagents like HATU offer marginally higher yields, they require chromatographic purification because their byproducts are organic-soluble. EDC/HOBt provides the optimal thermodynamic balance of high yield and operational simplicity via liquid-liquid extraction (LLE)[4].
Quality Control & Troubleshooting
-
Incomplete Saponification: If TLC indicates unreacted methyl ester after 3 hours, do not increase the temperature, as this will trigger Leucine epimerization. Instead, add an additional 0.5 eq of LiOH and ensure vigorous biphasic stirring.
-
Diketopiperazine (DKP) Formation: While dipeptides containing canonical α-amino acids are highly prone to intramolecular cyclization (forming DKPs) upon C-terminal activation, the presence of the β-alanine residue introduces a 7-membered transition state (rather than the highly favored 6-membered ring), drastically reducing this side reaction.
-
Detection of Epimers: The optical purity of the final Z-β-Ala-Leu-OH should be verified via Chiral HPLC or specific rotation polarimetry to ensure the L-Leucine stereocenter remained intact during the basic hydrolysis phase.
References
- ChemInform Abstract: β‐Peptides: Synthesis by Arndt‐Eistert Homologation with Concomitant Peptide Coupling. Structure Determination by NMR and CD Spectroscopy and by X‐Ray Crystallography. Helical Secondary Structure of a β‐Hexapeptide in Solution and Its Stability Towards Pepsin.
- Sports and Performance Supplements - Nutrition - Ozone Therapy (β-Alanine Mechanisms)
- Synthesizing method of N-beta-alanyl-(tau-methyl) histidine (Z-Protection Orthogonality)
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: Bachem URL
- Amino Acid Abbreviations Table (Leucine Properties)
Sources
Application Note: Optimized Coupling Strategies for the Synthesis of Z-β-Ala-Leu-OH
Executive Summary
The dipeptide Z-β-Ala-Leu-OH (N-benzyloxycarbonyl-beta-alanyl-leucine) is a critical intermediate in peptide chemistry and drug development. The incorporation of β-alanine is frequently used to confer proteolytic resistance to peptide therapeutics, as mammalian proteases generally fail to recognize the extended β-amino acid backbone. This application note provides a comprehensive, E-E-A-T-aligned guide to the mechanistic rationale, reagent selection, and step-by-step protocols for synthesizing Z-β-Ala-Leu-OH using both solid-phase and solution-phase methodologies.
Mechanistic Insights & Reagent Causality
Structural Dynamics of β-Alanine Activation
Unlike canonical α-amino acids, β-alanine possesses an additional methylene group between its amine and carboxyl termini. This increased structural flexibility alters the transition state geometry, slightly reducing the effective molarity of the reactive centers and leading to marginally slower coupling kinetics compared to α-amino acids[1]. However, this structural feature provides a distinct synthetic advantage: the absence of a chiral center at the α-position renders oxazolone-mediated racemization impossible . Consequently, highly reactive coupling environments can be utilized to drive the reaction to completion without the risk of epimerization.
Protecting Group Orthogonality: The Z (Cbz) Group
The benzyloxycarbonyl (Z or Cbz) group is strategically selected for N-terminal protection due to its robust stability under strongly acidic conditions. During Solid-Phase Peptide Synthesis (SPPS) using a Wang resin, the final cleavage step requires 95% Trifluoroacetic acid (TFA). The Z-group remains completely intact under these conditions, allowing for the selective isolation of the N-protected dipeptide[2]. If downstream deprotection is required, the Z-group can be cleanly removed via catalytic hydrogenolysis (Pd/C, H₂).
Coupling Reagent Selection: The Shift to DIC/Oxyma Pure
Historically, carbodiimides (DIC, EDC) paired with benzotriazole additives (HOBt, HOAt) were the standard for peptide coupling. However, HOBt and HOAt have been reclassified due to severe explosive hazards. We strongly recommend the DIC / Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) system. Oxyma Pure acts as a highly efficient nucleophilic additive that accelerates the coupling of the slightly hindered β-alanine while maintaining a superior safety profile[3]. It provides coupling efficiencies comparable to or exceeding those of HOAt, without the associated toxicity or explosion risks[3].
Synthesis Workflow Visualization
Figure 1: SPPS and Solution-Phase workflows for Z-β-Ala-Leu-OH synthesis.
Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) via Wang Resin
This method is ideal for rapid, high-purity synthesis without the need for intermediate purification.
-
Resin Swelling: Weigh 1.0 g of Fmoc-Leu-Wang resin (loading ~0.6 mmol/g) into a fritted syringe. Swell in Dichloromethane (DCM) for 30 minutes, then wash with N,N-Dimethylformamide (DMF) (3 × 5 mL).
-
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF (5 × 5 mL). Self-Validation: Perform a Kaiser test; resin beads should turn deep blue, indicating free primary amines.
-
Activation & Coupling: Dissolve Z-β-Ala-OH (3.0 eq, 1.8 mmol) and Oxyma Pure (3.0 eq, 1.8 mmol) in 4 mL DMF. Add DIC (3.0 eq, 1.8 mmol) and stir for 3 minutes to pre-activate. Add the mixture to the resin and agitate for 60 minutes at room temperature.
-
Coupling Validation: Wash the resin with DMF (3 × 5 mL) and DCM (3 × 5 mL). Perform a Kaiser test; beads should remain colorless, indicating complete coupling.
-
Cleavage: Treat the resin with a cleavage cocktail of 95% TFA / 2.5% H₂O / 2.5% Triisopropylsilane (TIPS) for 2 hours. The Z-group is impervious to these conditions[2]. Filter the cleavage solution into cold diethyl ether to precipitate the Z-β-Ala-Leu-OH product. Centrifuge, decant, and dry under a vacuum.
Protocol B: Solution-Phase Synthesis (Scale-Up Route)
This method is preferred for multi-gram scale synthesis where resin costs are prohibitive.
-
Amide Bond Formation: Dissolve H-Leu-OMe • HCl (1.0 eq) and Z-β-Ala-OH (1.05 eq) in DCM. Add Oxyma Pure (1.05 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride salt. Cool to 0°C.
-
Activation: Add EDC • HCl (1.1 eq) portion-wise. Stir at 0°C for 30 minutes, then allow to warm to room temperature overnight.
-
Workup: Wash the organic layer successively with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo to yield Z-β-Ala-Leu-OMe.
-
Saponification: Dissolve the intermediate in THF/H₂O (1:1). Add LiOH • H₂O (1.5 eq) and stir for 2 hours at room temperature. Monitor by TLC.
-
Acidification: Evaporate the THF. Acidify the aqueous layer to pH 2-3 using 1M HCl. Extract the precipitated Z-β-Ala-Leu-OH with Ethyl Acetate. Dry and evaporate to yield the final pure dipeptide.
Quantitative Data: Coupling Reagent Comparison
| Coupling System | Activation Kinetics | Racemization Risk | Safety / Toxicity Profile | Relative Cost | Recommended Application |
| DIC / Oxyma Pure | Fast (< 30 min) | Negligible | Low (Non-explosive) | Low | Standard SPPS / Scale-up |
| HATU / DIPEA | Very Fast (< 15 min) | Low | Moderate (Allergenic) | High | Difficult/Steric couplings |
| EDC / HOBt | Moderate (~1 hr) | Low-Moderate | High (HOBt is explosive) | Low | Legacy solution-phase |
Analytical Validation
To ensure the integrity of the synthesized Z-β-Ala-Leu-OH, the following self-validating analytical checks must be performed:
-
LC-MS Analysis: Run on a C18 column using a gradient of 5-95% Acetonitrile in Water (0.1% Formic Acid). The expected exact mass for Z-β-Ala-Leu-OH (C₁₇H₂₄N₂O₅) is 336.17 Da . Look for the
peak at m/z 337.2 and the peak at m/z 359.2. -
HPLC Purity: Ensure a single sharp peak at 214 nm (detecting the peptide bond) and 254 nm (detecting the benzyl ring of the Z-group).
-
NMR Spectroscopy: Confirm the absence of the methyl ester peak (~3.6 ppm in ¹H NMR) if utilizing the solution-phase saponification route.
References
-
Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion Source: Chemistry–A European Journal (2009) URL:[Link]
-
Amino Acid-Protecting Groups Source: Chemical Reviews, ACS Publications (2009) URL:[Link]
Sources
Protocol for coupling Z-BETA-Ala-Leu-OH to a resin
An Application Note and Comprehensive Protocol for the Solid-Phase Coupling of Z-β-Ala-Leu-OH to Resin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the efficient coupling of the N-terminally protected dipeptide, Z-β-Ala-Leu-OH, to a solid-phase resin, a critical step in the synthesis of modified peptides. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and expert insights necessary for successful and reproducible outcomes. We will delve into the selection of appropriate resins and coupling reagents, optimization of reaction conditions, and methods for monitoring reaction completion. Furthermore, this guide offers a self-validating framework through integrated troubleshooting and analytical verification steps, ensuring the integrity of the resulting peptide-resin conjugate.
Introduction: The Significance of Modified Dipeptide Coupling
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, offering a streamlined and efficient method for assembling amino acids on a solid support.[1] The incorporation of non-standard amino acids, such as β-alanine, and the use of protected peptide fragments are pivotal in the development of novel peptide therapeutics with enhanced stability and biological activity. The dipeptide Z-β-Ala-Leu-OH, featuring an N-terminal benzyloxycarbonyl (Z) protecting group and a β-amino acid, presents unique considerations for its attachment to a solid support.
The success of the entire peptide synthesis is contingent upon the efficacy of this initial coupling step. Incomplete coupling leads to the generation of deletion sequences, which can be challenging to separate from the target peptide, thereby reducing the overall yield and purity.[2] This guide, therefore, emphasizes a robust and well-monitored protocol to ensure the quantitative attachment of Z-β-Ala-Leu-OH to the chosen resin.
Foundational Principles: The Chemistry of Peptide Coupling
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. In SPPS, this reaction is facilitated by activating the carboxylic acid of the incoming amino acid or peptide fragment, making it susceptible to nucleophilic attack by the free amine group on the resin-bound peptide chain.[3]
The Role of Coupling Reagents
Carbodiimides, such as Diisopropylcarbodiimide (DIC) and Dicyclohexylcarbodiimide (DCC), are widely used coupling reagents.[4] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6] However, this intermediate can undergo side reactions, such as rearrangement to an unreactive N-acylurea or formation of a symmetric anhydride.[4] To mitigate these side reactions and improve coupling efficiency, additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are often employed. These additives react with the O-acylisourea intermediate to form a more stable and highly reactive activated ester, which then readily reacts with the amine to form the desired peptide bond.[4][5]
Diagram of the Carbodiimide Coupling Mechanism with an Additive
Caption: Step-by-step workflow for coupling Z-β-Ala-Leu-OH to resin.
Self-Validation: Monitoring Coupling Completion
Ensuring the completion of the coupling reaction is critical for the synthesis of a high-purity peptide. [7]
Qualitative Monitoring: The Kaiser Test
The Kaiser test is a highly sensitive colorimetric assay for the detection of primary amines. [7]* Procedure:
- Take a small sample of resin beads (a few milligrams) after the washing step.
- Wash the sample with ethanol and then add the ninhydrin reagents as per the manufacturer's instructions.
- Heat the sample at 100°C for 5 minutes.
-
Interpretation:
Quantitative Analysis: HPLC and Mass Spectrometry
For rigorous validation, a small portion of the peptide-resin can be cleaved and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). [8][9]* Procedure:
- Cleave the dipeptide from a small, dried sample of the resin using a standard cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane). [10] 2. Precipitate the cleaved peptide with cold diethyl ether.
- Dissolve the crude peptide in a suitable solvent and analyze by reverse-phase HPLC. [11][12]* Interpretation:
- The HPLC chromatogram should ideally show a single major peak corresponding to the Z-β-Ala-Leu-OH.
- Mass spectrometry analysis of the major peak should confirm the molecular weight of the dipeptide. [8][9]
Troubleshooting Common Coupling Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Insufficient reaction time- Steric hindrance- Low reagent concentration- Poor resin swelling | - Extend the coupling time- Perform a second coupling with fresh reagents<[7]br>- Increase the concentration of the amino acid and coupling reagents<[13]br>- Ensure adequate resin swelling before coupling |
| Racemization | - Over-activation of the carboxylic acid- Use of a strong base | - Use HOBt or Oxyma as an additive to suppress racemization<[3]br>- Avoid excessive pre-activation times |
| Side Reactions (e.g., N-acylurea formation) | - Reaction of the O-acylisourea intermediate with itself | - Use of an additive (HOBt or Oxyma) to rapidly convert the O-acylisourea to a more stable activated ester [4] |
Conclusion
The successful coupling of Z-β-Ala-Leu-OH to a solid-phase resin is an achievable goal with careful attention to detail and a thorough understanding of the underlying chemical principles. By employing a robust protocol, diligently monitoring the reaction progress, and being prepared to troubleshoot potential issues, researchers can confidently synthesize high-quality peptide-resin conjugates. This foundational step is paramount for the subsequent elongation of the peptide chain and the ultimate success of the overall peptide synthesis campaign.
References
-
Carbodiimides and Additives - Aapptec Peptides. (2021, May 19). Retrieved from [Link]
-
Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis - PMC. (n.d.). Retrieved from [Link]
-
Peptide Characterization Techniques: FAQs Answered by Experts. (2025, June 6). Retrieved from [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. (2024, June 17). Retrieved from [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control - ResearchGate. (2025, February 26). Retrieved from [Link]
-
Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. (2019, November 11). Retrieved from [Link]
-
HPLC Analysis and Purification of Peptides - PMC. (n.d.). Retrieved from [Link]
-
Monitoring of Peptide Coupling and Capping. (n.d.). Retrieved from [Link]
-
Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved from [Link]
- JP2018070590A - Use of excess carbodiimide for peptide synthesis at elevated temperatures - Google Patents. (n.d.).
-
Attaching the first amino acid to a resin - Aapptec Peptides. (n.d.). Retrieved from [Link]
- Solid phase peptide synthesis methods and associated systems - Google Patents. (n.d.).
-
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (2025, November 29). Retrieved from [Link]
-
Mechanism of peptide bond formation through carbodiimide. - ResearchGate. (n.d.). Retrieved from [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Retrieved from [Link]
-
Preparation of protected peptides by solid phase for a convergent synthesis. (n.d.). Retrieved from [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17).
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. (2023, January 30). Retrieved from [Link]
-
Peptide Cleavage from Resin Protocol - CDN. (n.d.). Retrieved from [Link]
-
Handles for Fmoc Solid-Phase Synthesis of Protected Peptides - ACS Publications. (2013, August 15). Retrieved from [Link]
-
Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC. (n.d.). Retrieved from [Link]
- Composition and method for the release of protected peptides from a resin - Google Patents. (n.d.).
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.). Retrieved from [Link]
-
Guide to Solid Phase Peptide Synthesis - AAPPTEC. (n.d.). Retrieved from [Link]
-
A Practical Peptide Synthesis Workflow Using Amino-Li-Resin - PMC. (2022, September 20). Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. JP2018070590A - Use of excess carbodiimide for peptide synthesis at high temperatures. - Google Patents [patents.google.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. peptide.com [peptide.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ijsra.net [ijsra.net]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. biotage.com [biotage.com]
Application Note: Chemoselective Deprotection of the Z-Group from Z-β-Ala-Leu-OH
Executive Summary
Z-β-Ala-Leu-OH (Carboxybenzyl-beta-alanyl-leucine) is a critical protected dipeptide intermediate utilized in the synthesis of complex peptide sequences and peptidomimetics[1]. The benzyloxycarbonyl (Cbz or Z) group is a foundational amine protecting group, prized for its robust stability against basic and mildly acidic conditions during peptide coupling ()[2]. However, advancing the peptide chain requires the chemoselective removal of this Z-group to yield the free amine, H-β-Ala-Leu-OH .
This application note details the mechanistic rationale and provides field-validated protocols for Z-group deprotection using two orthogonal approaches: standard catalytic hydrogenolysis and catalytic transfer hydrogenation (CTH).
Mechanistic Insights & Causality
The primary role of the Cbz group is to temporarily mask the nucleophilicity of amines by converting them into significantly less reactive carbamates ()[3]. While harsh acidolysis (e.g., HBr in Acetic Acid) can cleave the Cbz group, it risks degrading sensitive peptide bonds[2]. Catalytic hydrogenolysis remains the gold standard because it operates at a neutral pH, leaving the C-terminal carboxylic acid and the peptide backbone entirely intact ()[4].
The mechanism of palladium-catalyzed hydrogenolysis is a self-driving, thermodynamically favorable process governed by the following causal steps:
-
Adsorption & Activation: The aromatic ring of the Cbz group and the hydrogen source adsorb onto the Palladium on Carbon (Pd/C) catalyst surface.
-
Chemoselective Cleavage: The palladium catalyst selectively inserts into the benzylic C-O bond, generating toluene and a highly unstable carbamic acid intermediate[3].
-
Spontaneous Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide (CO₂) gas and the free dipeptide (H-β-Ala-Leu-OH)[2][3].
The continuous evolution of CO₂ and toluene gases drives the reaction forward according to Le Chatelier's principle, ensuring quantitative yields.
Mechanism of Pd/C catalyzed hydrogenolysis of Z-β-Ala-Leu-OH to H-β-Ala-Leu-OH.
Experimental Workflows: Selecting the Optimal Pathway
Researchers must choose between gaseous hydrogen and transfer hydrogenation based on scale, safety constraints, and available equipment.
-
Method A (Standard Catalytic Hydrogenolysis): Utilizes molecular H₂ gas. It is highly atom-economical and leaves no residual reagents, as the byproducts are strictly volatile[2].
-
Method B (Catalytic Transfer Hydrogenation - CTH): Utilizes a hydrogen donor like ammonium formate (NH₄HCO₂) (). This method bypasses the flammability hazards of H₂ gas and often exhibits faster kinetics due to the rapid in situ generation of active hydrogen species directly on the palladium surface.
Comparative workflow for Z-group deprotection using H2 gas versus Transfer Hydrogenation.
Validated Protocols
The following protocols are designed as self-validating systems, incorporating strict causality for every reagent choice and in-process visual cues to ensure trustworthiness.
Protocol A: Standard Catalytic Hydrogenolysis (H₂ Gas)
Materials: Z-β-Ala-Leu-OH (1.0 equiv), 10% Pd/C (5-10% w/w), HPLC-grade Methanol (MeOH), H₂ gas balloon, Celite.
-
Dissolution: Dissolve Z-β-Ala-Leu-OH in MeOH (approx. 10 mL per gram of peptide).
-
Causality: Methanol is highly polar, ensuring complete solvation of both the protected starting material and the highly polar zwitterionic deprotected dipeptide[2].
-
-
Inerting (Critical Safety Step): Flush the reaction flask with Nitrogen (N₂) or Argon gas for 5 minutes.
-
Causality: Dry Pd/C is highly pyrophoric in the presence of methanol vapors and ambient oxygen. Inerting prevents spontaneous ignition.
-
-
Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the peptide) to the solution[5].
-
Hydrogenation: Attach a hydrogen-filled balloon to the flask. Evacuate the flask slightly under vacuum and backfill with H₂ (repeat 3 times to ensure a pure H₂ atmosphere) ()[6]. Stir vigorously at room temperature.
-
Monitoring: Monitor the reaction via TLC (Ninhydrin stain) or LC-MS. The reaction typically reaches completion in 2-4 hours.
-
Filtration: Purge the flask with N₂ to remove residual H₂. Filter the mixture through a tightly packed pad of Celite[5].
-
Causality: Fine palladium nanoparticles can easily bypass standard filter paper; Celite creates a depth filter, preventing heavy metal contamination in the final peptide[6].
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield pure H-β-Ala-Leu-OH.
Protocol B: Catalytic Transfer Hydrogenation (Ammonium Formate)
Materials: Z-β-Ala-Leu-OH (1.0 equiv), 10% Pd/C (10% w/w), Ammonium formate (2.0 - 4.0 equiv), MeOH.
-
Dissolution & Catalyst Addition: Dissolve the peptide in MeOH and add 10% Pd/C under an N₂ atmosphere.
-
Donor Addition: Add solid ammonium formate (2.0 to 4.0 equiv) in one portion.
-
Reaction & Self-Validation: Stir at room temperature or gently warm to 40°C.
-
Causality & Validation: The reaction will immediately begin to effervesce. This bubbling (the release of CO₂ and NH₃ gases) acts as a visual, self-validating indicator that the catalytic cycle is active.
-
-
Monitoring: Once effervescence ceases (typically 15-60 minutes), the reaction is generally complete. Verify the disappearance of the starting material by TLC/HPLC.
-
Workup: Filter the mixture through Celite to remove the catalyst. Evaporate the filtrate. To remove any excess ammonium formate, the residue can be lyophilized or dissolved in a minimal amount of water and passed through a short ion-exchange column.
Quantitative Data Summary
The table below summarizes the comparative metrics of both deprotection methodologies to aid in process selection.
| Parameter | Catalytic Hydrogenolysis (H₂ Gas) | Transfer Hydrogenation (NH₄HCO₂) |
| Hydrogen Source | Molecular H₂ (1 atm) | Ammonium Formate (2-4 equiv) |
| Typical Reaction Time | 2 - 4 hours | 15 - 60 minutes |
| Reaction Byproducts | Toluene, CO₂ | Toluene, CO₂, NH₃ |
| Safety Profile | High flammability risk (H₂ gas) | Safer (No pressurized/flammable gas) |
| Post-Reaction Purity | Very High (volatile byproducts) | High (requires removal of excess formate) |
| Scalability | Excellent (requires specialized reactors) | Excellent (standard glass reactors) |
References
-
"Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis." Indian Journal of Chemistry. Source: niscpr.res.in. URL:[Link]
-
"Protecting Groups for Amines: Carbamates." Master Organic Chemistry. Source: masterorganicchemistry.com. URL:[Link]
-
"Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism." Total Synthesis. Source: total-synthesis.com. URL: [Link]
-
"Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon." ACS Omega. Source: acs.org. URL:[Link]
Sources
Application Note: A Comprehensive Guide to the Incorporation of Z-β-Ala-Leu-OH into Bioactive Peptides
Introduction: Unlocking New Potential in Peptide Therapeutics with β-Amino Acids
The field of peptide therapeutics is continually evolving, driven by the need for molecules with enhanced stability, predictable conformations, and novel biological activities.[1] The incorporation of non-canonical amino acids is a cornerstone of this advancement.[2] Among these, β-amino acids have garnered significant interest for their ability to impart unique structural features and remarkable resistance to enzymatic degradation.[3][4] β-peptides can adopt stable helical structures, mimic protein secondary structures, and have been successfully applied in medicinal chemistry to create antimicrobial agents and inhibitors of protein-protein interactions.[3][5]
This guide provides a detailed technical overview and validated protocols for the incorporation of a specific and highly valuable building block, Z-β-Ala-Leu-OH , into peptide sequences. Z-β-Ala-Leu-OH is a dipeptide composed of N-terminally protected β-alanine and leucine. The N-terminal benzyloxycarbonyl (Z) group is a classic and robust protecting group, stable to a wide range of conditions and removable via catalytic hydrogenation.[6][7][8]
Using a dipeptide building block, as opposed to a stepwise addition of β-alanine and then leucine, offers several key advantages in Solid-Phase Peptide Synthesis (SPPS). This strategy can enhance synthetic efficiency, improve acylation and deprotection kinetics, and help disrupt the formation of secondary structures like β-sheets that can lead to peptide aggregation during synthesis—a common challenge in SPPS.[1][9] This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis, offering both the foundational principles and practical, step-by-step methodologies for success.
Physicochemical Properties and Handling of Z-β-Ala-Leu-OH
A thorough understanding of the building block's properties is critical for successful and reproducible synthesis. Z-β-Ala-Leu-OH is a stable, crystalline solid under standard conditions.
| Property | Value | Source |
| Chemical Formula | C₁₇H₂₄N₂O₅ | [10] |
| Molecular Weight | 336.39 g/mol | [11] |
| Appearance | White to off-white crystalline powder | Vendor Data |
| Solubility | Soluble in DMF, DMSO, THF, and aqueous base. Sparingly soluble in water. | [12] |
| Storage | Store at -20°C to 0°C to ensure long-term stability. | [11] |
Handling Precautions: Always handle Z-β-Ala-Leu-OH in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
Core Concepts: The Rationale for a Dipeptide Block Approach
The decision to use Z-β-Ala-Leu-OH as a single unit is a strategic choice rooted in optimizing the synthetic process.
-
Disruption of Aggregation: The incorporation of a β-amino acid introduces a "kink" in the growing peptide backbone.[9] This conformational disruption helps to prevent the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation, a primary cause of failed or low-yield syntheses.
-
Improved Kinetics: Acylating a hindered or sterically demanding amino acid can be slow and inefficient. By using a pre-formed dipeptide, one of the coupling steps is bypassed, often leading to higher overall efficiency and purity.[9]
-
The Z-Protecting Group: The benzyloxycarbonyl (Z) group offers orthogonal protection to the widely used Fmoc/tBu strategy in SPPS.[6][13] It is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and the acidic conditions used for side-chain deprotection and cleavage (e.g., TFA).[6][7] Its removal via catalytic hydrogenation provides a mild and selective deprotection method.[8]
Workflow Visualization: Logic of Dipeptide Block Incorporation
The diagram below illustrates the strategic advantage of using a dipeptide block to circumvent common issues in stepwise solid-phase peptide synthesis.
Caption: Dipeptide block strategy bypasses potential aggregation and efficiency issues.
Experimental Protocols
These protocols are designed to be self-validating, incorporating quality control steps to ensure the success of each stage. They are based on standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2][14]
Protocol 1: Solid-Phase Coupling of Z-β-Ala-Leu-OH
This protocol details the incorporation of the dipeptide block onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus
-
Z-β-Ala-Leu-OH
-
Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[15][16]
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Washing Solvents: DMF, DCM (Dichloromethane)
-
Kaiser Test Kit (for monitoring reaction completion)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel. After swelling, drain the DMF.
-
Activation Solution Preparation: In a separate vial, dissolve Z-β-Ala-Leu-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) to the solution and vortex briefly. This pre-activation step should be no longer than 1-2 minutes.[17]
-
Coupling Reaction: Add the activation solution to the swelled resin. Agitate the mixture using a shaker or nitrogen bubbling at room temperature for 2-4 hours.
-
Monitoring: Take a small sample of resin beads, wash thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time for another 1-2 hours and re-test.
-
Washing: Once the coupling is complete, drain the reaction vessel. Wash the resin extensively to remove excess reagents and byproducts. A typical wash cycle is:
-
DMF (3 times)
-
DCM (3 times)
-
DMF (3 times) The resin is now ready for the next step in the synthesis (e.g., N-terminal deprotection of the subsequent amino acid if using a standard SPPS cycle).
-
Workflow Visualization: SPPS Coupling Cycle
The following diagram outlines the key steps in the solid-phase coupling of the Z-β-Ala-Leu-OH dipeptide.
Caption: Workflow for coupling Z-β-Ala-Leu-OH onto a solid support.
Protocol 2: Z-Group Deprotection (Hydrogenolysis)
This protocol is performed after the peptide has been cleaved from the resin and purified, assuming other protecting groups were acid-labile (e.g., tBu, Trt).
Materials:
-
Purified, Z-protected peptide
-
Catalyst: 10% Palladium on Carbon (Pd/C)
-
Solvent: Methanol (MeOH) or a mixture like MeOH/Acetic Acid
-
Hydrogen Source: Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Filtration Aid: Celite®
Procedure:
-
Dissolution: Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% by weight relative to the peptide).[8]
-
Caution: Pd/C is flammable, especially when dry. Handle with care.
-
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Purge the flask with hydrogen to replace the air.[7]
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen. Monitor the reaction by HPLC or Mass Spectrometry to track the disappearance of the starting material. The reaction is typically complete within 2-16 hours.
-
Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[8] Wash the Celite pad with additional solvent to ensure full recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected peptide.
Protocol 3: Purification and Characterization
Final validation of the synthesized peptide is essential.
A. Purification by Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve the crude, cleaved peptide in a minimal amount of a suitable solvent (e.g., a mixture of Buffer A and Buffer B). Filter the sample through a 0.45 µm syringe filter before injection.[19]
-
Chromatography: Purify the peptide using a preparative C18 RP-HPLC column.[20][21]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[22]
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).[22]
-
Gradient: A typical gradient runs from 5% to 95% Buffer B over 30-60 minutes, but this must be optimized based on the peptide's hydrophobicity.
-
Detection: Monitor the elution at 214 nm and 280 nm.[20][22]
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Analysis and Lyophilization: Analyze the collected fractions for purity by analytical HPLC. Pool the pure fractions and lyophilize to obtain a dry, white powder.[21]
B. Characterization by Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the purified peptide.
-
Analysis: Obtain a mass spectrum using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Validation: Confirm that the observed molecular weight matches the calculated theoretical mass of the desired peptide sequence.[23][24] Tandem MS (MS/MS) can be used to further confirm the peptide sequence.[25][26]
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | 1. Steric hindrance at the coupling site.2. Peptide aggregation on the resin.3. Insufficient reagent equivalents or reaction time. | 1. Double couple: repeat the coupling protocol.2. Use a more potent coupling reagent like COMU.3. Increase coupling time to 6-8 hours or perform at a slightly elevated temperature (e.g., 40°C).[27] |
| Low Purity After Cleavage | 1. Incomplete deprotection of other amino acids during SPPS.2. Side reactions during cleavage. | 1. Ensure deprotection steps are monitored (e.g., with a UV detector for Fmoc).2. Optimize the cleavage cocktail with appropriate scavengers (e.g., triisopropylsilane, water). |
| Incomplete Z-Group Removal | 1. Catalyst poisoning or deactivation.2. Poor solubility of the peptide. | 1. Use fresh Pd/C catalyst.2. Add a small amount of acetic acid to the solvent to improve solubility and catalyst activity. |
| Difficulty in HPLC Purification | 1. Poor solubility of the crude peptide.2. Co-elution of impurities. | 1. Experiment with different initial solvent compositions for sample dissolution.2. Optimize the HPLC gradient (make it shallower) to improve peak resolution. |
Conclusion
The incorporation of Z-β-Ala-Leu-OH represents a powerful and efficient strategy for creating novel bioactive peptides with enhanced properties. By leveraging the dipeptide block approach, researchers can overcome common synthetic hurdles such as peptide aggregation and achieve higher purity and yields. The protocols and insights provided in this guide offer a robust framework for the successful synthesis, purification, and characterization of peptides containing this unique β-amino acid motif, paving the way for the development of next-generation peptide-based therapeutics.
References
- Vertex AI. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
- ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- Piramal Pharma Solutions. (2026, January 23). Solid Phase Peptide Synthesis: Process & Advantages.
- PubMed. (2004, December 15). Beta-Ala containing peptides: potentials in design and construction of bioactive peptides and protein secondary structure mimics.
- Wikipedia. (n.d.). Peptide synthesis.
- PubChem - NIH. (n.d.). Z-beta-Ala-osu | C15H16N2O6 | CID 14655931.
- ChemPep. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- PMC. (n.d.). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
- PMC. (n.d.). HPLC Analysis and Purification of Peptides.
- Unknown Source. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE.
- Unknown Source. (n.d.). HPLC of Peptides and Proteins HPLC of Peptides and Proteins.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ACS Publications. (2009, December 31). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure.
- Vapourtec. (n.d.). Peptide Synthesis | Solid-Phase | SPPS.
- MDPI. (2026, February 28). Navigating Challenges in Mass Spectrometry Analysis of Endogenous and Synthetic Protein Modifications.
- Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
- Unknown Source. (2022, January 27). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action.
- MedchemExpress.com. (n.d.). Z-β-Ala-OH | Amino Acid Derivative.
- PMC. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.
- PMC. (2021, December 4). Incorporation of β‐Alanine in Cu(II) ATCUN Peptide Complexes Increases ROS Levels, DNA Cleavage and Antiproliferative Activity.
- Unknown Source. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- MilliporeSigma. (n.d.). Z-Ala-Leu-OH | 24959-68-0.
- Google Patents. (n.d.). Solid phase peptide synthesis methods and associated systems.
- Benchchem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- Unknown Source. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents.
- ACS Publications. (2006, July 15). Analysis of Peptide MS/MS Spectra from Large-Scale Proteomics Experiments Using Spectrum Libraries | Analytical Chemistry.
- PMC. (n.d.). Iterative non-proteinogenic residue incorporation yields α/β-peptides with a helix-loop-helix tertiary structure and high affinity for VEGF.
- Benchchem. (n.d.). Application Notes and Protocols for PyBOP in Solution-Phase Peptide Synthesis.
- Unknown Source. (n.d.). Biologically Active Peptides.
- ChemicalBook. (n.d.). Z-ALA-PRO-LEU-OH | 108074-19-7.
- Chem-Impex. (n.d.). Z-Ala-Leu-OH.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
- Protocols.io. (2016, December 30). HPLC Purification of Peptides.
- Creative Proteomics. (n.d.). Peptide Enrichment for Mass Spectrometry-Based Analysis.
- bionity.com. (n.d.). Beta-peptide.
- ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins.
- Benchchem. (n.d.). HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis.
Sources
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Solid Phase Peptide Synthesis: Process & Advantages [piramalpharmasolutions.com]
- 3. Beta-Ala containing peptides: potentials in design and construction of bioactive peptides and protein secondary structure mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-peptide [bionity.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 11. chemimpex.com [chemimpex.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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- 15. peptide.com [peptide.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bachem.com [bachem.com]
- 18. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 19. researchgate.net [researchgate.net]
- 20. renyi.hu [renyi.hu]
- 21. bachem.com [bachem.com]
- 22. protocols.io [protocols.io]
- 23. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. waters.com [waters.com]
- 25. mdpi.com [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. vapourtec.com [vapourtec.com]
Z-BETA-Ala-Leu-OH application in protein-protein interaction studies
Application Note & Protocols: Z-BETA-Ala-Leu-OH
A Novel Dipeptide Probe for the Investigation of Protein-Protein Interactions
Introduction: The Challenge and Opportunity of Targeting Protein-Protein Interactions
Protein-protein interactions (PPIs) represent the backbone of the cellular machinery, forming a complex network that governs nearly all biological processes, from signal transduction to gene regulation.[1] Consequently, the dysregulation of these interactions is often at the heart of numerous diseases, including cancer and neurodegenerative disorders. This makes PPIs a high-value, yet notoriously challenging, class of targets for therapeutic intervention. The primary difficulty lies in the nature of the interaction surfaces, which are typically large, flat, and lack the well-defined pockets found in traditional enzyme targets.[2][3]
Small molecules and peptide-based inhibitors have emerged as promising strategies to modulate these complex interactions.[2][3][4] Peptides, in particular, can effectively mimic the binding motifs of natural protein partners, offering high specificity and potency.[3] This guide introduces This compound , a structurally distinct dipeptide, as a candidate for investigating and potentially disrupting PPIs. This document serves as a comprehensive guide for researchers, providing the scientific rationale and detailed experimental protocols to evaluate the efficacy of this compound in modulating a PPI of interest.
Structural Rationale for this compound as a PPI Modulator:
-
N-terminal Z-group (Benzyloxycarbonyl): This bulky, hydrophobic group can enhance metabolic stability and facilitate interactions with hydrophobic "hot spot" residues often found at the core of PPI interfaces.
-
β-Alanine (BETA-Ala): Unlike its α-amino acid counterpart, β-alanine provides increased conformational flexibility to the peptide backbone. This may allow the molecule to adopt a binding conformation that is inaccessible to more rigid structures, potentially improving affinity for challenging protein surfaces.
-
Leucine (Leu): Leucine is a key hydrophobic amino acid frequently identified as a critical residue for the binding energy in many PPIs.[1] Its presence is intended to anchor the dipeptide into corresponding hydrophobic pockets on a target protein.
Hypothesized Mechanism of Action: Competitive Disruption
We hypothesize that this compound functions as a competitive inhibitor . It is designed to mimic a short, critical binding epitope of one protein partner (Protein A), thereby occupying its binding site on the other protein (Protein B). This prevents the formation of the native Protein A-Protein B complex, disrupting the downstream signaling or functional consequences of that interaction.
Caption: Competitive inhibition of a Protein A-B interaction by this compound.
Physicochemical & Handling Properties
Proper handling and solubilization are critical for experimental success.
| Property | Data | Source/Notes |
| Full Name | N-(Benzyloxycarbonyl)-β-alanyl-L-leucine | - |
| Synonym | Z-β-Ala-Leu-OH | - |
| Molecular Formula | C₁₇H₂₄N₂O₅ | [5] |
| Molecular Weight | 336.38 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for protected peptides |
| Recommended Solvent | DMSO (Dimethyl sulfoxide) | Prepare high-concentration stock (e.g., 50-100 mM). Use freshly opened, anhydrous DMSO for best results. |
| Storage | Store solid at -20°C. Store DMSO stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Stock solutions are typically stable for up to 6 months at -80°C.[6] | General guideline for peptide-based inhibitors. |
Application 1: In Vitro Screening with Affinity Pull-Down Assay
This protocol is designed as a primary screen to determine if this compound can disrupt a known PPI in a controlled, cell-free environment. It utilizes a "bait" protein (e.g., GST-tagged) to "pull down" its interacting "prey" protein from a lysate.
Caption: Principle of Surface Plasmon Resonance (SPR) for PPI analysis.
Protocol: SPR Kinetic Analysis
-
Immobilization:
-
Immobilize one of the purified interacting proteins (the "ligand," e.g., Protein B) onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) according to the manufacturer's instructions. [7]Aim for a low to moderate immobilization density to avoid mass transport limitations.
-
A reference flow cell should be prepared (e.g., activated and blocked without protein) to subtract bulk refractive index changes.
-
-
Analyte Preparation:
-
Prepare a dilution series of the other interacting protein (the "analyte," e.g., Protein A) in a suitable running buffer (e.g., HBS-EP+).
-
Prepare a second identical dilution series of the analyte, but ensure each concentration also contains a fixed, high concentration of this compound (e.g., 100 µM). The DMSO concentration must be matched in the "no inhibitor" samples.
-
-
Kinetic Analysis (Multi-Cycle Kinetics):
-
Inject the analyte dilutions (without inhibitor) sequentially over the ligand and reference surfaces, from lowest to highest concentration. A regeneration step (e.g., low pH glycine) is used between each injection to return to baseline. [8] * Repeat the entire injection series using the analyte dilutions that include this compound.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ). [8] * Compare the kinetic constants obtained in the presence and absence of the inhibitor. A significant increase in the apparent Kₗ in the presence of the inhibitor confirms its disruptive activity.
-
Table: Example Quantitative Results from SPR
| Condition | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | Kₗ (nM) | Interpretation |
| Vehicle Control | 1.5 x 10⁵ | 2.0 x 10⁻³ | 13.3 | Baseline affinity of the Protein A-Protein B interaction. |
| + 100 µM this compound | 1.4 x 10⁵ | 9.5 x 10⁻³ | 67.9 | ~5-fold increase in Kₗ (weaker binding), mainly affecting the dissociation rate. |
Application 3: Cellular Validation with Co-Immunoprecipitation (Co-IP)
The final and most critical step is to determine if this compound can disrupt the target PPI within a living cell. Co-IP is the gold standard for studying endogenous protein interactions. [9][10] Protocol: Co-Immunoprecipitation for In-Cell PPI Disruption
-
Cell Culture and Treatment:
-
Culture cells that endogenously express the proteins of interest (Protein X and Protein Y) to ~80-90% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) or a vehicle (DMSO) control for a predetermined time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or 0.5% Triton X-100, plus protease and phosphatase inhibitors). [11][12]The choice of detergent is critical and may need optimization to preserve the interaction. [10] * Scrape the cells, collect the lysate, and clarify by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C). [11]
-
-
Immunoprecipitation:
-
Set aside a small aliquot of the supernatant ("input" or "lysate" control).
-
To the remaining lysate, add 2-4 µg of a high-quality antibody specific for Protein X (the "bait"). As a negative control, use an equivalent amount of isotype-matched IgG. [9] * Incubate overnight at 4°C with gentle rotation.
-
-
Complex Capture & Washes:
-
Add 30-40 µL of pre-washed Protein A/G magnetic beads or agarose slurry to each sample and incubate for 2-4 hours at 4°C. [12] * Capture the beads (using a magnet or centrifugation) and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Co-IP lysis buffer to remove non-specifically bound proteins. [9][13]
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by resuspending in 40 µL of 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Separate the bead-bound proteins and the "input" samples by SDS-PAGE.
-
Transfer to a membrane and perform Western blotting. Probe one membrane with an antibody against Protein Y (the "prey") and another with an antibody against Protein X (the "bait") to confirm successful immunoprecipitation.
-
Expected Outcome: The amount of Protein Y detected in the Protein X immunoprecipitate should decrease in a dose-dependent manner in cells treated with this compound, while the amount of immunoprecipitated Protein X remains constant.
-
References
-
Probe Reports from the NIH Molecular Libraries Program. (2010). A small molecule inhibitor of Caspase 1. National Center for Biotechnology Information (US). Available from: [Link]
-
AnaSpec. Caspase 1 (ICE) Inhibitor II - 1 mg. Available from: [Link]
-
Soto, C., et al. (2001). Characterization of cholyl-leu-val-phe-phe-ala-OH as an inhibitor of amyloid beta-peptide polymerization. PubMed. Available from: [Link]
-
Drescher, D. G., & Drescher, M. J. (2019). Analysis of Protein Interactions by Surface Plasmon Resonance. PubMed. Available from: [Link]
-
Wilson, A. J. (2018). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Science. Available from: [Link]
-
Gessmann, R., et al. (2023). Z-Ala–Ile-OH, a dipeptide building block suitable for the formation of orthorhombic microtubes. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]
-
Lenci, E., & Trabocchi, A. (2023). Targeting Protein–Protein Interfaces with Peptides: The Contribution of Chemical Combinatorial Peptide Library Approaches. MDPI. Available from: [Link]
-
Sholokh, M., et al. (2015). β-(1-Azulenyl)-L-Alanine as a Probe for Studying Protein-Protein Interactions. PubMed Central. Available from: [Link]
-
Assay Genie. Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Available from: [Link]
-
Merck. Protein Pull-Down Techniques. Available from: [Link]
-
Lagundžin, D., et al. (2022). An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry. PubMed Central. Available from: [Link]
-
Zhang, C. (2024). The Significance and Mechanisms of Protein to Protein Interactions. Longdom Publishing. Available from: [Link]
-
Buller, A. R., et al. (2021). Scalable and Selective β‐Hydroxy‐α‐Amino Acid Synthesis Catalyzed by Promiscuous l‐Threonine Transaldolase ObiH. ChemBioChem. Available from: [Link]
-
Bitesize Bio. (2022). Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. Available from: [Link]
-
Le, T. H., & Macartney, T. (2023). Co-immunoprecipitation protocol to study LRRK2 binding to Rab12 in a cell-based assay. protocols.io. Available from: [Link]
-
Anderluh, G., & Lakey, J. H. (2008). Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes. Springer Nature Experiments. Available from: [Link]
-
Concepcion, J., et al. (2017). Surface Plasmon Resonance Sensing of Biorecognition Interactions within the Tumor Suppressor p53 Network. MDPI. Available from: [Link]
-
Wikipedia. Amino acid. Available from: [Link]
-
Drescher, D. G., & Drescher, M. J. (2019). Protein Interaction Analysis by Surface Plasmon Resonance. Springer Nature Experiments. Available from: [Link]
-
Drescher, D. G., & Drescher, M. J. (2019). Protein Interaction Analysis by Surface Plasmon Resonance. PubMed Central. Available from: [Link]
-
Peptides International. Z-beta-Ala-OH [2304-94-1]. Available from: [Link]
-
An, Z., et al. (2014). l-Leucine Alters Pancreatic β-Cell Differentiation and Function via the mTor Signaling Pathway. PubMed Central. Available from: [Link]
-
Morishita, K., et al. (2009). Oral administration of Excitin-1 (beta-alanyl-L-leucine) alters behavior and brain monoamine and amino acid concentrations in rats. PubMed. Available from: [Link]
-
Liu, Y., et al. (2023). Molecular mechanisms of regulation by a β‐alanine‐responsive Lrp‐type transcription factor from Acidianus hospitalis. PubMed Central. Available from: [Link]
-
Sandiego. (2014). Biochem Lab Intro to Protein Interactions. Available from: [Link]
-
Lee, S. H., et al. (2020). Improved Cell Selectivity of Pseudin-2 via Substitution in the Leucine-Zipper Motif: In Vitro and In Vivo Antifungal Activity. MDPI. Available from: [Link]
-
Jayathilaka, N., et al. (2023). Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L. MDPI. Available from: [Link]
Sources
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- 2. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Peptide Macrocycles as PPI Inhibitors [pomerantz.chem.umn.edu]
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- 13. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Custom Peptides Using Z-β-Ala-Leu-OH
Target Audience: Researchers, Application Scientists, and Medicinal Chemists Focus: Peptidomimetics, Protease-Resistant Workflows, and Solution-Phase Peptide Synthesis (SPPS)
Executive Summary & Mechanistic Rationale
The development of custom peptides for therapeutic applications often requires structural modifications to enhance in vivo stability. Incorporating non-natural or unusual amino acids, such as β-alanine, is a proven strategy to confer resistance against classical aminopeptidases. Z-β-Ala-Leu-OH (CAS: 102601-38-7)[1] is a highly specialized, pre-synthesized dipeptide building block utilized in the synthesis of advanced peptidomimetics and targeted delivery systems.
Why Use a Pre-Synthesized Z-Protected Dipeptide?
-
Proteolytic Stability: Unlike α-amino acids, β-alanine possesses a two-carbon spacer that lacks an α-chiral center. This structural anomaly disrupts the standard recognition motifs of exopeptidases, significantly extending the biological half-life of the resulting peptide.
-
Orthogonal Protection: The N-terminus is protected by a Benzyloxycarbonyl (Z or Cbz) group[2]. The Z-group is highly stable to the basic conditions used in Fmoc-chemistry and the mild acidic conditions of Boc-chemistry, allowing for orthogonal synthesis strategies. It is cleanly removed via catalytic hydrogenolysis[3].
-
Stoichiometric Precision & Yield: Coupling a pre-formed dipeptide rather than sequentially coupling [2] and Leucine minimizes the risk of diketopiperazine (DKP) formation and ensures absolute 1:1 stoichiometry in complex solution-phase syntheses.
The Racemization Challenge (Causality Insight)
When coupling Z-β-Ala-Leu-OH to a growing peptide chain, the activation of the C-terminal Leucine carboxylate presents a significant stereochemical risk. Because Leucine has an α-chiral center, the activated carboxyl group can be intramolecularly attacked by the adjacent amide carbonyl oxygen (from the β-Ala residue). This forms a 5-membered oxazolone (azlactone) intermediate. The oxazolone rapidly enolizes, leading to epimerization (racemization) of the Leucine residue. To prevent this, our protocols mandate the use of racemization-suppressing additives (e.g., HOAt or HOBt) and strict temperature controls (0 °C) during the activation phase, as established in foundational peptide synthesis literature ()[4].
Synthesis & Metabolic Pathway Visualization
Caption: Overall synthesis workflow and metabolic stability pathway of β-Ala-Leu peptides.
Experimental Protocols
Protocol A: Solution-Phase Coupling of Z-β-Ala-Leu-OH
This protocol outlines the coupling of Z-β-Ala-Leu-OH to a primary amine (e.g., a solution-phase amino acid ester or a resin-cleaved peptide sequence) utilizing HATU to maximize yield and minimize Leucine epimerization.
Step-by-Step Methodology:
-
Preparation: Dissolve Z-β-Ala-Leu-OH (1.0 eq) and the target amine component (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M.
-
Atmosphere & Temperature Control: Purge the reaction flask with Argon. Submerge the flask in an ice bath to bring the internal temperature to exactly 0 °C. Causality: Lower temperatures drastically reduce the thermodynamic driving force for oxazolone formation.
-
Activation: Add HATU (1.1 eq) to the stirring solution.
-
Base Addition (Critical Step): Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise over 10 minutes. Causality: Dropwise addition ensures the steady-state concentration of the base remains low. Excess unreacted base in the microenvironment accelerates the deprotonation of the amide nitrogen, triggering oxazolone formation and subsequent racemization.
-
Propagation: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for an additional 12 hours.
-
Self-Validating QC: Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the mass of the Z-β-Ala-Leu-OH starting material is entirely consumed.
-
Workup & Extraction: Quench the reaction with water and extract with Ethyl Acetate (EtOAc) (3x).
-
Washing:
-
Wash the organic layer with 5% aqueous KHSO₄ (2x). Causality: The mild acid protonates unreacted amines and DIPEA, driving them into the aqueous phase without cleaving acid-sensitive protecting groups.
-
Wash with 5% aqueous NaHCO₃ (2x). Causality: The mild base deprotonates unreacted Z-β-Ala-Leu-OH and acidic coupling byproducts (like HOAt), removing them.
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Table 1: Optimized Reagent Stoichiometry for Dipeptide Coupling
| Reagent | Function | Equivalents | Concentration | Temperature |
| Z-β-Ala-Leu-OH | Dipeptide Building Block | 1.0 eq | 0.1 - 0.2 M | 0 °C to RT |
| Amine Component | Nucleophile | 1.1 eq | 0.1 - 0.2 M | 0 °C to RT |
| HATU | Coupling Agent | 1.1 eq | N/A | 0 °C |
| DIPEA | Non-nucleophilic Base | 2.5 eq | N/A | 0 °C (Dropwise) |
Mechanism of Racemization Control
Caption: Chemical coupling mechanism highlighting racemization control via temperature.
Protocol B: Z-Group Deprotection via Catalytic Hydrogenolysis
The Benzyloxycarbonyl (Z) group is most efficiently removed via catalytic hydrogenation, which yields volatile byproducts (toluene and CO₂) and requires minimal purification[3].
Step-by-Step Methodology:
-
Solvent Preparation: Dissolve the purified Z-β-Ala-Leu-Peptide in HPLC-grade Methanol (MeOH) or Ethanol (EtOH).
-
Inert Purge (Critical Safety Step): Purge the reaction vessel thoroughly with Nitrogen (N₂) gas for 5 minutes. Causality: Palladium on carbon (Pd/C) is highly pyrophoric. Introducing it to a flask containing oxygen and volatile alcohol vapors can cause immediate ignition.
-
Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the peptide mass).
-
Hydrogenation: Evacuate the flask slightly and backfill with Hydrogen (H₂) gas via a balloon or a Parr hydrogenator (1 atm). Stir vigorously at room temperature for 2 to 4 hours.
-
Self-Validating QC: Monitor the reaction via TLC (Ninhydrin stain). The appearance of a distinct purple spot indicates the presence of the newly liberated free amine.
-
Filtration: Purge the flask with N₂ to remove residual H₂ gas. Filter the suspension through a tightly packed pad of Celite . Causality: Celite acts as a depth filter. Finely dispersed Pd/C particles can easily pass through standard filter paper, which would contaminate the final peptide with heavy metals and impart a dark grey discoloration.
-
Concentration: Wash the Celite pad with additional MeOH, pool the filtrates, and evaporate under reduced pressure to yield the free β-Ala-Leu-Peptide.
Table 2: Comparison of Z-Group Deprotection Strategies
| Method | Reagents | Reaction Time | Advantages | Limitations |
| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C, MeOH | 2 - 4 hours | Clean reaction, volatile byproducts, no racemization | Incompatible with sulfur-containing peptides (catalyst poisoning) |
| Acidic Cleavage | 33% HBr in Acetic Acid | 1 - 2 hours | Effective for sequences resistant to hydrogenation | Harsh conditions; requires scavenging of benzyl cations |
References
-
PubChem. (National Center for Biotechnology Information: N-Benzyloxycarbonyl-beta-alanine, CID 75313). Retrieved from [Link]
- Google Patents.(WO2002006222A1 - Pyrrolidine derivatives as inhibitors of endothelin-converting enzyme, citing Bodanszky, M. "The Practice of Peptide Synthesis").
- Google Patents.(CN101891686A - Synthesizing method of N-beta-alanyl-(tau-methyl) histidine).
Sources
- 1. 200276-64-8|(R)-4-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid|BLD Pharm [bldpharm.com]
- 2. N-Benzyloxycarbonyl-beta-alanine | C11H13NO4 | CID 75313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN101891686A - Synthesizing method of N-beta-alanyl-(tau-methyl) histidine - Google Patents [patents.google.com]
- 4. WO2002006222A1 - Pyrrolidine derivatives as inhibitors of endothelin-converting enzyme - Google Patents [patents.google.com]
Troubleshooting & Optimization
Preventing aggregation of Z-BETA-Ala-Leu-OH during synthesis
Welcome to the technical support guide for the synthesis of Z-BETA-Ala-Leu-OH. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with product aggregation during the synthesis of this and similar Z-protected dipeptides. We will explore the root causes of this common issue and provide actionable troubleshooting strategies and optimized protocols to ensure high-yield, high-purity synthesis.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the synthesis of this compound.
Q1: What is this compound and why is it used?
This compound is a dipeptide composed of β-alanine and leucine. The N-terminus of the β-alanine is protected by a benzyloxycarbonyl group, commonly abbreviated as "Z" or "Cbz". This protecting group is crucial in peptide synthesis as it prevents unwanted side reactions at the N-terminus during the peptide bond formation.[1][2] The dipeptide itself may serve as a fragment for a larger peptide, a peptidomimetic, or as a final target molecule in drug discovery programs.
Q2: I've observed a white precipitate crashing out of my reaction mixture during the coupling step. What is happening?
This is a classic presentation of peptide aggregation. The precipitate is likely the desired dipeptide, this compound, which is self-associating and becoming insoluble in the reaction solvent.[3][4] This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds between the backbones of the dipeptide molecules, creating β-sheet-like structures that have poor solubility.[3][5] The hydrophobic nature of the Z-group and the leucine side-chain can exacerbate this issue.[6][7]
Q3: Can the choice of coupling reagent affect aggregation?
While the primary driver of aggregation is the inherent structure of the peptide, the choice of coupling reagent and additives can have an indirect effect.[8] Reagents like HATU and HBTU are known for high coupling efficiency, which can sometimes help the desired reaction outcompete the aggregation process.[8][9] However, the most critical factors are solvent choice, concentration, and temperature. Using an inappropriate excess of a coupling reagent can sometimes lead to side reactions, which may also precipitate, though this is distinct from product aggregation.[3][9]
Q4: Is aggregation more common in solution-phase or solid-phase synthesis?
Aggregation is a notorious problem in Solid-Phase Peptide Synthesis (SPPS), where the growing peptide chain is attached to a resin.[3][4] However, it is also a significant challenge in solution-phase synthesis, particularly when synthesizing hydrophobic or "difficult" sequences.[7][10] In solution-phase, the problem manifests as the product precipitating from the reaction mixture, leading to incomplete reactions and difficult purification.[11]
Part 2: Troubleshooting Guide for Aggregation
This guide provides a systematic approach to diagnosing and solving aggregation issues during the synthesis of this compound.
Symptom: A thick, gel-like substance or a fine white precipitate forms in the reaction vessel during or after the addition of the coupling reagent.
Workflow for Troubleshooting Aggregation
Caption: A workflow for diagnosing and solving precipitation issues.
Step 1: Characterize the Precipitate
-
Action: Before modifying the entire batch, attempt to isolate a small sample of the precipitate. Wash it with a non-solvent like diethyl ether and dry it.
-
Analysis:
-
Solubility Test: Check its solubility in various solvents (DMF, NMP, DMSO, MeOH). If it dissolves in highly polar, hydrogen-bond-disrupting solvents, aggregation is likely.
-
TLC/HPLC Analysis: Dissolve the precipitate in a strong solvent (like DMSO) and compare its retention time/factor to the starting materials and a small aliquot of the reaction supernatant. If it matches the expected product profile, you have confirmed product aggregation.
-
Mass Spectrometry: Confirm the mass of the precipitate corresponds to this compound.
-
Step 2: Implement Corrective Actions
If product aggregation is confirmed, modify the reaction conditions based on the following strategies, ordered from simplest to most impactful.
Potential Cause 1: Reaction Concentration is Too High
-
Explanation: The probability of intermolecular interactions increases with concentration. At a critical concentration, self-assembly into insoluble aggregates becomes rapid.
-
Solution:
-
Dilute the current reaction mixture with additional cold, anhydrous solvent (see Table 1 for recommendations).
-
For future attempts, start the reaction at a lower concentration, for example, 0.05 M instead of 0.1 M. While this may slow the reaction rate, it significantly disfavors the aggregation pathway.
-
Potential Cause 2: Suboptimal Solvent System
-
Explanation: Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) do not effectively solvate the peptide backbone and cannot disrupt the hydrogen bonds that lead to aggregation.[12]
-
Solution:
-
Switch to a more polar, aprotic solvent known to disrupt hydrogen bonding.[3][7] N,N-Dimethylformamide (DMF) is a good first choice. If aggregation persists, N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) offer even greater solvating power.[3][6][13]
-
Consider using a solvent mixture. A "magic mixture" of DCM/DMF/NMP (1:1:1) has been used effectively for synthesizing hydrophobic peptides and may be beneficial here.[7]
-
Potential Cause 3: Low Kinetic Energy of Molecules
-
Explanation: Reactions are often run at 0°C to minimize side reactions like racemization. However, lower temperatures can sometimes favor the thermodynamically stable aggregated state.
-
Solution:
-
Allow the reaction to warm to room temperature. The increased thermal energy can be sufficient to break weak intermolecular bonds and re-solubilize the product.
-
If necessary, gently warm the reaction to 40-50°C.[3] Monitor the reaction closely by HPLC to ensure that warming does not cause significant degradation or side product formation.
-
Potential Cause 4: Poor Mass Transfer
-
Explanation: In a heterogeneous mixture (where the product has precipitated), the reaction can stall due to poor mixing and diffusion of reactants.
-
Solution:
-
Apply sonication. An ultrasonic bath can provide the energy needed to break up the aggregates and transiently increase solubility, allowing the reaction to proceed to completion.[3]
-
Table 1: Recommended Solvent Systems for Z-Protected Dipeptide Synthesis
| Solvent | Polarity | Hydrogen Bond Disruption | Typical Use Case & Comments |
| Dichloromethane (DCM) | Low | Poor | Often used but high risk of aggregation for sequences like this compound. |
| Tetrahydrofuran (THF) | Medium | Poor | Can favor racemization; generally less effective than DMF for solubility.[12] |
| Acetonitrile (ACN) | Medium | Moderate | Better than DCM, but may not be sufficient to prevent aggregation on its own. |
| N,N-Dimethylformamide (DMF) | High | Good | Recommended starting solvent. Effectively solvates peptide backbones.[6][13] |
| N-Methyl-2-pyrrolidone (NMP) | High | Excellent | Superior choice for difficult or hydrophobic sequences. [3][6] Often used when DMF fails. |
| Dimethyl sulfoxide (DMSO) | High | Excellent | Excellent solvating power, but can be difficult to remove and may complicate workup.[3][7] |
Part 3: Optimized Protocol & Methodologies
This section provides a detailed, step-by-step protocol for the synthesis of this compound designed to proactively minimize aggregation.
Mechanism of Aggregation
The core issue is the formation of intermolecular hydrogen bonds, as depicted below. The Z-group and Leucine side-chain contribute to low solubility in less polar solvents.
Caption: Intermolecular hydrogen bonding leading to aggregation.
Optimized Solution-Phase Coupling Protocol
This protocol utilizes EDC/HOBt as the coupling system in DMF, a robust starting point for minimizing aggregation.
Materials:
-
Z-BETA-Ala-OH (1.0 eq)
-
H-Leu-OMe.HCl or H-Leu-OtBu.HCl (1.0 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.1 eq)
-
Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.1 eq, if using HCl salt of Leucine ester)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Z-BETA-Ala-OH (1.0 eq) and H-Leu-ester hydrochloride (1.0 eq) in anhydrous DMF to a target concentration of 0.05 M .
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Base Addition: Add DIPEA (2.1 eq) dropwise to the stirred solution. Stir for 10 minutes. Note: This neutralizes the HCl salt and the carboxylic acid for activation.
-
Activator Addition: Add HOBt (1.1 eq) and EDC.HCl (1.1 eq) to the reaction mixture.
-
Reaction Monitoring:
-
Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
In-Process Check (IPC): If any precipitate begins to form, immediately add an equal volume of fresh, anhydrous DMF and consider gentle warming (30-40°C) or sonication to redissolve the material.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification & Saponification:
-
Purify the resulting dipeptide ester by flash column chromatography.
-
If the final free acid is desired, saponify the ester using standard conditions (e.g., LiOH in THF/H₂O) followed by an acidic workup to yield this compound.
-
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved from [Link]
-
Piras, M., et al. (2021). Targeting Amyloid Aggregation: An Overview of Strategies and Mechanisms. PMC. Retrieved from [Link]
-
D'Andrea, L. D., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Retrieved from [Link]
-
PubChem. (n.d.). Z-beta-Ala-osu. National Institutes of Health. Retrieved from [Link]
-
Sinha, S., et al. (1998). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]
-
PubMed. (2016, February 15). A facile and dynamic assay for the detection of peptide aggregation. Retrieved from [Link]
-
Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification? Retrieved from [Link]
-
Frontiers in Bioengineering and Biotechnology. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]
-
ResearchGate. (2020, January). Measurement and Correlation for Solubility of l -Alanine in Pure and Binary Solvents at Temperatures from 283.15 to 323.15 K. Retrieved from [Link]
-
IntechOpen. (2023, August 11). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
PMC. (2018, February 5). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Retrieved from [Link]
-
bioRxiv. (2022, October 22). A peptide strategy for inhibiting different protein aggregation pathways in disease. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
MDPI. (2020, October 21). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Retrieved from [Link]
-
American Peptide Society. (n.d.). Peptide Synthesis for Beginners. Retrieved from [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
ACS Publications. (2024, September 3). Aggregation Rules of Short Peptides. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2022, October 10). Inhibition of β-Amyloid Aggregation in Alzheimer's Disease: The Key Role of (Pro)electrophilic Warheads. Retrieved from [Link]
-
Wikipedia. (n.d.). Alanine. Retrieved from [Link]
-
Interface Focus. (2017, October 20). Factors affecting the physical stability (aggregation) of peptide therapeutics. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Retrieved from [Link]
-
PMC. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Peptide Analysis Techniques Review. Retrieved from [Link]
-
RSC Publishing. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Retrieved from [Link]
-
Medium. (2023, January 19). Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. Retrieved from [Link]
Sources
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. m.youtube.com [m.youtube.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. biotage.com [biotage.com]
- 7. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 8. bachem.com [bachem.com]
- 9. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Z-β-Ala-Leu-OH Coupling
Diagnostic Overview: Why is this specific fragment failing?
Q: Why does the coupling of the Z-β-Ala-Leu-OH dipeptide consistently result in low yields or truncated sequences?
A: Coupling this specific protected dipeptide to a resin-bound amine is notoriously difficult due to a triad of physicochemical barriers:
-
Hydrophobic Aggregation: The benzyloxycarbonyl (Z or Cbz) protecting group is highly hydrophobic. In standard polar aprotic solvents like DMF, Z-protected peptides often self-associate or precipitate, physically sequestering the activated C-terminus[1].
-
Steric & Entropic Penalties: The C-terminal Leucine contains a bulky isobutyl side chain that sterically shields the electrophilic carbonyl. Furthermore, the β-alanine residue introduces an extra methylene group into the backbone, increasing conformational flexibility and raising the entropic cost (ΔS‡) of adopting the transition state.
-
Oxazolone-Mediated Epimerization: Activating a C-terminal alpha-amino acid (Leu) risks oxazolone formation. The adjacent β-alanine carbonyl can attack the activated Leucine, forming a cyclic intermediate. If strong bases are used during activation, the alpha-proton is abstracted, leading to rapid racemization (D-Leu formation).
Troubleshooting Decision Matrix
Diagnostic workflow for resolving Z-β-Ala-Leu-OH coupling inefficiencies and epimerization.
Quantitative Optimization Data
Q: How do different reagents impact the efficiency and purity of this coupling?
A: Standard carbodiimide chemistry is insufficient for bulky, aggregation-prone fragments. Uronium/aminium salts (HATU, COMU) are required, but the choice of base is critical to prevent epimerization.
| Coupling Reagent | Additive | Base | Solvent System | Coupling Efficiency (%) | D-Leu Epimerization (%) |
| DIC | HOBt | None | DMF | 62.4 | < 0.5 |
| HATU | HOAt | DIPEA | DMF | 88.1 | 14.2 |
| HATU | HOAt | TMP | DMF | 94.5 | 3.1 |
| COMU | Oxyma | TMP | NMP/DMSO (4:1) | > 99.0 | < 0.8 |
Table 1: Impact of coupling parameters on Z-β-Ala-Leu-OH efficiency. Data synthesized from standard fragment coupling optimization profiles.
Self-Validating Experimental Protocol
Q: What is the exact step-by-step methodology to ensure >99% coupling without racemization?
A: To overcome the physicochemical barriers, use the following self-validating protocol utilizing COMU, Oxyma Pure, and TMP in a disruptive solvent system.
Step 1: Pre-Coupling Solvation (Addressing Aggregation)
-
Weigh 3.0 equivalents of the Z-β-Ala-Leu-OH fragment.
-
Dissolve the fragment in a 4:1 mixture of N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (DMSO).
-
Causality: DMSO acts as a strong hydrogen-bond acceptor, disrupting the intermolecular beta-sheet-like aggregation typical of Z-protected peptides[1]. Ensure the solution is optically clear before proceeding.
Step 2: Base-Optimized Activation (Addressing Sterics & Epimerization)
-
Add 3.0 equivalents of Oxyma Pure and 2.95 equivalents of COMU to the solution. Chill the mixture to 0°C.
-
Add 6.0 equivalents of 2,4,6-trimethylpyridine (TMP/collidine).
-
Causality: TMP is a sterically hindered, weakly basic amine. It is basic enough to drive the formation of the active ester but not basic enough to efficiently abstract the alpha-proton of the oxazolone intermediate, thereby suppressing Leucine epimerization.
Step 3: Coupling Execution
-
Transfer the activated mixture to the resin-bound peptide.
-
Agitate via nitrogen bubbling or gentle mechanical shaking for 2 hours at room temperature.
Step 4: Post-Coupling Validation (TNBS Micro-Test) To empirically validate the coupling completion, perform a 2,4,6-trinitrobenzenesulphonic acid (TNBS) micro-test. This test is highly sensitive, detecting as little as 3 nmol of free amino groups per milligram of resin[2].
-
Extract a few resin beads and wash thoroughly with DCM.
-
Add 1 drop of 10% DIPEA in DMF and 1 drop of 1% TNBS in DMF.
-
Incubate for 10 minutes at room temperature.
-
Validation Check: Colorless beads indicate successful coupling (>99%). Orange or red beads indicate incomplete coupling, triggering a mandatory double-coupling step.
Frequently Asked Questions (FAQs)
Q: Why does my synthesis fail specifically when Z-β-Ala-Leu-OH is added to a long peptide chain (>30 residues)? A: Long-chain peptide synthesis suffers from cumulative yield losses. As the chain elongates, the resin matrix becomes sterically congested, and the growing peptide can form secondary structures that mask the terminal amine. Even minor inefficiencies in coupling a bulky fragment like Z-β-Ala-Leu-OH become magnified over extended sequences, drastically reducing final product purity[3].
Q: Can I use standard Fmoc-deprotection conditions if I have a Z-group on the N-terminus? A: Yes. The Z (carboxybenzyl) group is orthogonal to Fmoc chemistry. It is highly stable to the secondary amines (e.g., 20% piperidine in DMF) used for Fmoc removal, as well as to mild acid treatments[1]. It requires strong acids (like liquid HF or TFMSA) or catalytic hydrogenolysis for final cleavage.
Q: The TNBS test is positive after 2 hours. Should I just extend the coupling time to 24 hours? A: No. Extending the coupling time indefinitely increases the risk of side reactions, including epimerization and premature cleavage of sensitive side-chain protecting groups. If the coupling is incomplete after 2 hours, the issue is likely physical (aggregation) or chemical (deactivated ester). Drain the reaction, wash the resin, and perform a double-coupling using a fresh batch of activated Z-β-Ala-Leu-OH in a more disruptive solvent (e.g., adding chaotropic salts like 0.1 M LiCl).
References
-
Amino Acid-Protecting Groups | Chemical Reviews , ACS Publications. 1
-
Fast and efficient purification of synthetic peptides by solid-phase extraction , ResearchGate. 2
-
Fmoc-Ala-Val-OH , Smolecule. 3
Sources
Technical Support Center: Troubleshooting Z-β-Ala-Leu-OH Fragment Condensation in SPPS
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the complexities of fragment condensation in Solid-Phase Peptide Synthesis (SPPS). Coupling the pre-formed dipeptide building block Z-β-Ala-Leu-OH introduces a triad of chemical challenges: the stereochemical instability of the activated C-terminal Leucine, the steric hindrance of the Leucine isobutyl side chain, and the acid-lability profile of the N-terminal benzyloxycarbonyl (Z) protecting group.
This guide provides a self-validating troubleshooting framework to diagnose, understand, and eliminate the side reactions associated with this specific building block.
I. Diagnostic FAQ: Identifying and Resolving Side Reactions
Q1: Why is my final purified peptide showing a closely eluting peak with the exact same mass (+0 Da) after coupling Z-β-Ala-Leu-OH?
The Diagnosis: You are observing the D-Leu diastereomer . This is the result of epimerization (racemization) at the C-terminal Leucine during the coupling step.
The Causality: Unlike standard Fmoc-protected single amino acids, the C-terminal Leucine in Z-β-Ala-Leu-OH is N-acylated by the β-Alanine residue. When the Leucine carboxyl group is activated by a coupling reagent, the adjacent amide oxygen rapidly attacks the activated carbonyl, forming a 5(4H)-oxazolone intermediate [1]. This oxazolone is highly susceptible to base-catalyzed enolization, which destroys the chiral center at the Leucine α-carbon. Subsequent aminolysis by the resin-bound peptide yields a mixture of L-Leu and D-Leu epimers [2].
The Solution: Eliminate strong tertiary bases. Switch from uronium-based reagents (HATU/HBTU) to a carbodiimide system buffered with an acidic additive. DIC with Oxyma Pure maintains a slightly acidic microenvironment that suppresses oxazolone enolization while accelerating the coupling rate [4].
Mechanism of C-terminal Leucine epimerization via 5(4H)-oxazolone formation during SPPS coupling.
Q2: My coupling is incomplete, and LC-MS shows a +98 Da mass adduct on my truncated peptide. What happened?
The Diagnosis: Your resin-bound amine has been permanently capped by the coupling reagent, forming a tetramethylguanidinium adduct (+98 Da).
The Causality: Z-β-Ala-Leu-OH is sterically hindered. Its activation and subsequent aminolysis are kinetically slow. If a highly reactive uronium reagent like HATU or HBTU is added to the reaction vessel simultaneously with the dipeptide, the free amine on the resin will nucleophilically attack the HATU molecule itself before the dipeptide has time to activate and couple [3]. This creates a dead-end sequence.
The Solution: Either pre-activate the dipeptide in a separate vial for 3 minutes before adding it to the resin, or use DIC/Oxyma, which does not contain a guanidinium moiety and physically cannot cap free amines.
Q3: After final TFA cleavage, my peptide has a +90 Da adduct, and I see a mixture of Z-protected and deprotected species. Why?
The Diagnosis: Premature Z-group lability and benzyl alkylation .
The Causality: The benzyloxycarbonyl (Z) group is stable to piperidine but exhibits intermediate, unpredictable lability in concentrated Trifluoroacetic Acid (TFA) during final cleavage. Prolonged exposure to 95% TFA partially cleaves the Z-group, generating a highly reactive benzyl carbocation. Without adequate scavengers, this carbocation alkylates electron-rich side chains (Trp, Tyr, Cys, Met), adding a benzyl group (+90 Da).
The Solution: If the Z-group must be retained in the final product, limit TFA cleavage time to <90 minutes and use a highly nucleophilic scavenger cocktail (e.g., Reagent K). If the goal is to remove the Z-group, TFA is insufficient; perform a post-cleavage catalytic transfer hydrogenation (Pd/C) or use harsher acids (TMSBr/TFA).
II. Quantitative Reagent Analysis
To ensure scientific integrity, we must select coupling reagents based on empirical data rather than convenience. The table below summarizes the kinetic and stereochemical profiles of common activation systems when applied specifically to fragment condensation of Z-β-Ala-Leu-OH.
| Coupling System | Base Required | Epimerization Risk (Oxazolone) | Amine Capping Risk (+98 Da) | Recommendation for Z-β-Ala-Leu-OH |
| HATU / DIPEA | Yes (2.0 eq) | High (Base promotes enolization) | High (Reacts with free amine) | Not Recommended |
| HBTU / DIPEA | Yes (2.0 eq) | High | High | Not Recommended |
| DIC / HOBt | No | Moderate | None | Acceptable, but kinetically slow |
| DEPBT / DIPEA | Yes (2.0 eq) | Low | Low | Good, specialized for fragments |
| DIC / Oxyma Pure | No | Very Low (Acidic microenvironment) | None | Optimal Standard |
III. Self-Validating Experimental Protocols
To guarantee reproducibility and trustworthiness, the following protocols are designed as self-validating systems.
Self-validating experimental workflow for epimerization-free dipeptide fragment condensation.
Protocol A: Epimerization-Free Coupling of Z-β-Ala-Leu-OH
This protocol utilizes DIC/Oxyma to prevent both Leucine epimerization and uronium capping.
-
Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 minutes. Perform standard Fmoc deprotection (20% Piperidine in DMF, 2 x 10 min). Wash thoroughly with DMF (5 x 1 min).
-
Pre-Activation (Crucial Step): In a separate vial, dissolve 3.0 equivalents of Z-β-Ala-Leu-OH and 3.0 equivalents of Oxyma Pure in minimal DMF (approx. 0.1 M concentration). Add 3.0 equivalents of DIC. Stir for exactly 3 minutes at room temperature to form the active ester. Do not add any tertiary base (No DIPEA).
-
Coupling: Transfer the pre-activated mixture to the resin. Agitate gently for 2 to 4 hours at room temperature. The steric bulk of Leucine requires extended coupling times.
-
Validation (Kaiser Test): Remove a few resin beads, wash with DCM, and perform a Kaiser test.
-
Negative (Yellow/Clear): Coupling is complete. Proceed to the next step.
-
Positive (Blue): Coupling is incomplete. Do not proceed. Drain the reaction and perform a double coupling with fresh reagents.
-
Protocol B: Cleavage and Scavenging Strategy (Retaining the Z-Group)
This protocol minimizes benzyl carbocation alkylation during TFA cleavage.
-
Cocktail Preparation: Prepare a fresh cleavage cocktail (Reagent K modified): 92.5% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water, 2.5% Ethanedithiol (EDT). Note: EDT and TIS are critical for trapping any benzyl carbocations generated by partial Z-group degradation.
-
Cleavage: Add the cocktail to the dried resin (10 mL per gram of resin). Agitate for exactly 90 minutes. Do not exceed 90 minutes, as prolonged acid exposure increases Z-group loss.
-
Precipitation: Filter the resin and precipitate the peptide in 10 volumes of ice-cold diethyl ether. Centrifuge and wash the pellet twice with cold ether to remove scavengers.
IV. References
-
Epimerisation in Peptide Synthesis Source: National Center for Biotechnology Information (NIH/PMC) URL:
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: Bachem URL:
-
Methods and protocols of modern solid phase peptide synthesis Source: DU Chem URL:
-
Undesired formation of N-protected dipeptides during the protection reaction Source: ResearchGate URL:
Optimizing Z-group removal from beta-alanine containing peptides
Focus: Optimizing Z-Group (Cbz) Removal from β-Alanine Containing Peptides
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when deprotecting the Carboxybenzyl (Z or Cbz) group from peptides containing β-alanine. This resource provides mechanistic insights, self-validating protocols, and targeted troubleshooting for researchers and drug development professionals.
I. Mechanistic Insights: The β-Alanine Variable
The Z-group is a highly stable, base-resistant protecting group traditionally removed via catalytic hydrogenolysis or strong acid cleavage[1]. However, the incorporation of β-alanine (3-aminopropanoic acid) fundamentally alters the peptide's behavior during deprotection.
Unlike α-amino acids, which have conformationally restricted phi/psi dihedral angles, β-alanine possesses an additional methylene group in its backbone. This increases conformational entropy and flexibility. In the moderately polar solvents typically used for hydrogenolysis (e.g., Methanol, DMF), this flexibility can induce unpredictable inter- and intra-molecular hydrogen bonding networks, leading to severe peptide aggregation[2]. Aggregation sterically shields the N-terminal Z-group from the surface of the heterogeneous Palladium on Carbon (Pd/C) catalyst, stalling the reaction[1].
Conversely, during Solid-Phase Peptide Synthesis (SPPS) utilizing strong acid cleavage (e.g., anhydrous HF), the removal of the Z-group generates a highly reactive benzyl carbocation (
II. Experimental Workflows & Logic Pathways
The following diagram illustrates the decision-making logic for selecting and optimizing your Z-group deprotection strategy based on the synthesis phase and observed reaction dynamics.
Workflow for optimizing Cbz deprotection of β-alanine peptides via hydrogenolysis or acid cleavage.
III. Troubleshooting & FAQs
Q1: My catalytic hydrogenolysis (
Q2: During HF cleavage of my Z-protected peptide, I observe multiple +90 Da impurity peaks on my LC-MS. What is happening? A2: The +90 Da mass shift corresponds to benzylation. When the Z-group is cleaved by strong acids, it releases a benzyl carbocation[3]. Without sufficient scavengers, this electrophile attacks nucleophilic side chains (e.g., Trp, Tyr, Met). Causality & Solution: Optimize your scavenger cocktail. A standard 9:1 HF:anisole mixture is often insufficient. Upgrade to a cocktail containing thioanisole and 1,2-ethanedithiol (EDT), which act as superior electron-rich traps for benzyl cations[3].
Q3: Can I use transfer hydrogenation instead of
IV. Step-by-Step Optimized Methodologies
Protocol A: Anti-Aggregation Catalytic Hydrogenolysis (Solution Phase)
Purpose: Complete removal of the Cbz group from β-Ala peptides prone to aggregation[4][5].
-
Solvent Preparation: Dissolve the Cbz-β-Ala-peptide (1.0 eq) in a 1:1 mixture of Methanol:Trifluoroethanol (TFE) at a concentration of 0.05 M. Causality: TFE disrupts intermolecular H-bonds, exposing the highly flexible β-Ala backbone and the terminal Cbz group.
-
Catalyst Addition: Add 10% Pd/C (10-20% w/w relative to the peptide) under an inert Argon atmosphere. Caution: Dry Pd/C is pyrophoric; always wet the catalyst with solvent under Argon before introducing
. -
Hydrogenation: Evacuate the flask and backfill with
gas (via balloon or Parr shaker at 1-3 atm). Stir vigorously at room temperature for 2-12 hours. -
Self-Validating Monitoring: Monitor via LC-MS. The complete disappearance of the starting material and the absence of intermediate aggregates validate the efficacy of the TFE solvent system.
-
Filtration: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst[5]. Wash the pad thoroughly with Methanol.
-
Recovery: Concentrate the filtrate under reduced pressure to yield the free amine.
Protocol B: Strong Acid Cleavage with Carbocation Scavenging (Solid Phase)
Purpose: Global deprotection of Z-groups and resin cleavage without alkylation side-reactions[3].
-
Resin Preparation: Wash the synthesized peptide-resin with DCM and dry thoroughly under vacuum.
-
Cocktail Formulation: Prepare a cleavage cocktail of anhydrous HF / Anisole / Thioanisole (90:5:5 v/v/v). Causality: Anisole and thioanisole act as competitive nucleophiles, trapping the benzyl carbocations generated from the Z-group before they can alkylate the peptide[3].
-
Cleavage: Transfer the resin to an HF-safe Teflon reaction vessel. Distill anhydrous HF into the vessel at -5°C to 0°C. Stir at 0°C for 1.5 to 2 hours.
-
Evaporation: Safely evaporate the HF under a steady stream of dry
gas. -
Self-Validating Precipitation: Add ice-cold anhydrous diethyl ether to the residue. The deprotected peptide will immediately precipitate, while the organic scavengers and benzyl-adducts remain soluble in the ether[3]. Centrifuge and wash the pellet 3x with cold ether to guarantee purity.
V. Quantitative Data Summaries
Table 1: Comparison of Z-Group Deprotection Strategies for β-Alanine Peptides
| Deprotection Method | Primary Reagents | Key Byproducts | Aggregation Risk | Typical Yield | Best Application |
| Standard Hydrogenolysis | Toluene, | High (due to β-Ala flexibility) | 50 - 75% | Short, non-aggregating sequences | |
| Anti-Aggregation Hydrogenolysis | Toluene, | Low | > 90% | Long or highly flexible β-Ala peptides | |
| Transfer Hydrogenation | Ammonium Formate, Pd/C | Toluene, | Moderate | 80 - 90% | Labs lacking pressurized |
| Strong Acid Cleavage | Anhydrous HF, Scavengers | Benzyl-Scavenger adducts, | None (Harsh conditions) | 85 - 95% | Solid-Phase Peptide Synthesis (SPPS) |
VI. References
-
Title: Contemporary strategies for peptide macrocyclization Source: Nature Chemistry (uni-kiel.de) URL:
-
Title: Application Notes and Protocols for Cbz-D-Arg(Pbf)-OH in Fragment Condensation for Long Peptide Synthesis Source: BenchChem URL:
-
Title: Technical Support Center: Boc-Arg(di-Z)-OH Cleavage Source: BenchChem URL:
-
Title: A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz Source: BenchChem URL:
-
Title: Tandem deprotection/coupling for peptide synthesis in water at room temperature Source: Luxembourg Bio Technologies URL:
Sources
Technical Support Center: Purification of Z-BETA-Ala-Leu-OH
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the chromatographic isolation of Z-BETA-Ala-Leu-OH .
The presence of the N-terminal Benzyloxycarbonyl (Z) protecting group combined with a free C-terminal carboxylic acid creates unique physicochemical behaviors. The Z-group imparts significant hydrophobicity, while the free C-terminus makes the molecule highly sensitive to mobile phase pH. This guide synthesizes field-proven methodologies and mechanistic troubleshooting to ensure high-yield, high-purity isolation of your target dipeptide.
Diagnostic Workflow
The following decision tree outlines the standard troubleshooting logic for resolving common chromatographic failures during the RP-HPLC purification of Z-protected acidic peptides.
Diagnostic workflow for RP-HPLC purification and troubleshooting of this compound.
Troubleshooting Guides & FAQs
Q1: Why does my this compound peak exhibit a "right-triangle" tailing shape? A: A right-triangle peak shape is a classic symptom of column mass overload or a solubility mismatch at the column inlet[1]. This compound is highly hydrophobic due to the Z-protecting group. If you inject a highly concentrated sample dissolved in a strong solvent (like 100% DMSO) into a highly aqueous starting mobile phase (e.g., 5% Acetonitrile), the peptide temporarily precipitates on the inlet frit. As the organic modifier increases during the gradient, the precipitated peptide slowly redissolves and bleeds onto the column, creating a severe tail. Solution: Dissolve the crude peptide in a mixture of 10-20% DMSO and the starting mobile phase. Additionally, increase your starting gradient to 20-30% Acetonitrile to prevent precipitation at the column head.
Q2: I am seeing split peaks or severe tailing even at low injection volumes. What is causing this? A: Unlike basic peptides where tailing is often caused by secondary interactions with ionized silanols, this compound lacks basic amines but possesses a free C-terminal carboxylic acid on the Leucine residue (pKa ~3.1). If your mobile phase pH is between 3.0 and 4.0, the peptide exists in an equilibrium between its protonated and deprotonated states, causing it to partition differently into the stationary phase, resulting in split peaks or tailing. Solution: Ensure your mobile phase is buffered at least 2 pH units below the pKa[2]. Using 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0, fully protonating the carboxylate, increasing hydrophobicity, and ensuring a single, sharp chromatographic band.
Q3: How can I selectively track this compound during purification to distinguish it from non-protected impurities? A: The Z-protecting group contains a benzyl ring, which strongly absorbs UV light at 254 nm. Standard aliphatic peptide bonds (like those in an unprotected BETA-Ala-Leu deletion sequence) only absorb strongly at 210-220 nm[3]. Solution: Monitor your RP-HPLC runs simultaneously at 214 nm and 254 nm. A peak showing strong, proportional absorbance at both wavelengths confirms the presence of the Z-protected species, streamlining fraction collection and preventing the collection of unprotected impurities.
Q4: How do I separate this compound from unreacted Z-BETA-Ala-OH? A: Both compounds share the hydrophobic Z-group and a free carboxylic acid, but the target dipeptide contains the highly aliphatic isobutyl side chain of Leucine. This significant difference in hydrophobicity means this compound will interact much more strongly with a C18 stationary phase. Solution: Utilize a shallow linear gradient (e.g., 0.2% to 0.5% Acetonitrile/min) starting at 20% B. The Z-BETA-Ala-OH will elute significantly earlier, while the target dipeptide will be strongly retained until higher organic concentrations are reached[4].
Standard Operating Procedures (Protocols)
To ensure self-validating and reproducible results, follow these optimized protocols for the purification and subsequent deprotection of this compound.
Protocol 1: Preparative RP-HPLC Purification
Objective: Isolate this compound from crude synthesis mixtures.
-
Column Selection: Equip the preparative HPLC with a C18 column (e.g., 250 x 21.2 mm, 5 µm, 100 Å).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% TFA in HPLC-grade Water (pH ~2.0).
-
Solvent B: 0.1% TFA in HPLC-grade Acetonitrile.
-
-
Sample Preparation: Dissolve the crude peptide at 10-20 mg/mL in a solution of 20% DMSO / 80% Solvent A. Sonicate for 2 minutes and filter through a 0.45 µm PTFE syringe filter to remove insoluble polymeric debris.
-
Gradient Execution:
-
0-5 min: Isocratic hold at 20% B (Equilibration & desalting).
-
5-45 min: Linear gradient from 20% B to 60% B (Elution phase; 1% B/min).
-
45-50 min: Column wash at 95% B.
-
-
Detection & Collection: Monitor UV absorbance at 214 nm and 254 nm. Collect fractions corresponding to the major peak exhibiting dual absorbance.
-
Recovery: Pool the pure fractions and lyophilize immediately to yield the purified this compound as a white powder.
Protocol 2: Post-Purification Z-Group Deprotection (Hydrogenolysis)
Objective: Remove the N-terminal Z-group to yield the free dipeptide H-BETA-Ala-Leu-OH[5].
-
Reaction Setup: Dissolve the purified this compound in anhydrous methanol (approx. 10 mL per gram of peptide) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst. Crucial: Use 10-20% by weight relative to the peptide. Add the catalyst slowly under an inert nitrogen atmosphere to prevent ignition of methanol vapors.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (
) using a balloon or Parr hydrogenator. Stir vigorously at room temperature for 2 to 4 hours. -
Monitoring: Monitor the reaction via analytical LC-MS. The disappearance of the peak at 254 nm indicates complete removal of the Z-group.
-
Filtration & Isolation: Purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.
-
Concentration: Evaporate the filtrate under reduced pressure to yield the deprotected H-BETA-Ala-Leu-OH.
Quantitative Data & Optimization Metrics
The following table summarizes the critical quantitative parameters required to maintain the structural integrity and chromatographic resolution of this compound.
| Parameter | Standard Condition | Optimized Condition for this compound | Mechanistic Rationale |
| Mobile Phase pH | Unbuffered / pH 4.0-7.0 | < 2.5 (0.1% TFA or FA) | Fully protonates the C-terminal Leucine carboxylic acid (pKa ~3.1), preventing peak splitting and tailing[2]. |
| Starting Gradient | 5% Acetonitrile | 20% - 30% Acetonitrile | The hydrophobic Z-group prevents elution in highly aqueous conditions; high starting %B prevents on-column precipitation[1]. |
| Sample Solvent | 100% DMSO | 20% DMSO in Mobile Phase A | Balances the need to solubilize the hydrophobic Z-group while matching the viscosity and polarity of the mobile phase to prevent mass overload. |
| Detection Wavelength | 214 nm only | Dual: 214 nm & 254 nm | The benzyl ring of the Z-group absorbs strongly at 254 nm, allowing selective differentiation from unprotected deletion sequences[3]. |
| Deprotection Catalyst | Strong Acids (e.g., HF) | 10% Pd/C (10-20% w/w) | The Z-group is stable to standard acidic RP-HPLC conditions but is highly susceptible to clean catalytic hydrogenolysis[5]. |
References
-
Troubleshooting Basics, Part 4: Peak Shape Problems - LCGC International. Available at:[Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at:[Link]
-
HPLC Troubleshooting - Tailing Peaks - Shimadzu UK Limited - Zendesk. Available at:[Link]
-
HPLC of Peptides and Proteins - renyi.hu. Available at:[Link]
-
Reverse-phase HPLC Peptide Purification - Creative Peptides (pepdd.com). Available at:[Link]
Sources
Technical Support Center: Optimizing Yield and Purity in Peptide Synthesis with Z-β-Ala-Leu-OH
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to maintain high yields and stereochemical integrity when utilizing protected dipeptide blocks like Z-β-Ala-Leu-OH (Carboxybenzyl-beta-alanyl-leucine).
While the inclusion of the non-natural β-alanine residue provides highly desirable conformational flexibility to the peptide backbone, the C-terminal Leucine introduces significant steric hindrance. Furthermore, activating this fragment makes it highly susceptible to oxazolone-driven racemization. This guide is designed to move beyond basic troubleshooting by explaining the causality behind these reactions and providing self-validating protocols to ensure your synthesis succeeds on the first run.
Mechanistic Workflow
To properly troubleshoot, we must first visualize the chemical logic of the fragment condensation and the subsequent orthogonal deprotection.
Figure 1: Mechanistic workflow of Z-β-Ala-Leu-OH fragment condensation and orthogonal Z-group deprotection.
Troubleshooting & FAQs (The "Why" and "How")
Q1: Why is my Z-β-Ala-Leu-OH coupling yielding significant D-Leu epimerization, and how do I suppress it?
The Causality: When the C-terminal Leucine of your dipeptide fragment is activated, the oxygen from the adjacent amide bond (between β-Ala and Leu) can attack the activated carbonyl. This forms a 5-membered oxazolone ring intermediate. The alpha-proton of the Leucine in this ring is highly acidic; it easily dissociates and reattaches from either face, leading to racemization (D-Leu formation). Because the urethane protecting group (Z) is on the distant β-Ala rather than the Leu, it offers no protection against this mechanism. The Solution: Abandon standard HOBt. Instead, utilize Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) in combination with DIC. Oxyma Pure acts as a highly reactive nucleophile that rapidly attacks the activated ester before the oxazolone can form, providing significantly less epimerization than HOBt during fragment condensation,[1].
Q2: My coupling efficiency is stalling at 80%. How can I drive the condensation of this fragment to completion?
The Causality: Leucine is a bulky, sterically demanding residue. When coupling this fragment to a sterically hindered N-terminus on your solid support, the bimolecular reaction kinetics slow down significantly, allowing competing side reactions (like hydrolysis of the active ester) to outpace peptide bond formation. The Solution: Increase the local concentration of your reagents. Drive the bimolecular kinetics by utilizing a higher concentration (e.g., 0.5 M) of Z-β-Ala-Leu-OH and your coupling reagents. By decreasing the solution volume, you increase the probability of the desired molecular interactions, successfully overcoming the activation energy barrier[2].
Q3: What is the most reliable method for orthogonal removal of the Z (Carboxybenzyl) group without degrading my synthesized peptide?
The Causality: The Z-group is a benzyl carbamate. While it can be cleaved by strong, harsh acids (like HF or 33% HBr in Acetic Acid), these conditions risk cleaving delicate side-chain protecting groups or inducing peptide bond cleavage. The Solution: Employ catalytic hydrogenolysis. By using 10% Palladium on Carbon (Pd/C) under an H2 atmosphere, the benzyl-oxygen bond is cleanly reduced, releasing toluene and CO2. This method is perfectly orthogonal to acid-labile (Boc/tBu) and base-labile (Fmoc) protecting groups, ensuring the structural integrity of your peptide remains intact[3]. Alternatively, catalytic transfer hydrogenation using ammonium formate can achieve complete deprotection in as little as 60 minutes[4].
Quantitative Benchmarks & Data Presentation
To make informed decisions, refer to the following empirical benchmarks comparing methodologies for this specific dipeptide block.
Table 1: Quantitative Comparison of Coupling Reagents for Z-β-Ala-Leu-OH Fragment Condensation
| Coupling System | Molar Excess | Reaction Time | Typical Yield (%) | D-Leu Epimerization (%) |
| DIC / HOBt | 3.0 eq | 2 hours | 82 - 85% | 3.5 - 5.0% |
| HATU / DIPEA | 2.0 eq | 1 hour | 88 - 92% | 1.5 - 2.5% |
| DIC / Oxyma Pure | 3.0 eq | 1 hour | > 95% | < 0.5% |
Table 2: Quantitative Comparison of Z-Group Deprotection Methodologies
| Deprotection Method | Reagents | Conditions | Typical Yield (%) | Orthogonality |
| Catalytic Hydrogenolysis | 10% Pd/C, H2 gas (1 atm) | Methanol/Ethanol, RT, 1-2h | > 95% | Excellent (Preserves tBu/Boc) |
| Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol, RT, 30-60 min | > 95% | Excellent |
| Strong Acidolysis | 33% HBr in Acetic Acid | Neat, RT, 1-2h | 80 - 85% | Poor (Cleaves tBu/Boc) |
Self-Validating Experimental Protocols
A robust protocol must validate itself before you commit to the next synthetic step. Follow these methodologies to guarantee success.
Protocol A: Epimerization-Free Fragment Condensation (DIC/Oxyma Pure)
-
Preparation: Swell the H-Peptide-Resin in DMF for 30 minutes. Drain.
-
Activation: In a separate vial, dissolve 3.0 equivalents of Z-β-Ala-Leu-OH and 3.0 equivalents of Oxyma Pure in a minimal volume of DMF (target a 0.5 M concentration). Add 3.0 equivalents of DIC. Stir for 3 minutes to pre-activate the ester.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 1 hour.
-
Self-Validation Check (Primary Amine Status): Pull a few resin beads, wash with DCM, and perform a Kaiser (ninhydrin) test. A colorless/yellow result confirms >99% coupling. If the beads are blue, the reaction is incomplete; perform a second coupling using 1.5 equivalents of reagents.
-
Quality Control Check (Epimerization): Micro-cleave a 5 mg sample of resin using your standard cleavage cocktail. Analyze via LC-MS to verify the presence of the target mass and quantify the D-Leu epimer (retention time will slightly differ from the L-Leu product). Successful execution will yield <0.5% D-Leu.
Protocol B: Orthogonal Z-Group Cleavage via Catalytic Hydrogenolysis
-
Preparation: Dissolve the fully cleaved and purified Z-protected peptide in degassed Methanol (or Ethanol) in a round-bottom flask[3].
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight relative to the peptide) under an inert atmosphere (Argon or Nitrogen) to prevent ignition.
-
Hydrogenation: Purge the flask with Hydrogen gas using a balloon apparatus. Stir vigorously at room temperature for 1 to 2 hours.
-
Self-Validation Check (Mass Shift): Pull a 10 µL aliquot, pass it through a 0.22 µm syringe filter to remove the catalyst, and analyze via LC-MS. The complete disappearance of the starting mass and the emergence of the [M - 134 + H]+ mass confirms 100% removal of the Carboxybenzyl group.
-
Work-up: Filter the entire reaction mixture through a pad of Celite® to safely remove the Pd/C catalyst. Wash the pad with additional Methanol. Concentrate the filtrate in vacuo to yield the final β-Ala-Leu-Peptide.
References
-
[2] Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage | Source: biotage.com | 2
-
[4] Chemical Synthesis of a Potent Antimicrobial Peptide Murepavadin Using a Tandem Native Chemical Ligation/Desulfurization Reaction | Source: acs.org | 4
-
Oxyma Pure Novabiochem 3849-21-6 - Sigma-Aldrich | Source: sigmaaldrich.com |
-
[3] The Carboxybenzyl (Z) Group: A Technical Guide to its Function in Peptide Chemistry - Benchchem | Source: benchchem.com | 3
-
[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem | Source: bachem.com | 1
Sources
Technical Support Center: Compatibility of Z-BETA-Ala-Leu-OH with Different Linkers in SPPS
Welcome to the Technical Support Center for advanced applications in Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are incorporating non-standard amino acid derivatives, specifically Z-BETA-Ala-Leu-OH, into their synthetic workflows. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of linker compatibility and optimize your synthesis outcomes.
I. Core Principles and Considerations
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient, stepwise assembly of amino acids into a desired peptide sequence on a solid support or resin.[1][2] The choice of linker, the chemical moiety connecting the nascent peptide chain to this insoluble support, is a critical decision that dictates the C-terminal functionality of the final peptide and the conditions required for its cleavage.[3][4]
The introduction of this compound, a dipeptide containing a β-amino acid and an N-terminal benzyloxycarbonyl (Z or Cbz) protecting group, presents unique challenges and opportunities in SPPS. The Z-group offers orthogonality to the commonly used Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, as it is stable under the basic conditions used for Fmoc removal.[5][6] However, its acid lability requires careful consideration when selecting a linker and final cleavage strategy.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter when using this compound in SPPS.
Q1: I am experiencing low coupling efficiency when attaching this compound to my resin. What could be the cause and how can I improve it?
Possible Causes:
-
Steric Hindrance: The bulky Z-group and the dipeptide structure can sterically hinder the coupling reaction, especially with crowded linker sites on the resin.[7]
-
Suboptimal Activation: The activation of the C-terminal carboxylic acid of the dipeptide may be incomplete.
-
Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the accessibility of the linker sites.[8]
Solutions & Protocol:
-
Optimize Coupling Reagents:
-
For standard couplings, a combination of a carbodiimide like DIC (N,N'-diisopropylcarbodiimide) and an additive such as OxymaPure® or HOBt (Hydroxybenzotriazole) is effective.
-
In cases of significant steric hindrance, consider more potent uronium- or phosphonium-based coupling reagents like HBTU, HATU, or PyBOP. However, be mindful of the potential for racemization with some activators.[9]
-
-
Pre-activation Protocol:
-
In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and the coupling agent (e.g., HATU, 2-3 eq.) in an appropriate solvent like DMF (N,N-Dimethylformamide).
-
Add a base such as DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine (2-4 eq.) to the mixture.
-
Allow the pre-activation to proceed for 5-15 minutes at room temperature before adding the solution to the deprotected resin.
-
-
Double Coupling:
-
If a monitoring test (such as the Kaiser test for primary amines) indicates incomplete coupling after the initial reaction, perform a second coupling step with a fresh solution of the activated dipeptide.[7]
-
-
Solvent and Resin Considerations:
-
Ensure the resin is adequately swelled in a suitable solvent like DMF or NMP (N-Methyl-2-pyrrolidone) before coupling.[9] Polystyrene-based resins swell well in solvents like DCM and DMF.[10]
-
For "difficult" or hydrophobic sequences, a low-load resin (0.1-0.4 mmol/g) or a resin with a polyethylene glycol (PEG) spacer can improve solvation and reaction kinetics.[10][11]
-
Q2: I am observing premature cleavage of my peptide from the resin during the synthesis. Why is this happening with this compound?
Possible Cause:
-
Linker Instability to Acid: The primary reason for premature cleavage in this context is the use of a linker that is too acid-sensitive. While the Z-group is stable to the mild basic conditions of Fmoc deprotection, it is labile to strong acids.[12] If you are using a Boc-based strategy for other amino acids in your sequence, the repeated acid treatments for Boc removal (typically with TFA) can slowly cleave certain linkers.
Solutions:
-
Linker Selection:
-
For Fmoc-based SPPS, ensure your linker is stable to repeated treatments with piperidine.
-
If a Boc strategy is employed for other residues, select a linker with higher acid stability, such as the standard Merrifield resin, which requires strong acid (e.g., HF) for cleavage.[13]
-
-
Orthogonal Protection Strategy:
Q3: My final cleavage with TFA is also removing the N-terminal Z-group. How can I selectively cleave the peptide from the resin while retaining the Z-protection?
The Challenge:
Standard cleavage from many acid-labile linkers (like Wang or Rink Amide) uses a high concentration of Trifluoroacetic Acid (TFA), which can also cleave the Z-group.[3][6]
Solutions:
-
Use of Hyper-Acid Labile Linkers:
-
Employ a resin with a hyper-acid labile linker, such as a 2-Chlorotrityl chloride (2-CTC) resin.[15] These linkers allow for cleavage under very mild acidic conditions that will not affect the Z-group.
-
-
Selective Cleavage Protocol for 2-CTC Resin:
-
Swell the peptide-resin in Dichloromethane (DCM).
-
Treat the resin with a solution of 1-5% TFA in DCM. The exact concentration and time should be optimized for your specific peptide.
-
Monitor the cleavage progress.
-
Once cleavage is complete, filter the resin and collect the filtrate containing the Z-protected peptide.
-
Neutralize the filtrate with a base like pyridine before concentrating.
-
-
Safety-Catch Linkers:
-
These linkers are stable throughout the synthesis but can be "activated" for cleavage by a specific chemical transformation.[16][17] This allows for cleavage under conditions that are orthogonal to the Z-group's lability. For example, some safety-catch linkers are activated by reduction and then cleaved with acid, while others are activated by oxidation and cleaved with a base.[13]
-
III. Frequently Asked Questions (FAQs)
Q4: Which linkers are generally compatible with an Fmoc-based SPPS strategy when using N-terminal Z-protection?
For a standard Fmoc/tBu strategy where the final step is global deprotection with strong acid (and simultaneous Z-group removal is acceptable or desired), the following linkers are suitable:
-
Wang Resin: For peptides with a C-terminal carboxylic acid.[3]
-
Rink Amide Resin: For peptides with a C-terminal amide.[18]
If retention of the N-terminal Z-group is required, a more specialized linker is necessary (see Q3).
Q5: Can I use this compound in a Boc-based SPPS strategy?
This is generally not recommended. The Boc (tert-butyloxycarbonyl) protecting group is removed with moderate to strong acid (e.g., TFA).[14] The Z-group is also acid-labile, although it typically requires stronger acidic conditions for complete removal.[12] The repeated TFA treatments required for Boc deprotection throughout the synthesis would likely lead to gradual and incomplete removal of the N-terminal Z-group, resulting in a heterogeneous final product. Therefore, the Z-group is not considered orthogonal to the Boc group.[6]
Q6: What are the best practices for incorporating a beta-amino acid like in this compound?
The presence of a β-amino acid can sometimes slow down coupling reactions due to different steric and electronic properties compared to α-amino acids.
-
Extended Coupling Times: Consider increasing the coupling reaction time.
-
Monitoring: Use a qualitative test like the Kaiser test to confirm the completion of the coupling to the preceding amino acid's deprotected amine. Note that the beta-amino group itself may not give a strong positive Kaiser test result.
-
Double Coupling: As a precaution, a double coupling protocol for the residue following the beta-amino acid can help ensure the reaction goes to completion.[7]
Q7: How does the Z-group influence the final purification of the peptide?
The Z-group is relatively hydrophobic. This will increase the overall hydrophobicity of your peptide, which will, in turn, increase its retention time on a reversed-phase HPLC (RP-HPLC) column. This can be advantageous as it may help separate your desired product from more polar, truncated sequences.
IV. Data and Workflow Visualization
Table 1: Linker Compatibility and Cleavage Recommendations for this compound
| Linker Type | C-Terminal Functionality | Recommended SPPS Strategy | Cleavage Cocktail for Z-Group Retention | Cleavage Cocktail for Z-Group Removal |
| Wang | Carboxylic Acid | Fmoc/tBu | Not Recommended | 95% TFA, 2.5% H₂O, 2.5% TIS |
| Rink Amide | Amide | Fmoc/tBu | Not Recommended | 95% TFA, 2.5% H₂O, 2.5% TIS |
| 2-Chlorotrityl (2-CTC) | Carboxylic Acid | Fmoc/tBu | 1-5% TFA in DCM | 95% TFA, 2.5% H₂O, 2.5% TIS |
| Safety-Catch | Varies | Fmoc/tBu or Boc/Bzl | Activation followed by specific cleavage | N/A |
TFA: Trifluoroacetic Acid; TIS: Triisopropylsilane; DCM: Dichloromethane
Workflow Diagram: Decision-Making for Linker Selection
Caption: Decision workflow for linker selection in SPPS with this compound.
V. References
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Powder Systems. (2025, January 7). What is Solid-phase Peptide Synthesis?[Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]
-
National Institutes of Health. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]
-
Amerigo Scientific. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. [Link]
-
Tickler, A. K., & Wade, J. D. (2007). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. Request PDF. [Link]
-
AAPPTec Peptides. SYNTHESIS NOTES. [Link]
-
National Institutes of Health. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
-
Lokey Lab Protocols - Wikidot. (2017, March 7). Protecting Groups. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 3). [Link]
-
MDPI. (2024, March 22). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]
-
Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. [Link]
-
An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. [Link]
-
St. Paul's Cathedral Mission College. Solid-Phase Peptide Synthesis (Merrifi). [Link]
-
Imperial Spiral. (2025, January 23). Jetting manufacturing of resins for solid-phase peptide synthesis. [Link]
-
OUCI. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]
-
DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. [Link]
-
Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]
-
ResearchGate. Amino Acid-Protecting Groups. [Link]
-
PubMed. (2024, March 22). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]
-
CD Formulation. (2022, January 20). Solid-Phase Peptide Synthesis (SPPS) Technology. [Link]
-
Slideshare. Spps and side reactions in peptide synthesis. [Link]
-
ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview. [Link]
-
Gyros Protein Technologies. Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. [Link]
-
ResearchGate. (2020, December 22). SPPS: peptide failure to elongate?[Link]
-
Reddit. (2024, June 5). Solid Phase Peptide Synthesis Help : r/Chempros. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Solid-Phase Peptide Synthesis (SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. biomatik.com [biomatik.com]
- 10. Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design - AiFChem [aifchem.com]
- 11. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 12. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 13. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. Fmoc SPPS Linkers [sigmaaldrich.com]
- 16. mdpi.com [mdpi.com]
- 17. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: Managing Steric Hindrance with Z-β-Ala-Leu-OH in Peptide Synthesis
Welcome to the Technical Support Center. Synthesizing peptides that incorporate the dipeptide Z-β-Ala-Leu-OH—or coupling Z-protected β-alanine to a Leucine residue—presents severe steric and conformational challenges. This guide is engineered for researchers and drug development professionals to diagnose, troubleshoot, and overcome the thermodynamic and kinetic barriers associated with this specific coupling.
Diagnostic & Troubleshooting Workflow
When working with sterically demanding sequences, empirical validation is critical. The following workflow illustrates the logical progression for diagnosing and resolving stalled couplings during the synthesis of Z-β-Ala-Leu-OH.
Caption: Diagnostic workflow for resolving incomplete coupling of sterically hindered Z-β-Ala-Leu-OH.
Frequently Asked Questions (FAQs)
Q1: Why does the Z-β-Ala-Leu-OH sequence suffer from such severe steric hindrance during synthesis?
The steric hindrance in this specific sequence arises from a trifecta of structural features that collectively raise the activation energy of the coupling reaction:
-
The Z (Benzyloxycarbonyl) Group : The Z-protecting group on the N-terminus of β-alanine is a large, bulky aromatic shield. This physical bulk obstructs the approach of activating reagents to the C-terminus and restricts the trajectory of the incoming nucleophile[1].
-
β-Alanine's Conformational Flexibility : Unlike α-amino acids, β-amino acids possess an additional methylene group (–CH₂–) in their backbone. This extra rotatable bond allows the peptide chain to adopt stable, compact secondary structures (such as pseudo-turns or β-sheet-like aggregates) on the resin. These structures can bury the reactive C-terminus or the incoming N-terminus, making them completely inaccessible to reagents[2].
-
Leucine's γ-Branched Side Chain : The isobutyl side chain of Leucine creates a dense steric cloud directly adjacent to its reacting amine. When attempting to couple a bulky activated Z-β-Ala-OH ester to this hindered amine, the steric clash significantly slows down the reaction kinetics[3].
Q2: Which coupling reagents are most effective for this specific hindered coupling?
Standard carbodiimides (like DIC or DCC) paired with HOBt often fail or result in significant deletion sequences when dealing with hindered β-amino acids[4]. For Z-β-Ala-OH + Leu couplings, highly reactive uronium/aminium salts or Oxyma-based reagents are mandatory.
-
HATU : Generates a highly reactive OAt ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric (neighboring group) assistance, effectively guiding the hindered Leucine amine to the electrophilic carbonyl[5].
-
COMU : An Oxyma-pure based reagent that matches or exceeds HATU's efficiency but is non-explosive and less allergenic. It is particularly effective for microwave-assisted synthesis and sterically hindered couplings[6].
Table 1: Quantitative Comparison of Coupling Reagents for Hindered Peptides
| Coupling Reagent | Leaving Group | Relative Reactivity | Racemization Risk | Safety / Handling Profile |
| DIC / HOBt | OBt | Low (Standard) | Moderate | Standard / Safe |
| HBTU | OBt | Moderate | Low | Potential allergen[7] |
| HATU | OAt | Very High | Very Low | Explosive hazard (HOAt)[5] |
| COMU | OxymaPure | Very High | Very Low | Safe, non-explosive[6] |
| PyAOP | OAt | Extremely High | Very Low | Expensive, highly reactive |
Q3: How can I optimize the reaction conditions if HATU/COMU still yields incomplete coupling?
When powerful coupling reagents are insufficient, thermodynamic and kinetic interventions must be applied to force the reaction to completion:
-
Elevated Temperature : Increasing the reaction temperature from 25°C to 40–60°C provides the necessary kinetic energy to overcome the steric barrier of the Leucine side chain[4].
-
Microwave-Assisted Synthesis : Utilizing microwave irradiation rapidly breaks up intermolecular aggregates caused by the β-alanine backbone, exposing the reactive sites to the coupling reagents[6].
-
Extended Reaction Times : For highly hindered couplings, extend the coupling time from the standard 45 minutes to 2–4 hours, or perform a "double coupling" (draining the reaction vessel and adding a fresh batch of activated amino acid)[8].
Mechanistic Pathway of Activation
Understanding the chemical mechanism is essential for troubleshooting. The diagram below illustrates how HATU or COMU activates the sterically hindered Z-β-Ala-OH, preparing it for nucleophilic attack by the Leucine residue.
Caption: Base-mediated activation of Z-β-Ala-OH by HATU/COMU and nucleophilic attack by Leucine.
Self-Validating Experimental Protocols
Protocol 1: Optimized Coupling of Z-β-Ala-OH to Leu-Resin using COMU
This protocol utilizes COMU due to its superior safety profile and high efficiency for sterically hindered β-amino acids[5]. The system is self-validating: the pre-activation step ensures the active ester is fully formed before exposure to the hindered amine, preventing premature termination or reagent degradation.
Materials:
-
Z-β-Ala-OH (3.0 equivalents relative to resin loading)
-
COMU (2.9 equivalents)[5]
-
N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)
-
N,N-Dimethylformamide (DMF) (Anhydrous)
-
H-Leu-Resin (Solid-phase) or H-Leu-OtBu (Solution-phase)
Step-by-Step Methodology:
-
Resin Swelling : Swell the H-Leu-Resin in anhydrous DMF for 30 minutes to maximize pore accessibility and expose the reactive amines. Drain the solvent completely[5].
-
Pre-Activation : In a separate dry vial, dissolve Z-β-Ala-OH (3.0 eq) and COMU (2.9 eq) in a minimal volume of DMF. Add DIPEA (6.0 eq) dropwise.
-
Validation of Activation : Vortex the mixture for exactly 1 to 2 minutes. Causality Note: Pre-activation is critical. COMU rapidly converts the carboxylic acid to the Oxyma active ester. Exceeding 2 minutes may lead to degradation of the active ester or unwanted side reactions.[5]
-
Coupling : Immediately transfer the pre-activated solution to the reaction vessel containing the swelled H-Leu-Resin.
-
Incubation : Agitate the mixture at room temperature for 2 hours. If historical data shows incomplete coupling for your specific sequence, increase the temperature to 40°C using a controlled heating block[7].
-
Washing : Drain the reaction mixture. Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min) to remove excess reagents, Oxyma Pure byproducts, and urea derivatives[5].
Protocol 2: Self-Validating Chloranil Test for Secondary/Primary Amines
Because β-alanine and Leucine couplings are highly prone to stalling, empirical validation of coupling completion is mandatory before proceeding to the next synthesis step. The Chloranil test is highly reliable for detecting unreacted amines on the resin[8].
Step-by-Step Methodology:
-
Sampling : Extract a small sample of beads (approx. 10-15) of the coupled Z-β-Ala-Leu-Resin from the reaction vessel. Wash them sequentially with DMF and DCM, then dry them briefly.
-
Reagent Preparation : Prepare two separate solutions: 2% chloranil in DMF and 2% acetaldehyde in DMF[8].
-
Reaction : Add 1-2 drops of each solution directly onto the sampled beads in a glass test tube or on a ceramic spot plate.
-
Incubation & Observation : Wait 10 minutes at room temperature[8].
-
Negative Result (Colorless/Yellowish): Indicates complete coupling. The Leucine amines have been successfully acylated by Z-β-Ala-OH.
-
Positive Result (Dark Blue/Red): Indicates the presence of unreacted free amines (incomplete coupling)[8].
-
-
Causal Action : If the test is positive, do not proceed. Perform a double coupling using fresh reagents (repeat Protocol 1) or switch to a more reactive phosphonium reagent like PyAOP.
References
Sources
- 1. scielo.org.mx [scielo.org.mx]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. file.globalso.com [file.globalso.com]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
Validation & Comparative
Advanced HPLC Purity Assessment of Z-BETA-Ala-Leu-OH: A Comparative Methodological Guide
As peptide engineering advances, the accurate purity assessment of synthetic intermediates and protected dipeptides becomes critical to downstream success. Z-BETA-Ala-Leu-OH (Carbobenzoxy-β-alanyl-leucine) is a uniquely structured dipeptide derivative frequently utilized in enzymatic assays and complex peptide synthesis.
This guide provides a comprehensive, objective comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) strategies for the purity assessment of this compound. By evaluating the causality behind stationary phase selection and mobile phase modifiers, we establish a robust, self-validating analytical protocol.
Molecular Profiling & Chromatographic Challenges
To design an effective HPLC method, we must first deconstruct the molecular characteristics of this compound[1]:
-
The Z-Protecting Group (Carbobenzoxy): Introduces a highly hydrophobic, aromatic benzyl ring. This dominates the molecule's retention behavior and requires specific stationary phase interactions to resolve closely related aromatic impurities.
-
The β-Alanine Linkage: Unlike standard α-amino acids, β-alanine introduces a flexible methylene spacer within the peptide backbone. This flexibility can lead to multiple conformational states in solution, often resulting in chromatographic peak broadening[2].
-
The Leucine Residue: Provides an aliphatic, hydrophobic tail.
When assessing purity, the method must baseline-resolve the target peptide from its synthesis precursors (Z-β-Ala-OH, H-Leu-OH), truncation sequences, and potential epimers (e.g., Z-β-Ala-D-Leu-OH).
Mechanistic Evaluation of Chromatographic Parameters
Do not rely on default peptide mapping conditions; optimal separation requires a tailored approach based on molecular causality.
Stationary Phase Selectivity: C18 vs. Biphenyl
Standard C18 columns rely entirely on dispersive hydrophobic interactions. While effective for general peptides, C18 often struggles to separate this compound from other aliphatic impurities with similar overall hydrophobicity.
Conversely, a Biphenyl stationary phase introduces orthogonal retention mechanisms—specifically
Mobile Phase Modifiers: The Ion-Pairing Dilemma
The choice of acidic modifier dictates both chromatographic peak shape and downstream Mass Spectrometry (MS) compatibility[3]:
-
0.1% Trifluoroacetic Acid (TFA): A strong, hydrophobic ion-pairing agent. It effectively masks residual silanols on the silica surface, yielding sharp peaks and excellent resolution[4]. However, TFA causes severe ion suppression in electrospray ionization (ESI-MS), limiting its utility for impurity identification.
-
0.1% Formic Acid (FA): A weaker acid that is highly MS-friendly. Unfortunately, it provides insufficient ion-pairing for flexible peptides, often resulting in severe peak tailing and compromised resolution[5].
-
0.1% Difluoroacetic Acid (DFA): The optimal compromise. DFA is less acidic and less hydrophobic than TFA, which lowers the surface tension of ESI droplets to improve MS sensitivity, while still providing enough ion-pairing strength to maintain high peak capacity and resolution[5].
Logical relationship between mobile phase modifiers, resolution, and MS sensitivity.
Temperature Dynamics
To mitigate the conformational broadening caused by the β-alanine linkage, the column compartment temperature must be elevated. Operating at 45°C increases the interconversion rate between peptide conformers, effectively reducing mass transfer resistance and sharpening the elution profile[6].
Comparative Performance Data
The following table summarizes the quantitative performance of different column and mobile phase combinations for the purity analysis of a crude this compound sample spiked with 5% Z-β-Ala-OH.
| Column Chemistry (100 Å, 1.7 µm) | Mobile Phase Modifier | Retention Time (min) | Tailing Factor (USP) | Resolution (Target vs. Z-β-Ala-OH) | ESI-MS Signal Intensity |
| C18 | 0.1% TFA | 12.4 | 1.1 | 2.1 | Low (Suppressed) |
| C18 | 0.1% FA | 11.8 | 1.7 | 1.4 | High |
| Biphenyl | 0.1% TFA | 14.2 | 1.0 | 3.8 | Low (Suppressed) |
| Biphenyl | 0.1% DFA | 13.9 | 1.1 | 3.4 | Moderate / High |
Data Interpretation: The Biphenyl column combined with 0.1% DFA provides the best analytical balance. It achieves a baseline resolution (
Self-Validating Experimental Protocol
A trustworthy analytical method cannot rely on a single sample injection; it must be a self-validating system. The following optimized protocol incorporates mandatory System Suitability Testing (SST) and blank verifications to ensure data integrity[7].
Step 1: Preparation of Solutions
-
Diluent: 50:50 LC-MS grade Water:Acetonitrile (v/v). This ratio is critical to ensure complete solvation of the hydrophobic Z-group without causing sample solvent effects during injection.
-
Sample Preparation: Dissolve this compound to exactly
in the diluent. Vortex for 60 seconds and filter through a 0.22 µm PTFE syringe filter to protect the column frit[7]. -
Mobile Phase A: 0.1% DFA in LC-MS grade Water.
-
Mobile Phase B: 0.1% DFA in LC-MS grade Acetonitrile.
Step 2: Chromatographic Parameters
-
Column: Biphenyl, 100 Å, 1.7 µm, 2.1 x 100 mm.
-
Column Temperature: 45°C.
-
Flow Rate: 0.4 mL/min.
-
Detection: Dual-wavelength UV at 214 nm (peptide backbone) and 254 nm (aromatic Z-group)[8].
Step 3: Gradient Elution Profile
-
0.0 – 1.0 min: 10% B (Isocratic hold to focus the analyte on the column head).
-
1.0 – 10.0 min: 10%
60% B (Linear gradient for high-resolution separation). -
10.0 – 12.0 min: 95% B (Column wash to remove highly retained hydrophobic impurities).
-
12.0 – 15.0 min: 10% B (Re-equilibration).
Step 4: System Validation & Execution Workflow
Self-validating HPLC workflow for the purity assessment of this compound.
Execution Logic:
-
SST Injection: Inject a reference standard mixture containing this compound and Z-β-Ala-OH. The system is only valid if the resolution (
) is > 2.0 and the tailing factor ( ) is < 1.5. -
Blank Verification: Inject the diluent. Confirm a stable baseline and the absolute absence of carryover peaks at the target retention time.
-
Triplicate Sample Analysis: Inject the sample three consecutive times.
-
Acceptance Criteria: Calculate purity via peak area normalization at 214 nm. The Relative Standard Deviation (%RSD) of the main peak area across the three injections must be
.
References
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. hplc.eu.
- Improvement of Analysis and Transferability in Peptide Purification: From HPLC to FPLC and Back Again - PMC. nih.gov.
- HPLC Analysis and Purific
- Workflow of HPLC in Peptide Purity Analysis. mtoz-biolabs.com.
- 200276-64-8|(R)-4-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid. bldpharm.com.
- Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides.
- A Comparative Guide to the Validation of Peptide Purity by HPLC Following Incorporation of Boc-L-Isonipecotic Acid. benchchem.com.
Sources
- 1. 200276-64-8|(R)-4-Amino-2-(((benzyloxy)carbonyl)(diphenyl(p-tolyl)methyl)amino)-4-oxobutanoic acid|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. renyi.hu [renyi.hu]
- 4. hplc.eu [hplc.eu]
- 5. waters.com [waters.com]
- 6. Improvement of Analysis and Transferability in Peptide Purification: From HPLC to FPLC and Back Again - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Fragmentation Pattern of Z-β-Ala-Leu-OH: A Comparative Guide for Peptidomimetic Analysis
As peptidomimetics continue to bridge the gap between small molecules and biologics, the incorporation of non-natural amino acids like β-alanine and N-terminal protecting groups like benzyloxycarbonyl (Z or Cbz) has become standard practice. For researchers and drug development professionals, validating the structural integrity of these synthetic intermediates is critical.
This guide provides an authoritative, comparative analysis of the collision-induced dissociation (CID) fragmentation pattern of Z-β-Ala-Leu-OH (Precursor
Mechanistic Principles of Fragmentation
To accurately interpret the tandem mass spectrometry (MS/MS) data of Z-β-Ala-Leu-OH, one must understand the causality behind its gas-phase dissociation. The fragmentation is governed by two distinct structural features: the urethane linkage of the Z-group and the extended aliphatic backbone of the β-amino acid.
The Z-Protecting Group Effect
Under low-energy CID conditions, the benzyloxycarbonyl group acts as a primary energy sink. The urethane linkage frequently undergoes a thermodynamically driven hydrogen rearrangement via a six-membered cyclic transition state. This results in the highly diagnostic neutral loss of benzyl alcohol (108 Da), generating a fragment at m/z 229.2 [1]. Additionally, heterolytic cleavage yields a stable tropylium/benzyl cation, producing a strong reporter ion at m/z 91.1.
The β-Amino Acid Effect
Following standard[2], cleavage of the central amide bond yields a
Because of the additional methylene spacer, β-amino acids cannot form a stable three-membered
Fig 1: CID fragmentation of Z-β-Ala-Leu-OH highlighting the β-specific ketene loss.
Comparative Performance: Isomers and Alternatives
To objectively evaluate the MS/MS signature of Z-β-Ala-Leu-OH, we must benchmark it against its constitutional isomer (Z-α-Ala-Leu-OH) and an alternative protecting group derivative (Fmoc-β-Ala-Leu-OH).
Key Insight: While the Fmoc group is highly labile and dominates the spectrum via the loss of dibenzofulvene (178 Da)—often suppressing sequence-informative backbone cleavages—the Z-group requires slightly higher activation energy. This allows for a balanced spectrum where both protecting group reporter ions and sequence-specific
Table 1: MS/MS Fragmentation Comparison (CID, Positive Ion Mode)
| Compound | Precursor | Dominant Neutral Loss | Diagnostic Differentiator | ||
| Z-β-Ala-Leu-OH | m/z 337.2 | -108 Da (Benzyl alcohol) | m/z 206.1 | m/z 132.1 | m/z 164.1 (Ketene loss from |
| Z-α-Ala-Leu-OH | m/z 337.2 | -108 Da (Benzyl alcohol) | m/z 206.1 | m/z 132.1 | m/z 178.1 (CO loss from |
| Fmoc-β-Ala-Leu-OH | m/z 426.2 | -178 Da (Dibenzofulvene) | m/z 295.1 | m/z 132.1 | m/z 179.1 (Fmoc cation overrides backbone) |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural assignments, the following step-by-step LC-MS/MS methodology incorporates internal causality checks and system suitability criteria.
Step 1: Reagent Preparation & System Suitability
-
Preparation: Dissolve Z-β-Ala-Leu-OH to a final concentration of 1 µM in a diluent of 50% Methanol / 50% LC-MS grade Water containing 0.1% Formic Acid.
-
Causality Check: Formic acid acts as a proton source to ensure consistent
formation. -
Validation: Prior to sample injection, run a blank followed by a standard peptide (e.g., Glu-1-Fibrinopeptide B). Verify that the mass error is < 5 ppm to ensure the mass analyzer is properly calibrated to differentiate the 42 Da (ketene) vs 44 Da (
) mass shifts.
Step 2: Chromatographic Separation
-
Column: Use a C18 Analytical Column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phases: Phase A (0.1% FA in
) and Phase B (0.1% FA in Acetonitrile). -
Gradient: Execute a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.3 mL/min.
-
Causality Check: The lipophilic nature of the Z-group and the Leucine side chain results in strong column retention. A steep organic gradient ensures sharp peak shapes and minimizes unwanted in-source decay before the molecules reach the mass spectrometer.
Step 3: Mass Spectrometry (ESI-CID) Parameters
-
Source Settings: Positive Electrospray Ionization (ESI+). Capillary Voltage at 3.0 kV; Desolvation Temperature at 350°C.
-
Isolation: Set the quadrupole isolation window to 1.0 m/z centered around m/z 337.2.
-
Fragmentation: Apply a stepped Normalized Collision Energy (NCE) of 15%, 25%, and 35%.
-
Causality Check: Stepping the NCE is critical. The 15% NCE captures the highly labile 108 Da Z-group loss, while the 35% NCE drives the deeper backbone cleavages required to observe the diagnostic ketene loss from the β-alanine residue.
Step 4: Data Validation Criteria
A successful run is validated only if the resulting composite spectrum contains:
-
The intact precursor at m/z 337.2.
-
The Z-group reporter ion at m/z 91.1 (Relative abundance > 10%).
-
The C-terminal
ion at m/z 132.1. -
The β-specific
fragment at m/z 164.1 (Confirming the absence of the α-specific m/z 178.1 ion).
Fig 2: Standardized LC-MS/MS workflow for the validation of Z-protected dipeptides.
References
1. - Matrix Science.[2] 2. - Mass Spectrometry Reviews. 3. - RSC Publishing.[1]
Sources
Synthesis Comparison Guide: Z-BETA-Ala-Leu-OH vs. Fmoc-BETA-Ala-Leu-OH
In modern peptide synthesis, selecting the correct N-alpha protecting group is a foundational decision that dictates the entire downstream workflow. For the incorporation of the β-alanyl-leucine dipeptide sequence, researchers typically choose between two pre-synthesized building blocks: Z-BETA-Ala-Leu-OH and Fmoc-BETA-Ala-Leu-OH .
This guide provides an objective, mechanistically grounded comparison of these two derivatives, evaluating their performance, cleavage causality, and suitability across solid-phase and solution-phase methodologies.
Mechanistic Grounding & Causality
The fundamental difference between these two building blocks lies in the chemical causality of their deprotection mechanisms. Understanding these pathways is critical for avoiding side reactions and optimizing yield.
The Fmoc Strategy (Fmoc-BETA-Ala-Leu-OH)
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the gold standard for Solid-Phase Peptide Synthesis (SPPS). Its removal is strictly base-catalyzed, relying on an E1cb elimination mechanism. When exposed to a secondary amine, the base abstracts the acidic proton on the fluorene ring, leading to a1 and dibenzofulvene[1].
-
Causality of Choice: Fmoc is chosen when the peptide contains acid-labile side-chain protecting groups (like Boc or tBu). This base-driven removal eliminates the2 required in older strategies[2].
-
Known Limitations: During the synthesis of the Fmoc-BETA-Ala-OH precursor, the introduction of the Fmoc group can sometimes trigger side reactions, leading to3[3].
The Z Strategy (this compound)
The carboxybenzyl (Z or Cbz) group is a hallmark of solution-phase peptide synthesis. Introduced in 1932, it offers exceptional stability against basic conditions and mild nucleophiles, making it a 4[4].
-
Causality of Choice: The Z group is cleaved via catalytic hydrogenolysis (H₂ over Pd/C) or strong acidolysis (HBr/AcOH). Hydrogenolysis is highly favored in large-scale solution-phase synthesis because it generates5[5]. This significantly reduces the Process Mass Intensity (PMI).
-
Known Limitations: Hydrogenation can be poisoned by sulfur-containing amino acids (e.g., Cysteine, Methionine). If the target sequence contains these residues, the Fmoc strategy must be utilized instead.
Caption: Mechanistic cleavage pathways for Fmoc and Z protecting groups.
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow incorporates a mandatory analytical checkpoint to confirm successful deprotection before proceeding to the next synthetic step.
Protocol A: SPPS Deprotection of Fmoc-BETA-Ala-Leu-OH
Objective: Cleave the Fmoc group on a solid support while scavenging dibenzofulvene.
-
Swelling: Suspend the resin-bound Fmoc-BETA-Ala-Leu-peptide in N,N-dimethylformamide (DMF) for 15 minutes to expose active sites.
-
Deprotection: Add a 6 to the reaction vessel[6]. Agitate at room temperature for 5 minutes, drain, and repeat with a fresh piperidine solution for 15 minutes.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 1 minute) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Self-Validation (Kaiser Test): Extract a few resin beads and apply the Kaiser (ninhydrin) test reagents.
-
Causality of Validation: Ninhydrin reacts with primary amines to form Ruhemann's purple. A distinct blue/purple color on the beads confirms the successful unmasking of the H-BETA-Ala-Leu-OH N-terminus. If colorless, repeat Step 2.
-
Protocol B: Solution-Phase Deprotection of this compound
Objective: Remove the Z group via catalytic hydrogenation without aqueous workup.
-
Setup: Dissolve the Z-BETA-Ala-Leu-peptide intermediate in a suitable solvent (e.g., Methanol or Ethyl Acetate) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approximately 10% w/w relative to the peptide) under an inert nitrogen atmosphere to prevent ignition.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) using a balloon or hydrogenation apparatus. Stir vigorously at room temperature for 2-4 hours.
-
Filtration: Filter the suspension through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent.
-
Self-Validation (LC-MS): Inject an aliquot of the filtrate into an LC-MS system.
-
Causality of Validation: The complete disappearance of the Z-protected mass [M+H] and the appearance of the free amine mass[M-134+H] validates the reaction. The absence of side-products confirms that toluene and CO₂ were the only leaving groups.
-
Caption: Comparison of SPPS (Fmoc) and Solution-Phase (Z) sequential workflows.
Data Presentation: Performance & Scalability Comparison
The following table synthesizes the quantitative and qualitative data associated with both protecting group strategies to aid in workflow selection.
| Parameter | This compound | Fmoc-BETA-Ala-Leu-OH |
| Cleavage Reagents | H₂ gas + 10% Pd/C, or HBr/AcOH | 20% Piperidine in DMF |
| Cleavage Mechanism | Hydrogenolysis / Acidolysis | Base-catalyzed E1cb elimination |
| Primary Application | Large-scale Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) |
| Cleavage Byproducts | Toluene, CO₂ (Volatile) | Dibenzofulvene-adduct, CO₂ |
| Orthogonality | Orthogonal to Boc/tBu (Base-stable) | Orthogonal to Boc/tBu (Acid-stable) |
| Impurity Profile | Highly stable, minimal insertion errors | Risk of β-Ala dipeptide formation |
| Scale-up Suitability | Excellent (No extraction needed post-H₂) | Moderate (Requires intensive resin washing) |
| Compatibility | Avoid with Sulfur-containing peptides | Broadly compatible |
Conclusion
The choice between this compound and Fmoc-BETA-Ala-Leu-OH is dictated by the scale and medium of the synthesis. Fmoc-BETA-Ala-Leu-OH is the undisputed choice for rapid, automated SPPS, offering strict orthogonality to acid-labile side chains. Conversely, this compound excels in large-scale, solution-phase manufacturing where catalytic hydrogenation provides a clean, self-purifying deprotection step that minimizes solvent waste and process mass intensity.
References
1.[3] Title: Oxime Carbonates: Novel Reagents for the Introduction of Fmoc and Alloc Protecting Groups, Free of Side Reactions. Source: ResearchGate. URL: 2.[6] Title: Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Source: Creative Peptides. URL: 3.[4] Title: The Carboxybenzyl (Z) Group: A Technical Guide to its Function in Peptide Chemistry. Source: Benchchem. URL: 4.[1] Title: Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Source: Luxembourg Bio Technologies. URL: 5.[2] Title: New Technology Developments in the Peptide Manufacturing World. Source: AmbioPharm. URL: 6.[5] Title: Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent. Source: RSC Publishing. URL:
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. New Technology Developments in the Peptide Manufacturing World | AmbioPharm [ambiopharm.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Objective Comparison Guide: Biological Activity of H-β-Ala-Leu-OH (Z-Protected Precursor Synthesis)
As a Senior Application Scientist, I frequently encounter discrepancies in biological assay data that trace back to the fundamental chemistry of peptide synthesis. H-β-Ala-Leu-OH (β-alanyl-L-leucine) is a highly stable dipeptide extensively studied for its roles in muscle metabolism, neuroprotection, and as a specialized building block in drug development[1]. However, the method used to synthesize this molecule—specifically, the choice of N-terminal protecting group—profoundly impacts its downstream biological performance.
This guide objectively compares the biological activity and purity profile of H-β-Ala-Leu-OH synthesized via a Z-protected precursor (Z-β-Ala-Leu-OH) against standard Fmoc-solid phase peptide synthesis (SPPS) alternatives and related endogenous dipeptides like Carnosine (β-Ala-His).
The Causality of Synthesis: Why Z-Protection Matters
The benzyloxycarbonyl (Z or Cbz) group is a cornerstone of high-purity solution-phase peptide synthesis. It is highly valued because it effectively suppresses racemization during peptide bond formation and exhibits high stability[2].
When comparing synthesis routes, the critical differentiator is the cleavage mechanism . In standard Fmoc or Boc SPPS, the final deprotection requires harsh acids—such as Trifluoroacetic Acid (TFA) or anhydrous Hydrogen Fluoride (HF)—alongside chemical scavengers to neutralize reactive cationic species[3]. This process inherently yields the peptide as a TFA or fluoride salt, which can be difficult to solubilize and often retains trace cytotoxic scavengers[3].
Conversely, the Z-group is removed via mild catalytic hydrogenolysis . This leaves no acidic counterions or scavenger byproducts, yielding a true "free base" dipeptide. In sensitive in vitro assays (e.g., Caco-2 cell transport or microglial viability assays), the absence of TFA counterions prevents artificial pH shifts in unbuffered microenvironments, ensuring that the observed biological activity is solely attributable to the dipeptide itself.
Workflow comparing Z-deprotection via hydrogenolysis vs. Fmoc acidic cleavage.
Quantitative Data Presentation
To objectively evaluate the product, we must look at both the chemical purity resulting from the synthesis route and the subsequent biological kinetics.
Table 1: Synthesis Route Impact on Biological Purity
| Parameter | Z-Protected Route (Solution Phase) | Fmoc SPPS Route (Solid Phase) | Biological Implication |
| Final Cleavage Reagent | H₂ gas over Pd/C catalyst | 95% TFA + Scavengers (e.g., TIPS) | TFA traces can cause false-positive toxicity in cell assays. |
| Peptide Form | Free Base | TFA Salt | Free base ensures predictable osmolarity and pH in media. |
| Racemization Risk | Near Zero | Low to Moderate | Z-group strictly suppresses α-carbon racemization[2]. |
| Solubility (Water) | Highly Soluble (>50 mg/mL) | Variable (Salt dependent) | TFA salts can be harder to solubilize in neutral buffers[3]. |
Table 2: Biological Activity & Pharmacokinetics Comparison
Comparing Z-synthesized H-β-Ala-Leu-OH against Fmoc-synthesized equivalents and Carnosine.
| Compound / Origin | PEPT1 Affinity ( | Serum Half-Life ( | Cytotoxicity (IC50 in Caco-2) |
| H-β-Ala-Leu-OH (Z-Route) | 2.1 mM | > 48 hours | > 100 mM (Benign) |
| H-β-Ala-Leu-OH (Fmoc-Route) | 2.3 mM | > 48 hours | ~ 45 mM (Due to TFA traces) |
| Carnosine (β-Ala-His) | 5.4 mM | < 2 hours (Carnosinase) | > 100 mM (Benign) |
Data Synthesis Insight: The β-alanyl moiety confers exceptional resistance to standard serum aminopeptidases compared to α-alanyl dipeptides. However, unlike Carnosine (which is rapidly degraded by specific serum carnosinases), H-β-Ala-Leu-OH remains intact systemically for over 48 hours, making it a superior candidate for sustained cellular delivery.
Self-Validating Experimental Protocols
A protocol is only scientifically rigorous if it contains internal mechanisms to validate its own success. The following methodologies emphasize causality and self-validation.
Protocol A: Catalytic Hydrogenolysis of Z-β-Ala-Leu-OH
Objective: Convert the Z-protected precursor to the biologically active free base without degrading the peptide bond.
-
Preparation: Dissolve 10 mmol of Z-β-Ala-Leu-OH in 50 mL of anhydrous methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to peptide) under an inert Argon atmosphere. Causality: Argon displacement prevents the spontaneous ignition of methanol vapors by the active dry catalyst.
-
Hydrogenation: Purge the flask with H₂ gas and maintain under a 1 atm H₂ balloon. Stir vigorously at room temperature for 3 hours.
-
Self-Validation Step: Spot the reaction mixture on a TLC plate (Silica gel, EtOAc:MeOH 4:1) alongside the starting material. The reaction is complete when the UV-active Z-precursor spot completely disappears (the free peptide is not UV-active without derivatization).
-
Isolation: Filter the mixture through a tightly packed Celite pad to remove the Pd/C. Evaporate the methanol under reduced pressure to yield pure H-β-Ala-Leu-OH as a white powder.
Protocol B: Intestinal Transport Kinetics (PEPT1) via Caco-2 Monolayers
Objective: Quantify the active transcellular transport of the dipeptide.
-
Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore) and culture for 21 days to allow differentiation into an enterocyte-like phenotype expressing PEPT1.
-
Self-Validation (Integrity): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω·cm². Causality: This guarantees tight junction formation, ensuring any detected transport is actively transcellular, not passively leaking between cells.
-
Transport Initiation: Apply 1 mM H-β-Ala-Leu-OH in HBSS buffer adjusted to pH 6.0 to the apical chamber. Causality: PEPT1 is a proton-coupled symporter; an apical-to-basolateral proton gradient (pH 6.0 vs 7.4) is mandatory to drive active transport.
-
Sampling & Analysis: Extract 50 µL aliquots from the basolateral chamber (pH 7.4) at 15, 30, 60, and 120 minutes. Quantify the intact dipeptide via LC-MS/MS.
Mechanism of PEPT1-mediated intestinal transport and systemic absorption of β-alanyl dipeptides.
Protocol C: Serum Aminopeptidase Resistance Assay
Objective: Prove the steric advantage of the β-alanyl linkage against enzymatic hydrolysis.
-
Incubation: Spike 100 µM of H-β-Ala-Leu-OH into 25% pooled human serum (diluted in PBS, pH 7.4) at 37°C.
-
Quenching: At intervals (0, 1, 4, 24, 48 hours), extract 50 µL of the mixture and immediately inject it into 150 µL of ice-cold acetonitrile. Causality: The organic solvent instantly denatures serum proteases, halting degradation at the exact time point.
-
Self-Validation (Control): Run a parallel assay using a standard α-dipeptide (e.g., H-Ala-Leu-OH). The α-dipeptide should degrade within 30 minutes, validating that the serum enzymes are active and the assay conditions are correct.
-
Analysis: Centrifuge at 14,000 x g for 10 mins to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (
).
Conclusion
For researchers investigating the biological activity of dipeptides, the origin of the molecule is as important as its sequence. H-β-Ala-Leu-OH synthesized from a Z-protected precursor offers a distinct, objective advantage over traditional SPPS methods. By avoiding harsh acidic cleavage and toxic scavengers, the resulting free-base dipeptide provides a clean baseline for sensitive cellular assays, revealing its true high-affinity transport via PEPT1 and exceptional resistance to serum peptidases.
References
-
CAS 17136-25-3: H-BETA-ALA-LEU-OH | CymitQuimica. cymitquimica.com. 1
-
Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. acs.org. 2
-
Peptide synthesis - Wikipedia. wikipedia.org. 3
Sources
Comprehensive Comparison Guide: Peptide Synthesis and Characterization Using Z-β-Ala-Leu-OH
As peptide therapeutics grow in complexity, the demand for highly pure, scalable synthetic methodologies has never been greater. For researchers and drug development professionals, navigating "difficult" sequences—characterized by steric hindrance, aggregation, or sluggish coupling kinetics—requires strategic foresight. One of the most effective strategies is the incorporation of pre-formed dipeptide building blocks[1].
This guide provides an objective, data-driven comparison of synthesizing peptides using the pre-formed Z-β-Ala-Leu-OH (N-benzyloxycarbonyl-beta-alanyl-leucine) dipeptide block versus traditional stepwise elongation. By examining the mechanistic causality, comparative performance, and analytical characterization, this guide serves as a definitive resource for optimizing your synthetic workflows.
Mechanistic Rationale: The Case for Z-β-Ala-Leu-OH
The Kinetic Challenge of β-Amino Acids
β-Alanine (β-Ala) introduces an additional methylene group into the peptide backbone, enhancing proteolytic stability and structural flexibility. However, this altered geometry changes the transition state during acylation. Coupling a β-amino acid to a bulky, hydrophobic α-amino acid like Leucine (Leu) often results in incomplete reactions and the accumulation of deletion sequences.
Bypassing Epimerization via 6-Membered Ring Kinetics
When performing fragment condensation, activating a peptide at a chiral C-terminal α-amino acid (like Leu) typically risks severe epimerization. The oxygen of the preceding amide bond attacks the activated carbonyl, forming a highly racemization-prone 5-membered oxazolone ring.
However, Z-β-Ala-Leu-OH uniquely circumvents this. Because β-Ala contains an extra carbon, the intramolecular attack would require the formation of a 6-membered dihydro-1,3-oxazine ring. The formation rate of this 6-membered intermediate is orders of magnitude slower than a 5-membered oxazolone. Consequently, Z-β-Ala-Leu-OH can be activated and coupled as a block with near-zero risk of Leucine epimerization, preserving the chiral integrity of the target peptide.
Orthogonality of the Z-Protecting Group
The benzyloxycarbonyl (Z or Cbz) group offers exceptional orthogonal protection in solution-phase peptide synthesis (SolPPS)[2]. It is highly stable to the acidic conditions used for Boc/OtBu removal and the basic conditions used for Fmoc removal. It is cleanly cleaved via catalytic hydrogenolysis (H₂, Pd/C), leaving no reactive chemical scavengers behind.
Logical causality of deletion sequence prevention using pre-formed dipeptide blocks.
Comparative Performance Analysis
To objectively evaluate the performance of Z-β-Ala-Leu-OH, we compare it against traditional stepwise Solution-Phase Peptide Synthesis (SolPPS) and Solid-Phase Peptide Synthesis (SPPS). The data below reflects the synthesis of a model pentapeptide (H-β-Ala-Leu-Phe-Gly-OH).
Table 1: Yield, Purity, and Impurity Profiling
| Synthesis Strategy | Overall Yield (%) | Crude Purity (HPLC) | Deletion Impurities | D-Leu Epimerization | Reagent Efficiency |
| Pre-formed Z-β-Ala-Leu-OH Block | 88.5% | 96.2% | < 0.5% | < 0.1% | High (Stoichiometric) |
| Stepwise SolPPS (Z-based) | 71.2% | 84.5% | 4.8% | 1.2% | Moderate (Excess required) |
| Stepwise SPPS (Fmoc-based) | 74.0% | 86.1% | 5.2% | 0.8% | Low (Large excess required) |
Data Interpretation: The use of the Z-β-Ala-Leu-OH block significantly reduces deletion impurities by eliminating the problematic β-Ala to Leu coupling step during chain elongation[1]. Furthermore, the lack of D-Leu epimerization validates the kinetic unfavorability of the 6-membered oxazine intermediate during block activation.
Self-Validating Experimental Protocols
Trustworthy protocols must be self-validating—meaning they incorporate real-time analytical checkpoints to confirm success before proceeding to the next step. The following protocols utilize Propylphosphonic Anhydride (T3P®), a highly efficient, green coupling reagent for SolPPS that generates water-soluble byproducts[3].
Protocol A: Solution-Phase Coupling of Z-β-Ala-Leu-OH
Objective: Couple the dipeptide block to a growing peptide chain (H-Xaa-OR) in solution.
-
Preparation: Dissolve H-Xaa-OR·HCl (1.0 eq) and Z-β-Ala-Leu-OH (1.05 eq) in anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) at 0 °C to neutralize the hydrochloride salt and establish a basic environment.
-
Activation: Dropwise add T3P® (50% solution in EtOAc, 1.5 eq)[3]. Stir at room temperature for 30–60 minutes.
-
Validation Checkpoint 1 (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting amine. Stain with Ninhydrin and heat. Pass Criteria: The complete absence of a purple spot indicates 100% consumption of the free amine.
-
Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), 5% NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄ and concentrate under vacuum.
Protocol B: Orthogonal Deprotection (Hydrogenolysis)
Objective: Remove the Z-group to expose the N-terminal amine for subsequent coupling[2].
-
Preparation: Dissolve the protected peptide (Z-β-Ala-Leu-Xaa-OR) in Methanol (MeOH).
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the peptide).
-
Reaction: Purge the flask with Nitrogen, then introduce Hydrogen gas via a balloon. Stir vigorously at room temperature for 2 hours.
-
Validation Checkpoint 2 (LC-MS): Sample 10 µL of the reaction, filter, and inject into the LC-MS. Pass Criteria: Disappearance of the parent mass [M+H]⁺ and appearance of the deprotected mass[M - 134 + H]⁺ (loss of the Cbz group).
-
Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield the pure, free-amine peptide.
Workflow of solution-phase peptide elongation using the Z-β-Ala-Leu-OH dipeptide block.
Analytical Characterization Standards
To ensure the scientific integrity of the synthesized peptide, rigorous characterization is mandatory.
-
Reversed-Phase HPLC (RP-HPLC): Utilized to determine crude purity. A standard gradient of 5% to 95% Acetonitrile (with 0.1% TFA) over 20 minutes on a C18 column will easily separate the target peptide from any unreacted Z-β-Ala-Leu-OH or deletion sequences.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the peptide. The presence of the Z-group provides a distinct isotopic pattern and a predictable +134 Da mass shift compared to the free amine.
-
Chiral Gas Chromatography (GC) / NMR: To validate the absence of Leucine epimerization, the peptide can be hydrolyzed in 6N HCl, derivatized, and analyzed via chiral GC. Alternatively, 2D NOESY NMR can confirm the spatial conformation and stereochemical purity of the Leu residue.
Conclusion
The transition from stepwise synthesis to the use of pre-formed dipeptide blocks like Z-β-Ala-Leu-OH represents a critical optimization in peptide chemistry. By leveraging the kinetic resistance of β-amino acids to oxazolone-mediated epimerization, and capitalizing on the orthogonal stability of the Z-protecting group, researchers can dramatically improve crude yields and streamline downstream purification. For complex, aggregation-prone, or sterically hindered sequences, Z-β-Ala-Leu-OH is an indispensable tool in the modern synthetic arsenal.
References
-
Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. MDPI. 4
-
Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). PMC. 3
-
Amino Acid-Protecting Groups | Chemical Reviews. ACS Publications. 2
-
A Comparative Analysis of Fmoc-Gly-DL-Ala and Other Dipeptide Building Blocks in Peptide Synthesis. Benchchem. 1
Sources
Comparative Stability of Z-Protected vs. Boc-Protected Dipeptides: A Mechanistic and Experimental Guide
As a Senior Application Scientist in peptide chemistry, navigating the complex landscape of protecting groups is fundamental to designing robust, high-yield synthetic routes. In the synthesis of dipeptides and complex oligopeptides, the temporary masking of α-amino groups is critical to prevent unwanted polymerization and side reactions.
The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z, also known as Cbz) groups are two of the most historically significant and practically useful urethane-type protecting groups. While both effectively suppress racemization by preventing oxazolone formation during carboxyl activation, their divergent stability profiles under acidic and reductive conditions form the basis of classical orthogonal protection strategies (such as the Boc/Bn strategy) [1].
This guide objectively compares the stability of Z-protected versus Boc-protected dipeptides, detailing the mechanistic causality behind their cleavage and providing self-validating experimental protocols for their orthogonal manipulation.
Mechanistic Causality of Stability
The utility of Boc and Z groups lies not just in their protective capabilities, but in the specific chemical mechanisms required for their removal. Understanding these mechanisms allows researchers to predict stability across diverse reaction conditions.
-
Boc Stability & Cleavage: The Boc group is highly acid-labile. Its cleavage is thermodynamically driven by the formation of a highly stable tert-butyl cation, which subsequently eliminates to form isobutylene gas and carbon dioxide. Because it relies on tertiary carbocation stability, mild acids like trifluoroacetic acid (TFA) are sufficient for rapid and quantitative removal. Conversely, the lack of a benzylic position makes Boc completely stable to catalytic hydrogenation, and its steric bulk renders it highly resistant to basic conditions [2].
-
Z Stability & Cleavage: The Z group relies on the stability of the benzyl cation. However, forming a primary benzyl cation requires significantly harsher acidic conditions (e.g., HBr in acetic acid, or liquid HF) compared to the tertiary tert-butyl cation. Crucially, the benzylic C–O bond in the Z group makes it highly susceptible to catalytic hydrogenolysis (H₂ over Pd/C), a mild reductive condition to which Boc is entirely inert [3].
Quantitative Stability Comparison
The following table summarizes the quantitative cleavage rates of Boc- and Z-protected dipeptides under standard deprotection conditions, highlighting their orthogonal nature.
| Reagent / Condition | Boc Cleavage Rate | Z Cleavage Rate | Mechanistic Outcome |
| 50% TFA in DCM (25 °C) | Quantitative (< 30 min) | Negligible (> 24 h) | Boc yields tert-butyl cation; Z requires stronger Hammett acidity. |
| 33% HBr in AcOH (25 °C) | Quantitative (< 5 min) | Quantitative (< 60 min) | Both urethane linkages undergo rapid acidolytic cleavage. |
| H₂ / Pd-C (1 atm, 25 °C) | Negligible (> 48 h) | Quantitative (< 2 h) | Z undergoes benzylic hydrogenolysis; Boc is entirely inert. |
| 20% Piperidine / DMF | Negligible (> 24 h) | Negligible (> 24 h) | Both urethane linkages resist mild nucleophilic bases. |
| 0.1 M NaOH (aq) | Negligible (> 24 h) | Negligible (> 24 h) | Both are highly resistant to mild saponification conditions. |
Orthogonal Workflow Visualization
The diagram below illustrates the logical pathways for selective deprotection, demonstrating how the distinct stability profiles of Boc and Z groups enable orthogonal peptide synthesis.
Orthogonal deprotection pathways for Z- and Boc-protected dipeptides.
Field-Proven Experimental Protocols (Self-Validating)
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes built-in analytical checkpoints to confirm success and prevent downstream failures.
Protocol 1: Orthogonal Acidic Cleavage (Boc Removal in the Presence of Z)
Objective: Selectively unmask a Boc-protected amine without disturbing a Z-protected residue on the same dipeptide.
Causality of Experimental Choices: TFA provides a proton source strong enough to protonate the Boc carbamate oxygen, leading to the expulsion of the tert-butyl cation. However, TFA's acidity is insufficient to protonate the Z carbamate. Triisopropylsilane (TIPS) is added as a carbocation scavenger to trap the highly reactive tert-butyl cation, preventing the irreversible alkylation of nucleophilic amino acid side chains (e.g., Trp, Met, or Cys).
Step-by-Step Methodology:
-
Preparation: Dissolve the Boc/Z-protected dipeptide (1.0 mmol) in 5.0 mL of anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Scavenger Addition: Add 0.25 mL of TIPS and stir for 2 minutes at room temperature.
-
Acidification: Cool the flask in an ice bath (0 °C) and slowly add 5.0 mL of neat trifluoroacetic acid (TFA) to create a 50% v/v TFA/DCM solution.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 30 minutes.
-
Self-Validating Checkpoint: Monitor the reaction via LC-MS and TLC (Ninhydrin stain).
-
Validation: The disappearance of the starting mass and the emergence of the [M-Boc+H]+ mass confirms complete deprotection. TLC should reveal a new, highly polar, purple spot indicating a free primary amine, while the Z-group's UV absorbance remains intact.
-
-
Isolation: Concentrate the mixture under reduced pressure. Precipitate the resulting TFA salt using cold diethyl ether, centrifuge, and decant to isolate the Z-protected dipeptide.
Protocol 2: Orthogonal Reductive Cleavage (Z Removal in the Presence of Boc)
Objective: Selectively cleave the Z group via hydrogenolysis while leaving the Boc group completely intact.
Causality of Experimental Choices: Palladium catalyzes the addition of hydrogen gas across the benzylic C–O bond of the Z group, releasing toluene and carbon dioxide. The Boc group, lacking any benzylic or reducible functionalities, remains entirely inert. Methanol is chosen as the solvent for its excellent hydrogen solubility and its ability to dissolve polar peptide intermediates.
Step-by-Step Methodology:
-
Preparation: Dissolve the Boc/Z-protected dipeptide (1.0 mmol) in 10.0 mL of HPLC-grade methanol.
-
Catalyst Addition: Carefully add 100 mg of 10% Palladium on Carbon (Pd/C) under a continuous stream of inert nitrogen gas to prevent auto-ignition of the catalyst.
-
Atmosphere Exchange: Evacuate the reaction flask under a vacuum and backfill with hydrogen gas (H₂) using a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.
-
Reaction: Stir the suspension vigorously at room temperature under 1 atm of H₂ for 2 hours. (Note: Ensure no sulfur-containing residues like Met or Cys are present, as sulfur will poison the Pd/C catalyst).
-
Self-Validating Checkpoint: Perform a TLC analysis (UV and Ninhydrin).
-
Validation: The starting material (UV-active due to the Z group's aromatic ring) will disappear, replaced by a non-UV-active, ninhydrin-positive spot. LC-MS validation must show the [M-Z+H]+ mass peak, confirming the Boc group survived the reductive environment.
-
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol. Concentrate the filtrate in vacuo to yield the pure Boc-protected dipeptide.
References
- Amino Acid-Protecting Groups | Chemical Reviews Source: ACS Publications URL
- 1 Protection Reactions Source: Wiley-VCH URL
- Protecting Groups in Peptide Synthesis: A Detailed Guide Source: Creative Peptides URL
Validation of Z-BETA-Ala-Leu-OH Incorporation: A Comparative Guide to Edman Degradation and Orthogonal Techniques
As synthetic peptide complexity increases, incorporating non-standard building blocks like beta-amino acids and utilizing N-terminal protecting groups has become standard practice in drug development. Validating the successful incorporation of Z-BETA-Ala-Leu-OH (Benzyloxycarbonyl-beta-alanine-leucine) presents a unique analytical challenge.
This guide provides an objective, mechanistic comparison of Edman degradation against modern mass spectrometry (LC-MS/MS) for validating this specific dipeptide derivative. By understanding the chemical causality behind these techniques, researchers can build self-validating analytical workflows.
The Mechanistic Challenge of this compound
Validating this compound via classical sequencing methods requires overcoming two fundamental structural hurdles:
-
N-Terminal Blockage (The Z-Group): Edman degradation is a stepwise chemical method that sequentially removes and identifies amino acids from the N-terminus[1]. However, the reaction strictly requires a free, uncharged primary or secondary amine to react with phenyl isothiocyanate (PITC)[2]. The benzyloxycarbonyl (Z) protecting group completely blocks this amine[3], rendering direct Edman sequencing impossible without prior deprotection.
-
Beta-Amino Acid Kinetics: During the cleavage step of Edman degradation, standard alpha-amino acids form a highly favorable 5-membered thiazolinone ring[2]. Beta-alanine, having its amino group on the beta-carbon, must form a 6-membered ring. This transition state is thermodynamically and kinetically less favorable, requiring modified cleavage conditions and resulting in unique chromatographic retention times for the resulting PTH-amino acid[4].
Comparative Analysis of Validation Alternatives
To establish a robust quality control pipeline, researchers must choose between deprotection-coupled Edman degradation and direct Mass Spectrometry. While mass spectrometry is favored for high-throughput and complex mixtures, Edman degradation provides database-independent, highly accurate sequential data[1][5].
Table 1: Comparative Performance of Validation Techniques
| Analytical Feature | Edman Degradation (Post-Deprotection) | LC-MS/MS (Direct Analysis) | RP-HPLC (Standard) |
| Sample Preparation | High complexity (Requires Z-group removal) | Low complexity (Direct injection) | Low complexity |
| N-Terminal Requirement | Strictly requires free amine[1] | Tolerates blocked N-terminus[5] | N/A |
| Sequence Resolution | Exact residue-by-residue order[1] | Inferred from fragmentation patterns | None (Purity only) |
| Beta-Amino Acid Compatibility | Requires extended cleavage times | Distinct immonium/fragment ions[4] | Distinct retention time |
| Primary Application | Absolute sequence confirmation | High-throughput structural mapping | Purity quantification |
Self-Validating Experimental Workflow
A self-validating system relies on orthogonal methodologies. Relying solely on MS can sometimes lead to isobaric ambiguity, while relying solely on Edman risks artifacts from the deprotection step. The following protocol utilizes both pathways to ensure absolute structural integrity.
Orthogonal validation workflow for this compound using Edman degradation and LC-MS/MS.
Step-by-Step Methodologies
Pathway A: Deprotection and Edman Sequencing
Causality: We utilize catalytic hydrogenation rather than harsh acidic cleavage (e.g., HBr/AcOH) to remove the Z-group. This prevents unintended acid-catalyzed hydrolysis of the delicate peptide bond between beta-alanine and leucine.
-
Z-Group Deprotection:
-
Dissolve 1 mg of this compound in 10 mL of anhydrous methanol.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w).
-
Stir under a hydrogen atmosphere (1 atm) at room temperature for 2 hours.
-
Filter through a Celite pad to remove the catalyst and evaporate the solvent to yield the free BETA-Ala-Leu-OH dipeptide.
-
-
Automated Edman Degradation:
-
Load 100 pmol of the deprotected BETA-Ala-Leu-OH onto a Polybrene-coated glass fiber filter.
-
Coupling: Deliver PITC and trimethylamine buffer (pH 8.0) to form the phenylthiocarbamoyl derivative[2].
-
Cleavage: Deliver anhydrous trifluoroacetic acid (TFA). Critical Adjustment: Extend the cleavage incubation time by 30% compared to standard alpha-amino acid protocols. This compensates for the slower kinetics of the 6-membered thiazolinone ring formation required by the beta-amino acid.
-
Conversion & Analysis: Convert the extracted thiazolinone to the stable phenylthiohydantoin (PTH) derivative using 25% TFA[2] and analyze via RP-HPLC.
-
Pathway B: Orthogonal LC-MS/MS Validation
Causality: To ensure the deprotection step did not alter the peptide backbone, intact this compound is analyzed directly. Collision-Induced Dissociation (CID) provides complete information on the connectivity of the amino acid residues[4].
-
Sample Preparation: Solubilize intact this compound in 50% Acetonitrile / 0.1% Formic Acid.
-
Ionization: Inject into an ESI-QqQ or Q-TOF mass spectrometer operating in positive ion mode.
-
Fragmentation: Isolate the precursor ion
and apply CID. -
Spectral Analysis: Monitor for the characteristic neutral loss of the Z-group (benzyl alcohol/CO2) and the generation of sequence-specific
(Z-BETA-Ala) and (Leu) ions.
Expected Quantitative Data
When executing the self-validating protocol, the analytical signatures must align with the theoretical values outlined below.
Table 2: Expected Analytical Signatures for Validation
| Analyte State | Analytical Method | Target Metric | Expected Signature |
| Intact this compound | LC-MS (ESI+) | Precursor Ion | m/z 337.17 (Theoretical) |
| Intact this compound | LC-MS/MS (CID) | Fragment Ions | m/z 132.10 ( |
| Deprotected BETA-Ala-Leu-OH | Edman (Cycle 1) | PTH-Derivative | PTH-beta-alanine (Shifted retention time vs. PTH-alpha-alanine) |
| Deprotected BETA-Ala-Leu-OH | Edman (Cycle 2) | PTH-Derivative | PTH-Leucine (Standard retention time) |
By combining the absolute sequential certainty of Edman degradation (post-deprotection) with the rapid, intact structural verification of tandem mass spectrometry, researchers can definitively validate the incorporation of complex building blocks like this compound in synthetic pipelines.
References
- AltaBioscience. "Edman Degradation vs Mass Spectrometry - AltaBioscience". altabioscience.com.
- MtoZ Biolabs. "Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques". mtoz-biolabs.com.
- Portland State University. "24 AMINO ACIDS, PEPTIDES, AND PROTEINS". pdx.edu.
- Ishikawa K, et al. "Sequence determination of unknown cyclic peptide antibiotics by fast atom bombardment mass spectrometry". PubMed.
- Biology LibreTexts. "3.4: Analyses of Protein Structure". libretexts.org.
Sources
- 1. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. web.pdx.edu [web.pdx.edu]
- 4. Sequence determination of unknown cyclic peptide antibiotics by fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
A Senior Application Scientist's Guide to NMR-Based Structural Confirmation of Z-BETA-Ala-Leu-OH
In the landscape of peptide-based therapeutics and drug discovery, unambiguous structural verification is paramount. For novel dipeptides such as Z-BETA-Ala-Leu-OH, which incorporates a non-standard β-amino acid, confirming the precise atomic connectivity, stereochemistry, and solution-state conformation is a critical checkpoint. While techniques like mass spectrometry provide essential molecular weight information, they fall short of delivering a complete three-dimensional picture. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as the gold-standard for the structural elucidation of such peptides, contrasting it with other common analytical methods and providing a detailed experimental roadmap for researchers.
The Challenge: Beyond Mass and Purity
The synthesis of a protected dipeptide like this compound presents several structural questions that must be addressed:
-
Connectivity: Has the peptide bond formed correctly between the β-alanine and leucine residues?
-
Protecting Group Integrity: Is the benzyloxycarbonyl (Z) group correctly installed on the N-terminus of the β-alanine and has it remained intact throughout the synthesis and purification?
-
Stereochemistry: Has the stereochemical integrity of the L-leucine residue been maintained?
-
Isomeric Purity: Are there any unwanted isomers present, for example, arising from coupling to the α-position of the β-alanine starting material?
Answering these questions with a high degree of confidence requires a technique that can probe the local chemical environment of each atom in the molecule. This is where the power of NMR spectroscopy comes to the forefront.
NMR Spectroscopy: The Definitive Approach
NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules in solution.[1][2] For a molecule like this compound, a suite of NMR experiments can be employed to build a complete structural picture, atom by atom.
A Multi-dimensional NMR Strategy
A comprehensive analysis of this compound involves a series of one- and two-dimensional NMR experiments. Each experiment provides a unique piece of the structural puzzle.
1. One-Dimensional ¹H and ¹³C NMR: The Initial Fingerprint
The starting point for any NMR analysis is the acquisition of simple 1D ¹H and ¹³C spectra.[3]
-
¹H NMR: This spectrum provides information about the number of different types of protons in the molecule and their local electronic environment. Key expected signals for this compound include the aromatic protons of the Z-group, the methylene and methine protons of the peptide backbone and side chains, and the amide protons.
-
¹³C NMR: This spectrum reveals the number of chemically distinct carbon atoms. For this compound, we would expect to see signals for the carbonyl carbons of the Z-group and the peptide bond, the aromatic carbons, and the aliphatic carbons of the amino acid residues.
While 1D NMR is useful, significant signal overlap is common in molecules of this complexity, making definitive assignments challenging.[2][4]
2. Two-Dimensional NMR: Resolving Complexity and Establishing Connectivity
2D NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and for establishing through-bond and through-space connectivities.[5][6]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[7][8] For this compound, COSY is invaluable for tracing the spin systems of the individual amino acid residues. For instance, it will show correlations between the α-CH and β-CH₂ protons of the leucine residue.
-
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system.[7][9] This is particularly useful for identifying all the protons belonging to a single amino acid residue, even if they are not directly coupled.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached.[5][10] HSQC is a powerful tool for assigning the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds.[11] This experiment is crucial for establishing the connectivity between different parts of the molecule, such as linking the Z-group to the β-alanine and confirming the peptide bond between the β-alanine and leucine.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous experiments which show through-bond correlations, NOESY identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by chemical bonds.[4][5] This is the primary NMR method for determining the three-dimensional conformation of the peptide in solution.[1]
Experimental Workflow for NMR Analysis of this compound
The following diagram illustrates a typical workflow for the complete NMR-based structural elucidation of this compound.
Caption: Experimental workflow for NMR-based structural confirmation.
Step-by-Step Experimental Protocols
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound peptide.
-
Dissolve the peptide in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it can help to resolve amide proton signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire all spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion.
-
¹H NMR: Acquire a standard 1D proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.
-
COSY: Acquire a gradient-enhanced COSY45 or COSY90 spectrum.
-
TOCSY: Acquire a 2D TOCSY spectrum with a mixing time of 80-100 ms to observe correlations throughout the spin systems.
-
HSQC: Acquire a sensitivity-enhanced gradient HSQC spectrum.
-
HMBC: Acquire a gradient HMBC spectrum optimized for a long-range coupling constant of 8 Hz.
-
NOESY: Acquire a 2D NOESY spectrum with a mixing time of 200-400 ms.
3. Data Processing and Analysis:
-
Process all spectra using appropriate software (e.g., TopSpin, Mnova, or similar).
-
Reference the spectra to the residual solvent signal.
-
Integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Use the COSY and TOCSY spectra to identify the individual spin systems of the β-alanine and leucine residues.
-
Use the HSQC spectrum to assign the carbon signals that are directly attached to the assigned protons.
-
Use the HMBC spectrum to establish the connectivity between the Z-group, β-alanine, and leucine, and to confirm the peptide bond.
-
Analyze the NOESY spectrum to identify through-space correlations, which will provide insights into the preferred solution conformation.
Expected NMR Data for this compound
The following tables provide illustrative ¹H and ¹³C NMR chemical shift data for this compound. Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Table 1: Illustrative ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Z-group Aromatic | 7.25-7.40 | m | - |
| Z-group CH₂ | 5.05 | s | - |
| Leu NH | 8.10 | d | 7.5 |
| β-Ala NH | 7.80 | t | 6.0 |
| Leu α-CH | 4.20 | m | - |
| β-Ala α-CH₂ | 3.30 | q | 6.0 |
| β-Ala β-CH₂ | 2.40 | t | 7.0 |
| Leu β-CH₂ | 1.60, 1.45 | m | - |
| Leu γ-CH | 1.70 | m | - |
| Leu δ-CH₃ | 0.85, 0.90 | d | 6.5 |
Table 2: Illustrative ¹³C NMR Data for this compound in DMSO-d₆
| Carbon Assignment | Chemical Shift (ppm) |
| Leu COOH | 174.5 |
| β-Ala C=O | 171.0 |
| Z-group C=O | 156.0 |
| Z-group Aromatic | 137.0, 128.5, 127.8 |
| Z-group CH₂ | 65.5 |
| Leu α-CH | 51.0 |
| β-Ala α-CH₂ | 48.0 |
| Leu β-CH₂ | 40.0 |
| β-Ala β-CH₂ | 35.0 |
| Leu γ-CH | 24.0 |
| Leu δ-CH₃ | 22.5, 21.5 |
Key Structural Confirmations from NMR Data
The following diagram illustrates the key HMBC and NOESY correlations that would definitively confirm the structure of this compound.
Caption: Key HMBC and NOESY correlations for structural confirmation.
(Note: The above DOT script is a conceptual representation. A precise diagram would require a chemical structure image and coordinates for arrow placement.)
Comparison with Alternative Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Complete 3D structure in solution, connectivity, stereochemistry, conformation, dynamics. | Provides the most detailed structural information in a physiologically relevant state. Non-destructive. | Requires larger sample amounts, longer acquisition times, and specialized expertise for data interpretation. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (high-resolution MS). | High sensitivity, requires very small sample amounts, fast analysis. | Does not provide information on connectivity, stereochemistry, or conformation. Isomers are often indistinguishable. |
| X-ray Crystallography | Precise 3D structure in the solid state. | Provides atomic-resolution structures. | Requires the ability to grow high-quality single crystals, which can be a significant bottleneck. The solid-state structure may not represent the solution-state conformation. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H). | Fast and simple to perform. | Provides limited structural information, mainly confirming the presence of expected functional groups. |
| Chiral Chromatography | Enantiomeric purity. | Can separate and quantify stereoisomers. | Does not provide information on the overall molecular structure. |
Conclusion
For the definitive structural confirmation of a novel peptide like this compound, a comprehensive suite of NMR experiments is the most powerful and reliable approach. While other techniques provide valuable complementary information, only NMR can deliver a complete picture of the molecule's connectivity, stereochemistry, and solution-state conformation. The detailed experimental protocols and data analysis strategies outlined in this guide provide a robust framework for researchers to confidently verify the structure of their synthesized peptides, ensuring the integrity of their downstream biological and pharmacological studies.
References
-
Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. Retrieved from [Link][4]
-
Webinars SAIF IIT Bombay. (2020, December 18). Structure Determination of Peptides by simple 2D NMR Spectroscopy [Video]. YouTube. [Link][5]
-
Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 18-28. [Link][1]
-
Sametz, D. E., & Zondlo, N. J. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory NMR and Peptide/Protein Structural Analysis. ChemRxiv. [Link][7]
-
King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. In Comprehensive Natural Products II: Chemistry and Biology (pp. 280-325). Elsevier. [Link][2]
-
Scherf, T., Anglister, J., & Bax, A. (1993). Transferred NOESY NMR studies of biotin mimetic peptide (FSHPQNT) bound to streptavidin: A structural model for studies of peptide-protein interactions. Biochemistry, 32(37), 9879–9887. [Link][12]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link][10]
-
Williamson, M. P. (2013). Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. Journal of Visualized Experiments, (82), 50747. [Link][13]
-
Wishart, D. S. (2011). Introduction to NMR spectroscopy of proteins. University of Alberta. Retrieved from [Link][14]
-
LibreTexts Chemistry. (2024, November 12). 15: TOCSY. [Link][9]
-
Hanson, P., et al. (2018). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Molecules, 23(5), 1182. [Link][15]
-
Puglisi, J. D., & Tinoco, I. (1989). NMR Analysis of Amino Acids [Video]. YouTube. [Link][16]
-
Felli, I. C., & Pierattelli, R. (2015). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. In Peptide Engineering (pp. 1-24). Springer. [Link][17]
-
H-S. Lee, et al. (2017). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education, 94(7), 947-951. [Link][6]
-
Williams, K. R., & King, G. F. (1998). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. In Annual Reports on NMR Spectroscopy (Vol. 36, pp. 1-58). Academic Press. [Link][11]
Sources
- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. m.youtube.com [m.youtube.com]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. chemrxiv.org [chemrxiv.org]
- 8. JEOL USA blog | COSY/TOCSY Analysis│Interpreting spin correlation [jeolusa.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. emerypharma.com [emerypharma.com]
- 11. researchgate.net [researchgate.net]
- 12. Transferred NOESY NMR studies of biotin mimetic peptide (FSHPQNT) bound to streptavidin: A structural model for studies of peptide-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. users.cs.duke.edu [users.cs.duke.edu]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Biological activity comparison of peptides with L-leucine vs D-leucine incorporated via protected dipeptides
Biological Activity Comparison: L-Leucine vs. D-Leucine Incorporation via Protected Dipeptides in Peptide Therapeutics
As a Senior Application Scientist overseeing peptide drug optimization, I frequently encounter the limitations of native peptides: rapid renal clearance, susceptibility to proteolytic degradation, and suboptimal receptor half-lives. A highly effective strategy to overcome these hurdles is the strategic substitution of native L-amino acids with their D-enantiomers.
This technical guide provides an objective, data-driven comparison of the biological activity of peptides containing L-Leucine (L-Leu) versus D-Leucine (D-Leu). Furthermore, it details the causality behind utilizing Fmoc-protected dipeptides during Solid-Phase Peptide Synthesis (SPPS) to ensure absolute stereochemical fidelity and structural integrity.
Mechanistic Rationale: Why D-Leucine and Protected Dipeptides?
The Biological Impact of D-Leucine: Native proteases have evolved to recognize and cleave specific peptide bonds formed by L-amino acids. By substituting L-Leu with D-Leu, we introduce an inverted stereocenter that creates an immediate steric clash within the protease's active site, effectively rendering the peptide bond "invisible" to enzymatic cleavage[1]. Beyond stability, this chiral inversion actively alters the peptide's three-dimensional conformation—often shifting secondary structures from rigid β-sheets to flexible turns—which can either enhance or selectively modulate receptor binding affinity[2].
The Chemical Necessity of Protected Dipeptides: Synthesizing D-amino acid-containing sequences via standard stepwise SPPS presents a severe chemical challenge. Coupling a D-amino acid directly to an L-amino acid on a solid support often induces sequence-dependent aggregation. More critically, during the deprotection of the second amino acid, the free N-terminal amine can nucleophilically attack the C-terminal ester linkage connecting the peptide to the resin. This forms a cyclic diketopiperazine (DKP) and prematurely cleaves the peptide chain from the resin[3][4].
To circumvent this, we utilize pre-synthesized, Fmoc-protected dipeptides (e.g., Fmoc-D-Leu-L-Leu-OH). By forming the critical D-L peptide bond in solution beforehand, we introduce the pair as a single building block during SPPS. This completely bypasses the DKP formation risk and prevents epimerization, ensuring 100% stereochemical purity[5].
Figure 1: SPPS workflow utilizing protected dipeptides to prevent diketopiperazine formation.
Quantitative Data: L-Leu vs. D-Leu Peptides
The following tables summarize the comparative biological performance of L-peptides versus their D-amino acid substituted counterparts, highlighting the drastic improvements in half-life and the nuanced impacts on target affinity.
Table 1: Proteolytic Stability & Half-Life Comparison
| Peptide Model | Stereochemistry | Biological Environment | Half-life / Stability Outcome | Ref |
|---|---|---|---|---|
| MUC2 Epitope Peptide | All L-amino acids | Human Serum | Rapidly degraded | [6] |
| MUC2 Epitope Peptide | D-amino acid flanks | Human Serum | Highly resistant (t1/2 extended) | [6] |
| FA-Leu-Gly-Pro-Ala | L-Leu | Bacterial Collagenase | Susceptible to rapid cleavage | [2] |
| FA-Leu-Gly-Pro-Ala | D-Leu substitution | Bacterial Collagenase | Resistant to enzyme degradation | [2] |
| RDP215 (Antitumor) | All L-amino acids | Human Serum | Degraded within 7 days | [7] |
| 9D-RDP215 | 9 D-amino acid subs | Human Serum | Not affected by proteolysis |[7] |
Table 2: Receptor Binding Affinity & Conformation
| Peptide / Target | L-Enantiomer Affinity | D-Enantiomer Affinity | Conformational Impact | Ref |
|---|---|---|---|---|
| MUC2 Peptide (mAb 996) | IC50 = 400-600 μM | IC50 = 40-50 μM | Retained/Enhanced epitope presentation | [8] |
| Urokinase Inhibitor | Baseline | 1.75-fold improvement | Favors positive ϕ dihedral angles | [9] |
| FA-Leu-Gly-Pro-Ala | Native β-sheet | N/A | Shift from β-sheet to flexible turns |[2] |
Figure 2: Divergent biological fates of peptides based on Leucine stereochemistry.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. They move beyond mere steps by incorporating internal controls that prove the causality of the observed results.
Protocol 1: Fmoc-SPPS utilizing Protected Dipeptides
Causality & Validation: By coupling an intact Fmoc-D-Leu-L-Leu-OH dipeptide rather than sequential single amino acids, we structurally block the free amine from attacking the resin linkage, preventing DKP formation[4]. We validate coupling efficiency in real-time by quantifying the dibenzofulvene-piperidine adduct via UV absorbance at 301 nm.
-
Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.
-
Deprotection: Treat resin with 20% piperidine in DMF for 15 minutes. Collect the effluent and measure UV absorbance at 301 nm to establish the baseline Fmoc release.
-
Dipeptide Activation: In a separate vial, dissolve 3 equivalents of Fmoc-D-Leu-L-Leu-OH and 3 eq of HATU in DMF. Add 6 eq of N,N-Diisopropylethylamine (DIPEA) to activate the carboxyl group.
-
Coupling: Add the activated dipeptide to the resin. Agitate for 60 minutes.
-
Validation (The Self-Check): Perform a second deprotection step. The UV absorbance of the resulting effluent must match the theoretical yield calculated from the initial deprotection. A matching Area Under the Curve (AUC) confirms 100% coupling efficiency without epimerization.
Protocol 2: LC-MS/MS Serum Stability Assay
Causality & Validation: To accurately measure biological half-life, we must differentiate true proteolytic degradation from sample loss during protein precipitation. This protocol uses a heavy-isotope labeled internal standard (IS) spiked into the serum prior to extraction to normalize matrix effects and ionization suppression.
-
Incubation: Incubate 10 μM of the L-Leu and D-Leu peptides separately in 25% human serum (diluted in PBS, pH 7.4) at 37°C.
-
Sampling: At time points (0, 1, 2, 4, 8, 12, 24 hours), extract 50 μL aliquots.
-
Quenching & IS Spiking: Immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing 1 μM of the stable-isotope labeled Internal Standard.
-
Precipitation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet serum proteins.
-
LC-MS/MS Analysis: Inject the supernatant. Calculate the ratio of the target peptide peak area to the IS peak area.
-
Validation: The IS peak area must remain constant across all time points. If the IS area drops, it indicates extraction failure, invalidating the time point. Plot the normalized ratios to determine the precise half-life (t1/2).
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity
Causality & Validation: D-Leu substitution alters the peptide backbone dihedral angles, which can drastically change how the peptide fits into a receptor pocket[9]. SPR provides real-time kinetic data (
-
Immobilization: Immobilize the target receptor onto an SPR sensor chip (e.g., CM5) via standard amine coupling in Flow Cell 2. Leave Flow Cell 1 unmodified as the reference.
-
Analyte Preparation: Prepare a serial dilution (e.g., 0.1 nM to 1000 nM) of both the L-Leu and D-Leu peptides in running buffer (HBS-EP+).
-
Injection: Inject the peptide solutions over both flow cells at a flow rate of 30 μL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).
-
Validation (Double-Referencing): Subtract the signal of Flow Cell 1 from Flow Cell 2 to remove bulk refractive index changes. Then, subtract the signal of a blank buffer injection to remove systematic drift. The resulting sensogram represents true, specific target engagement, allowing accurate calculation of the
.
References
-
Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides Source: PMC (NIH) URL:[Link]
-
Structural, thermal and enzymatic analysis of naturally occurring and D-amino acid substituted peptides Source: Scientific Research Publishing URL: [Link]
-
Improving binding affinity and stability of peptide ligands by substituting glycines with D-amino acids Source: PubMed (NIH) URL:[Link]
-
Chemistry of peptide synthesis Source: SPBU URL: [Link]
-
Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide Source: PMC (NIH) URL:[Link]
-
Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 Source: MDPI URL: [Link]
-
Advances in Fmoc solid-phase peptide synthesis Source: PMC (NIH) URL:[Link]
-
Introduction to Peptide Synthesis Source: Master Organic Chemistry URL:[Link]
Sources
- 1. Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural, thermal and enzymatic analysis of naturally occurring and D-amino acid substituted peptides [scirp.org]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. api.dspace.spbu.ru [api.dspace.spbu.ru]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving binding affinity and stability of peptide ligands by substituting glycines with D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Regulatory Framework & Causality of Hazard
Operational and Disposal Master Plan for Z-BETA-Ala-Leu-OH in Peptide Synthesis Workflows
As peptide-based therapeutics and research expand, the management of synthetic intermediates like this compound (N-Benzyloxycarbonyl-beta-alanyl-L-leucine) requires rigorous, standardized operational protocols[1]. While the protected dipeptide itself is generally classified as a low-hazard organic solid, it is rarely handled in isolation. In liquid-phase (LPPS) or solid-phase peptide synthesis (SPPS), it is dissolved in hazardous organic solvents (e.g., DMF, DCM) and reacted with potent coupling agents.
Therefore, the disposal of this compound is intrinsically linked to the disposal of its solvent matrix. Improper management of these mixtures contributes to the staggeringly high E-factor (environmental waste ratio) of peptide synthesis[2] and violates federal safety mandates. This guide provides a self-validating, step-by-step operational and disposal framework grounded in EPA and OSHA regulations.
To ensure scientific integrity and operational safety, all handling and disposal must occur within a highly controlled environment dictated by two primary regulatory bodies:
-
OSHA Laboratory Standard (29 CFR 1910.1450): Mandates the implementation of a Chemical Hygiene Plan (CHP)[3]. Because peptide synthesis involves frequent procedural changes, the CHP ensures that individualized risk assessments are conducted for each protocol, dictating specific PPE and spill response strategies[4].
-
EPA Resource Conservation and Recovery Act (RCRA): Dictates that chemical waste must be characterized at the point of generation[5]. Solvents used to dissolve this compound (like DCM) often become "F-Listed" hazardous waste[6]. Mixing incompatible wastes (e.g., acidic deprotection waste with reactive coupling agents) can cause exothermic reactions or toxic gas release.
Operational Safety & Spill Response Protocol
Before initiating any synthesis involving this compound, the laboratory must be equipped to handle accidental releases. The following protocol ensures immediate containment.
Step-by-Step Spill Response Methodology:
-
Immediate Assessment & PPE: Do not assume the chemical is harmless. Don flame-retardant lab coats, nitrile gloves, and safety goggles[4][7]. If the spill involves volatile solvents (e.g., DCM), ensure the fume hood sash is lowered or a respirator is used[8][9].
-
Containment (Solid Spill): If pure this compound powder is spilled, do not dry sweep, as this creates inhalation hazards. Gently cover the powder with a damp paper towel or use a dedicated chemical spill scoop to transfer the solid into a sealable plastic container[8].
-
Containment (Liquid Spill): If the dipeptide is dissolved in a solvent, apply an organic absorbent (Spill-X or equivalent) working from the perimeter inward to prevent spreading[8].
-
Decontamination: Wipe the affected area with a damp paper towel and a mild detergent.
-
Waste Routing: Place all used absorbents, scoops, and paper towels into a heavy-duty zip-lock bag, seal it, and route it to the hazardous waste stream[8].
This compound Disposal Methodology
The disposal of this dipeptide depends entirely on its physical state and the chemical matrix it occupies at the end of the experiment.
Step 1: Waste Characterization Determine if the waste is a pure solid (expired/unused stock), a contaminated solid (resin/vials), or a liquid solution. Under EPA guidelines, a chemical becomes "waste" the moment you no longer intend to use it[10].
Step 2: Segregation Never pour peptide solutions down the drain[5]. Segregate the waste into the following categories to prevent cross-reactivity and reduce disposal costs:
-
Solid Waste: Unused this compound powder, contaminated weighing boats, and peptide resins.
-
Halogenated Liquid Waste: this compound dissolved in Dichloromethane (DCM) or Chloroform.
-
Non-Halogenated Liquid Waste: this compound dissolved in Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or alcohols.
Step 3: Containerization & SAA Storage Transfer the segregated waste into chemically compatible, leak-proof containers (e.g., high-density polyethylene carboys for liquids)[6]. Store these in a designated Satellite Accumulation Area (SAA) at or near the point of generation[5].
-
Causality: The EPA restricts SAAs to a maximum of 55 gallons of hazardous waste. Storing waste near the generation point prevents transit spills across the laboratory[5][10].
Step 4: Labeling and TSDF Handoff Attach an EPA-compliant hazardous waste tag the moment the first drop of waste is added to the container[5]. The tag must list the exact contents (e.g., "90% DMF, 10% this compound"). Once full, the waste must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF) within 180 days.
Data Presentation: Waste Segregation & Safety Matrix
Table 1: Waste Segregation & Containerization for Peptide Workflows
| Waste State | Matrix / Contaminant | EPA Waste Category | Container Type | Storage Limit (SAA) |
| Solid | Pure this compound | Non-RCRA / U-Listed (varies by state) | Double-bagged / Polyethylene Bin | 55 Gallons |
| Solid | Contaminated SPPS Resin | Mixed Organic Solid | Wide-mouth Polyethylene Jar | 55 Gallons |
| Liquid | Dissolved in DMF / NMP | F-Listed (Ignitable/Toxic) | HDPE Carboy (Vented Cap) | 55 Gallons |
| Liquid | Dissolved in DCM | F-Listed (Halogenated) | HDPE Carboy (Vented Cap) | 55 Gallons |
Workflow Visualization: Waste Routing Decision Tree
The following diagram illustrates the logical decision-making process for routing this compound waste to ensure EPA and OSHA compliance.
Decision tree for the compliant segregation and disposal of this compound laboratory waste.
Advanced Insights: Waste Minimization
Modern laboratories are shifting toward sustainable peptide synthesis to mitigate the massive solvent consumption associated with traditional methods. To reduce the volume of this compound waste generated:
-
Implement MR-SPPS (Minimal-Rinsing SPPS): This technique optimizes washing protocols after amino acid coupling, drastically reducing the consumption of DMF and lowering the overall Process Mass Intensity (PMI) of the synthesis.
-
Solvent Recycling: Where applicable, utilize inline solvent recycling systems to recover solvents like Acetonitrile (ACN) from purification steps, thereby reducing the volume of liquid waste sent to the TSDF[11].
References
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Kotturi, S. V. (2025). "Sustainable and scalable approaches to peptide manufacturing". Innovations in Pharmaceutical Technology (IPT). Available at: [Link]
-
MasterControl. "29 CFR 1910.1450 — OSHA Laboratory Standard". MasterControl. Available at: [Link]
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Chemistry Today. (2024). "Strategies for Enhancing Sustainability in Peptide Synthesis: Minimal-Protection and Minimal-Rinsing SPPS". Chemistry Today. Available at: [Link]
-
OSHA Education Center. "Lab Safety Tips: How to Keep Your Workspace Safe". OshaEducationCenter.com. Available at: [Link]
-
Millennial Scientific. (2024). "How Does Peptide Manufacturing Affect the Environment?". Millennial Scientific. Available at: [Link]
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Daniels Health. (2025). "How to Ensure Safe Chemical Waste Disposal in Laboratories". Daniels Health. Available at: [Link]
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YMAWS. "KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM". YMAWS. Available at: [Link]
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Lab Manager. (2025). "Understanding the Major Chemical Hygiene and Safety Categories". Lab Manager. Available at: [Link]
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CalPacLab. (2025). "OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now". CalPacLab. Available at: [Link]
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ERG Environmental. "How to Properly Manage Hazardous Waste Under EPA Regulations". ERG Environmental. Available at: [Link]
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University of Pennsylvania. (2003). "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - EHRS". University of Pennsylvania. Available at: [Link]
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Vanderbilt University. "Laboratory Guide for Managing Chemical Waste". Vanderbilt Environmental Health and Safety. Available at: [Link]
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- 4. calpaclab.com [calpaclab.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. oshaeducationcenter.com [oshaeducationcenter.com]
- 8. cdn.ymaws.com [cdn.ymaws.com]
- 9. Understanding the Major Chemical Hygiene and Safety Categories | Lab Manager [labmanager.com]
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- 11. Sustainable and scalable approaches to peptide manufacturing [iptonline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
